Product packaging for Aureusimine B(Cat. No.:CAS No. 170713-71-0)

Aureusimine B

Cat. No.: B144023
CAS No.: 170713-71-0
M. Wt: 228.29 g/mol
InChI Key: CZUORGWXUVRUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aureusimine B, also known as phevalin, is a natural pyrazinone produced by certain fungi and by Staphylococcus spp., including S. aureus. Its synthesis appears to be initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation. This compound inhibits calpain in a casein hydrolysis assay (IC50 = 1.3 µM), contributes to S. aureus infection in mice, and alters human keratinocyte gene expression.>Phevalin is a member of the class of pyrazinones that is pyrazin-2(1H)-one substituted by an isopropyl and benzyl groups at position 3 and 6, respectively. It is a natural product found in Staphylococcus aureus that inhibits calpain in a casein hydrolysis assay (IC50 = 1.3 muM), contributes to S. aureus infection in mice, and alters human keratinocyte gene expression. It has a role as a bacterial metabolite and a calpain inhibitor. It is a member of benzenes and a pyrazinone.>6-Benzyl-3-isopropyl-2(1H)-pyrazinone is a natural product found in Streptomyces albidoflavus, Streptomyces, and Streptomyces griseus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B144023 Aureusimine B CAS No. 170713-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUORGWXUVRUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Characterization of Aureusimine B in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Staphylococcus aureus is a formidable human pathogen, responsible for a wide array of infections ranging from minor skin ailments to life-threatening conditions like bacteremia and endocarditis.[1] A key factor in its pathogenicity is the ability to form biofilms, which provide enhanced resistance to antibiotics and the host immune system.[2][3] Within this context, scientific inquiry has led to the discovery of secondary metabolites that may play crucial roles in the bacterium's lifecycle and its interactions with the host.

This technical guide focuses on Aureusimine B, a pyrazinone-class secondary metabolite also known as phevalin.[2][4] Produced by S. aureus, this compound is synthesized by a nonribosomal peptide synthetase (NRPS) and has been a subject of significant research interest.[4][5] Initial studies implicated it as a regulator of virulence, although this role has since been debated.[1][6] This document provides an in-depth overview of the discovery, biosynthesis, biological activity, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery: A Tale of Two Growth States

A pivotal discovery in the study of this compound was the observation that its production is significantly elevated in S. aureus biofilms compared to their free-floating, planktonic counterparts.[2][7] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of organic extracts from biofilm and planktonic cultures revealed this differential production.[2][8] This finding suggests a potential role for this compound in the biofilm-associated lifestyle of S. aureus.

Quantitative Data: this compound Production

The table below summarizes the relative production of this compound in different S. aureus growth states, as determined by direct analysis of culture samples normalized to cell density (OD600).

Culture ConditionNormalized Cell Density (OD600)Relative this compound Production
Planktonic0.66Low
Resuspended Biofilm1.4Intermediate
Biofilm0.9High
Data compiled from studies by Secor P.R., et al. (2012).[2][3][7][8]

Biosynthesis of this compound

This compound is the product of the aus (or pzn) gene cluster, which encodes a nonribosomal peptide synthetase (NRPS).[2] The biosynthesis is a multi-step process initiated by the NRPS, which creates a dipeptide aldehyde from the amino acid precursors, phenylalanine and valine.[4] This intermediate then undergoes cyclization and oxidation to form the final pyrazinone structure.[4] The availability of aromatic amino acid precursors in the growth medium has been shown to dictate the production dynamics of aureusimines.[9]

Aureusimine_B_Biosynthesis cluster_precursors Amino Acid Precursors cluster_synthesis Synthesis Pathway Phe Phenylalanine NRPS Nonribosomal Peptide Synthetase (NRPS) (ausA/pzn gene products) Phe->NRPS Val Valine Val->NRPS Dipeptide_Aldehyde Phenylalanine-Valine Aldehyde NRPS->Dipeptide_Aldehyde Dipeptide formation Aureusimine_B This compound (Phevalin) Dipeptide_Aldehyde->Aureusimine_B Cyclization & Oxidation

Biosynthesis of this compound from amino acid precursors.

Biological Activity and Host Interaction

The precise biological role of this compound has been a topic of evolving research, with functions ranging from enzyme inhibition to modulation of host cell gene expression.

Enzyme Inhibition

This compound has been identified as an inhibitor of calpain, a family of intracellular cysteine proteases involved in various eukaryotic cellular processes.[2][3]

Quantitative Data: Calpain Inhibition
CompoundTargetAssayIC50
This compoundCalpainCasein Hydrolysis1.3 µM
Data from GlpBio product information.[4]
Interaction with Human Keratinocytes

Studies investigating the effect of this compound on human keratinocytes (HKs) revealed a modest direct impact on gene expression. However, its effect was significantly amplified when combined with soluble products from S. aureus planktonic cultures.[2][3] This suggests that this compound may act synergistically with other bacterial factors to modulate the host response. The resulting transcriptional profile points towards the regulation of MAPK/AP-1 dependent signaling cascades, which are involved in processes like apoptosis, proliferation, and cell migration.[2][3] Despite this, this compound alone does not induce apoptosis in keratinocytes.[2][7]

Quantitative Data: Gene Regulation in Human Keratinocytes

The following table lists a selection of the top genes regulated in human keratinocytes treated with S. aureus planktonic-conditioned medium supplemented with this compound (+PCM) relative to conditioned medium alone (-PCM).

Gene SymbolDescriptionFold Change (+PCM vs -PCM)
Upregulated
IL36GInterleukin 36 Gamma> 20
IL36RNInterleukin 36 Receptor Antagonist> 10
S100A7AS100 Calcium Binding Protein A7A> 10
IL8Interleukin 8> 5
CSF2Colony Stimulating Factor 2> 5
Downregulated
KRT1Keratin 1< -5
KRT10Keratin 10< -5
LCE3DLate Cornified Envelope 3D< -5
CALML5Calmodulin Like 5< -5
SPINK5Serine Peptidase Inhibitor Kazal Type 5< -5
Data represents a selection from Secor P.R., et al. (2012) and is illustrative of the types of genes affected.[2][3]
The Virulence Factor Controversy

Initial research suggested that aureusimines function as regulators of virulence factor expression and are necessary for productive infections in mouse models.[1] However, a subsequent study revealed that the original ausA deletion mutant strain used in these experiments harbored an inadvertent 83-nucleotide duplication in the saeS gene of the SaeRS two-component system, a key regulator of virulence.[6] This finding indicated that the observed attenuation of virulence was due to the saeS mutation rather than the absence of aureusimines, thereby challenging the direct role of this compound in virulence control.[6]

Virulence_Controversy cluster_initial Initial Finding (Wyatt et al., 2010) cluster_later Corrected Finding (Lee et al., 2012) AusA_mutant ausA Mutant (No this compound) Virulence_down Reduced Virulence AusA_mutant->Virulence_down Leads to Original_mutant Original 'ausA Mutant' Strain SaeS_mutation Contained inadvertent saeS mutation Original_mutant->SaeS_mutation Aus_deletion Contained intended ausA deletion Original_mutant->Aus_deletion Virulence_down2 Reduced Virulence SaeS_mutation->Virulence_down2 True cause of Aus_deletion->Virulence_down2 Not the primary cause

The evolving understanding of this compound's role in virulence.

Experimental Protocols

This section provides an overview of the key methodologies used in the research of this compound.

S. aureus Culture and Sample Preparation
  • Biofilm Culture: S. aureus is grown on polycarbonate filter membranes placed on agar plates (e.g., EpiLife medium) for 72 hours. For analysis, mature biofilms are transferred to fresh medium for an additional 24 hours to generate biofilm-conditioned medium (BCM).[2][3]

  • Planktonic Culture: Bacteria are grown in liquid medium (e.g., EpiLife) at 37°C with constant agitation to stationary phase.[2][3]

  • Conditioned Medium: Culture supernatants are collected by centrifugation and sterilized through a 0.22 µm filter.[2][3]

This compound Extraction and Analysis
  • Extraction: For analysis, spent culture medium is subjected to organic extraction.

  • Purification and Quantification: Synthetic or extracted this compound is purified and quantified using High-Performance Liquid Chromatography (HPLC). Elution can be monitored by UV detection at 322 nm.[2][3]

  • Identification: Confirmation of this compound in biological samples is achieved by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), comparing the retention time and fragmentation pattern to a synthetic standard. The reported exact mass-to-charge ratio (m/z) for phevalin is 229.1335.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for broader metabolomic profiling.[2][8]

Human Keratinocyte (HK) Assays
  • Cell Culture: HKs are grown to confluence in appropriate media (e.g., EpiLife) in multi-well plates.[3]

  • Treatment: Cells are treated with varying concentrations of purified this compound (e.g., 1 µM, 10 µM) or with different conditioned media (e.g., +PCM, -PCM, BCM). A vehicle control (e.g., DMSO) is used in all experiments.[2][3]

  • Gene Expression Analysis: After a set incubation period (e.g., 4 hours), total RNA is isolated from the HKs using a commercial kit (e.g., RNeasy minikit). Gene expression profiles are then determined using microarray analysis or RT-qPCR.[3][8]

Workflow for studying this compound's effect on keratinocytes.

Conclusion

This compound (phevalin) is a nonribosomally synthesized dipeptide produced by Staphylococcus aureus, with significantly higher production observed in biofilms. While its initial designation as a direct virulence regulator has been questioned, its ability to inhibit host enzymes like calpain and modulate keratinocyte gene expression, particularly in concert with other bacterial products, suggests a nuanced role in the host-pathogen interface. For professionals in drug development, the biosynthesis pathway of this compound presents a potential target for anti-infective strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.ive strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.

References

The Biosynthesis of Aureusimine B and Phevalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide belonging to the pyrazinone class of natural products.[1] It is produced by various microorganisms, including the human pathogen Staphylococcus aureus and certain fungi.[1] The biosynthesis of this compound and its analogs, collectively termed aureusimines, is of significant interest due to their potential biological activities, including the regulation of virulence factor expression in S. aureus and their role in host-pathogen interactions.[2][3] This technical guide provides an in-depth overview of the biosynthesis of this compound/phevalin, detailing the enzymatic machinery, precursor molecules, and experimental methodologies used to elucidate its formation.

Core Biosynthetic Pathway

The synthesis of this compound (phevalin) is orchestrated by a non-ribosomal peptide synthetase (NRPS) system.[4][5][6] In Staphylococcus aureus, the primary enzyme responsible is a large, soluble protein named AusA, which is approximately 273-277 kDa in size.[4][5] The biosynthesis is initiated by the AusA NRPS, which creates a dipeptide aldehyde from L-phenylalanine and L-valine, followed by cyclization and oxidation to form the final pyrazinone structure.[1][7]

The AusA enzyme exhibits a bimodular architecture with the following domain organization: A1-T1-C-A2-T2-R.[4]

  • A (Adenylation) domains (A1, A2): These domains are responsible for recognizing and activating the specific amino acid precursors (L-phenylalanine and L-valine) by adenylation, consuming ATP in the process.

  • T (Thiolation) or PCP (Peptidyl Carrier Protein) domains (T1, T2): These domains covalently bind the activated amino acids via a thioester linkage to a 4'-phosphopantetheine (Ppant) arm. The apo-T domains are post-translationally modified into their active holo-form by a phosphopantetheinyl transferase (PPTase), AusB.[4]

  • C (Condensation) domain: This domain catalyzes the formation of the peptide bond between the two amino acid precursors attached to their respective T domains.

  • R (Reductase) domain: This terminal domain is responsible for the reductive release of the dipeptide from the NRPS, typically as an aldehyde.

Following the release of the dipeptide aldehyde, it is believed to undergo spontaneous cyclization and oxidation to form the stable pyrazinone ring of this compound.[1][8]

Precursor Molecules and Product Specificity

The primary precursors for the biosynthesis of this compound are the amino acids L-phenylalanine and L-valine .[4][5] The AusA NRPS can also utilize other amino acids to a lesser extent, leading to the production of related aureusimines such as tyrvalin (from L-tyrosine and L-valine) and leuvalin (from L-leucine and L-valine).[4][5][6]

Studies have shown that the availability of precursor amino acids in the growth medium can significantly influence the profile of aureusimines produced.[5][9] For instance, in a synthetic medium mimicking human nasal secretions, which is deficient in tyrosine, S. aureus produces a significant amount of phevalin.[4][5] Even in the absence of supplemented phenylalanine, tyrosine, or valine, S. aureus can still produce aureusimines through de novo biosynthesis of these amino acids.[5]

Quantitative Data on this compound (Phevalin) Production

The production of this compound by S. aureus is influenced by various factors, including the growth phase and culture conditions. Biofilm cultures of S. aureus have been shown to produce greater amounts of phevalin compared to their planktonic counterparts.[2][10][11][12]

ConditionOrganism/StrainMethod of QuantificationKey FindingsReference
Biofilm vs. Planktonic CultureS. aureusHPLC-MSBiofilms produce significantly more phevalin than planktonic cultures.[10][12]
Growth in RPMI1640 MediumS. aureus JE2 WTUPLC-MSPreferential synthesis of phevalin over tyrvalin, with production increasing over 24 hours.[9]
Growth in Chemically Defined Media (CDM)S. aureus JE2 WTUPLC-MSOmission of precursor amino acids does not abrogate aureusimine biosynthesis. Phevalin production is influenced by the concentration of available phenylalanine.[5][9]
Growth in Synthetic Nasal Medium (lacking tyrosine)S. aureus JE2 WTUPLC-MSMarked production of phevalin with only trace amounts of tyrvalin.[4][5][13]

Experimental Protocols

Culture and Extraction of Aureusimines
  • Bacterial Strains and Growth Conditions: S. aureus strains are typically grown in various media such as Tryptic Soy Broth (TSB), RPMI 1640, or chemically defined media to investigate the influence of nutrient availability on aureusimine production.[4][9] For biofilm studies, bacteria can be grown on tissue culture inserts.[10][14]

  • Extraction: For analysis, culture supernatants are collected and filter-sterilized. Organic extraction, for example with chloroform, can be performed to concentrate the compounds, although direct analysis of the supernatant is also possible.[10][12]

Detection and Quantification of this compound (Phevalin)
  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate phevalin from other components in the culture extract. A C18 column is commonly used with a gradient of water and acetonitrile, both often containing a small percentage of formic acid.[9][10]

  • Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS is used for the detection and quantification of phevalin based on its mass-to-charge ratio (m/z). Selected Reaction Monitoring (SRM) can be employed for highly sensitive and specific quantification.[10]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the structure of purified phevalin and to analyze the metabolic profile of the bacterial culture.[10]

Gene Expression Analysis
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the expression levels of the ausA and ausB genes under different conditions to understand the transcriptional regulation of the biosynthetic pathway.[10][11]

  • Microarray Analysis: This can be used to study the global gene expression changes in host cells (e.g., human keratinocytes) in response to phevalin.[10][14]

Visualizations

Biosynthetic Pathway of this compound (Phevalin)

Aureusimine_B_Biosynthesis cluster_NRPS AusA NRPS cluster_products Products A1 A1 (Adenylation) T1 T1 (Thiolation) C C (Condensation) A2 A2 (Adenylation) T2 T2 (Thiolation) R R (Reductase) Dipeptide_Aldehyde Phe-Val-aldehyde R->Dipeptide_Aldehyde Reductive Release Phe L-Phenylalanine Phe->A1 ATP -> AMP+PPi Val L-Valine Val->A2 ATP -> AMP+PPi Aureusimine_B This compound (Phevalin) Dipeptide_Aldehyde->Aureusimine_B Cyclization & Oxidation

Caption: Biosynthetic pathway of this compound (phevalin) by the AusA NRPS.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture S. aureus Culture (e.g., TSB, RPMI) Centrifugation Centrifugation Culture->Centrifugation Filtration Filter Sterilization (0.22 µm) Centrifugation->Filtration Collect Supernatant Extraction Organic Extraction (Optional) Filtration->Extraction UPLC_MS UPLC-MS/MS Filtration->UPLC_MS Extraction->UPLC_MS NMR NMR Extraction->NMR Quantification Quantification of This compound UPLC_MS->Quantification Structure Structural Confirmation NMR->Structure

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

The biosynthesis of this compound (phevalin) is a well-defined process mediated by the non-ribosomal peptide synthetase AusA in Staphylococcus aureus. The modular nature of this enzyme and its ability to incorporate different precursor amino acids highlight the potential for generating structural diversity. Understanding the intricacies of this biosynthetic pathway is crucial for researchers in natural product chemistry, microbiology, and drug development, as it may pave the way for the discovery of novel anti-infective agents or provide targets for diagnostics. The experimental protocols outlined in this guide provide a framework for the investigation of aureusimine production and its biological roles.

References

An In-depth Technical Guide to Nonribosomal Peptide Synthetase Products in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms, particularly bacteria and fungi.[1][2] Unlike ribosomally synthesized peptides, NRPs are assembled by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs).[1][2] These enzymatic assembly lines are independent of messenger RNA and can incorporate a vast array of non-proteinogenic amino acids, leading to a remarkable structural and functional diversity.[3] NRPs exhibit a wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer properties, making them a rich source for drug discovery and development.[4][5] This guide provides a comprehensive technical overview of bacterial NRPS products, focusing on their biosynthesis, quantitative analysis, and the experimental methodologies used for their study.

Core Concepts of Nonribosomal Peptide Synthesis

The biosynthesis of NRPs is a modular process carried out by NRPSs. Each NRPS is composed of repeating modules, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain.[1][2] A minimal NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains can be present within a module to modify the incorporated amino acid, such as:

  • Epimerization (E) domain: Converts an L-amino acid to its D-isomer.

  • N-methylation (MT) domain: Adds a methyl group to the amino group of the amino acid.[6]

  • Cyclization (Cy) domain: Catalyzes the formation of thiazoline or oxazoline rings from cysteine, serine, or threonine residues.[6]

  • Thioesterase (TE) domain: Typically located at the C-terminus of the final module, this domain releases the mature peptide from the NRPS complex, often through cyclization or hydrolysis.

The arrangement and specificity of these domains within the NRPS assembly line dictate the final structure of the NRP product.

Quantitative Data of Prominent Bacterial NRPS Products

The following tables summarize key quantitative data for several well-characterized nonribosomal peptides produced by bacteria. This data is crucial for researchers in drug development and metabolic engineering for comparing the efficacy and production levels of these compounds.

Nonribosomal PeptideProducing BacteriumMolecular Weight (Da)
Bacitracin ABacillus licheniformis1422.69
DaptomycinStreptomyces roseosporus1620.67
EnterobactinEscherichia coli669.55[7]
Gramicidin SAneurinibacillus migulanus1141.43
Polymyxin B1Paenibacillus polymyxa1202.44
SurfactinBacillus subtilis1008.31 - 1036.36
VancomycinAmycolatopsis orientalis1449.27
PyoverdinePseudomonas aeruginosa~1350

Table 1: Molecular Weights of Selected Bacterial Nonribosomal Peptides. This table provides the molecular weights for prominent bacterial NRPs, which is fundamental information for their identification and characterization.

Nonribosomal PeptideProduction YieldFermentation ScaleReference
Bacitracin A957.53 U/mLShake Flask[8]
Daptomycin786 mg/L15 L Fermenter[9]
Daptomycin812 mg/LFed-batch Fermentation[10]
Polymyxin B2.8 g/L35 L Fermenter
Polymyxin B12.21 g/LCo-culture Fermentation[11]
Surfactin3.89 g/L5 L Fermenter
Surfactin2.39 g/L5 L Fermenter[12]
Vancomycin0.37 mg/g dry weight/hChemostat Culture[13]
Vancomycin6.1 mg/mLMutant Strain[14]

Table 2: Production Yields of Selected Bacterial Nonribosomal Peptides. This table highlights the production titers achieved for various NRPs through different fermentation strategies and strain engineering efforts. The yields are presented in the units reported in the respective studies.

Nonribosomal PeptideTarget Organism(s)MIC Range (µg/mL)Reference(s)
Bacitracin AStaphylococcus aureus, MRSA3.125[15]
DaptomycinStaphylococcus aureus-[16]
Gramicidin SE. coli3.5 (IC50)[17]
Polymyxin BGram-negative bacteria-[18]
VancomycinGram-positive bacteria-[19]

Table 3: Antimicrobial Activity of Selected Bacterial Nonribosomal Peptides. This table presents the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency, for several NRPs against specific pathogens. Lower MIC values indicate higher efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of bacterial nonribosomal peptide synthetases.

Protocol 1: Heterologous Expression of an NRPS Gene Cluster in Escherichia coli

This protocol outlines the general steps for expressing a bacterial NRPS gene cluster in a heterologous E. coli host, a common approach for characterizing NRPS function and producing novel NRPs.

1. Host Strain Selection and Preparation:

  • Select an appropriate E. coli expression host, such as BL21(DE3) or a derivative engineered for improved expression of large proteins.
  • For post-translational modification of the T domains, the host must co-express a promiscuous phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis. This can be achieved by using a strain with the sfp gene integrated into its chromosome or by co-transformation with a plasmid carrying the sfp gene.[20]

2. Vector Construction:

  • Clone the entire NRPS gene cluster into a suitable expression vector (e.g., a BACmid or a high-copy plasmid with a strong, inducible promoter like T7).
  • Ensure that the ribosomal binding sites and other expression elements are optimized for E. coli.
  • If the NRPS is encoded by multiple operons, they may need to be cloned into compatible plasmids or assembled into a single vector.

3. Transformation and Expression:

  • Transform the expression vector(s) into the chosen E. coli host strain.
  • Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.4-0.6.
  • Induce protein expression by adding an appropriate inducer (e.g., IPTG for the T7 promoter) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance protein folding and solubility.

4. Product Extraction and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the NRP product from the cell pellet or the culture supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol).
  • Analyze the extract for the presence of the desired NRP using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 2: Purification of a His-tagged NRPS Enzyme

This protocol describes the purification of a recombinant NRPS enzyme using an N-terminal Hexa-histidine (His6) tag.

1. Cell Lysis:

  • Resuspend the cell pellet from the expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing protease inhibitors.
  • Lyse the cells by sonication or high-pressure homogenization on ice.
  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

2. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
  • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged NRPS enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (Optional):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography (gel filtration) using a column appropriate for the size of the NRPS enzyme.
  • This step also serves to exchange the buffer to one suitable for downstream applications.

4. Protein Analysis and Storage:

  • Assess the purity of the purified NRPS enzyme by SDS-PAGE.
  • Determine the protein concentration using a standard method (e.g., Bradford assay).
  • Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.

Protocol 3: Adenylation Domain Substrate Specificity Assay (ATP-PPi Exchange Assay)

This assay determines the substrate specificity of an isolated A-domain by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATP, [³²P]PPi, and the purified A-domain.
  • Prepare a series of tubes, each containing a different amino acid to be tested as a substrate. Include a no-amino-acid control.

2. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the purified A-domain to the reaction mixtures.
  • Incubate the reactions at a suitable temperature (e.g., 25-37°C) for a defined period (e.g., 10-30 minutes).

3. Quenching and Charcoal Binding:

  • Stop the reaction by adding a quenching solution containing activated charcoal. The charcoal will bind the radiolabeled ATP ([³²P]ATP) formed during the exchange reaction, while the unincorporated [³²P]PPi remains in solution.
  • Pellet the charcoal by centrifugation.

4. Scintillation Counting:

  • Carefully transfer the supernatant containing the unbound [³²P]PPi to a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • The amount of radioactivity in the supernatant is proportional to the rate of the ATP-PPi exchange reaction.
  • Compare the radioactivity counts for each amino acid to the no-amino-acid control to determine which amino acids are activated by the A-domain.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of bacterial nonribosomal peptide synthetases.

NRPS_Biosynthesis_Pathway cluster_module3 Termination Module A1 A-domain T1 T-domain A1->T1 Activates & tethers Amino Acid 1 C2 C-domain T1->C2 Peptide bond formation A2 A-domain C2->A2 T2 T-domain A2->T2 C3 C-domain T2->C3 Peptide chain elongation A3 A-domain C3->A3 T3 T-domain A3->T3 TE TE-domain T3->TE Product Nonribosomal Peptide TE->Product Release of NRP

Figure 1: A simplified diagram of a tri-modular nonribosomal peptide synthetase (NRPS) assembly line.

Experimental_Workflow cluster_insilico In Silico Analysis cluster_invivo In Vivo Characterization cluster_invitro In Vitro Analysis Genome Bacterial Genome BGC_Mining BGC Mining (e.g., antiSMASH) Genome->BGC_Mining NRPS_Analysis NRPS Gene Cluster Analysis BGC_Mining->NRPS_Analysis Product_Prediction Putative NRP Structure Prediction NRPS_Analysis->Product_Prediction Heterologous_Expression Heterologous Expression NRPS_Analysis->Heterologous_Expression Protein_Expression NRPS Protein Expression & Purification NRPS_Analysis->Protein_Expression Fermentation Fermentation & Production Heterologous_Expression->Fermentation Extraction NRP Extraction Fermentation->Extraction Structural_Elucidation Structural Elucidation (HPLC-MS, NMR) Extraction->Structural_Elucidation Bioactivity_Screening Bioactivity Screening Structural_Elucidation->Bioactivity_Screening Biological Activity Testing Enzymatic_Assays Enzymatic Assays (e.g., A-domain specificity) Protein_Expression->Enzymatic_Assays Biochemical_Characterization Biochemical Characterization Enzymatic_Assays->Biochemical_Characterization

Figure 2: A typical experimental workflow for the discovery and characterization of novel NRPS products.

Conclusion

The study of nonribosomal peptide synthetase products in bacteria is a rapidly advancing field with significant implications for medicine and biotechnology. The modular nature of NRPSs provides a tantalizing platform for combinatorial biosynthesis and the generation of novel bioactive compounds. A thorough understanding of the biosynthetic logic, coupled with robust experimental techniques for gene cluster identification, heterologous expression, and enzymatic characterization, is essential for harnessing the full potential of these remarkable natural product assembly lines. This guide has provided a foundational overview of these key aspects, offering a valuable resource for researchers dedicated to exploring and exploiting the rich chemical diversity of bacterial nonribosomal peptides.

References

Aureusimine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Staphylococcal Metabolite

Introduction

Aureusimine B, also known as Phevalin, is a cyclic dipeptide produced by the nonribosomal peptide synthetase (NRPS) machinery of the bacterium Staphylococcus aureus and certain fungi.[1] Initially identified as a calpain inhibitor, this compound has garnered significant interest within the scientific community for its potential role in the virulence of S. aureus and its modulatory effects on host cell signaling pathways, particularly in human keratinocytes.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic and pathological implications of this microbial secondary metabolite.

Chemical Structure and Properties

This compound is a diketopiperazine formed from the condensation of L-phenylalanine and L-valine residues. Its chemical and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name (3S,6S)-3-benzyl-6-(propan-2-yl)piperazine-2,5-dione
Synonyms Phevalin
CAS Number 170713-71-0[1]
Molecular Formula C₁₄H₁₆N₂O[1]
Molecular Weight 228.3 g/mol [1]
Canonical SMILES CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2[1]
Property Description
Appearance White solid
Purity >95%
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. Slightly soluble in Chloroform.[1]
Storage Store at -20°C.[1] For long-term storage (up to 6 months), -80°C is recommended.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered on protease inhibition and modulation of host cell signaling.

Calpain Inhibition

This compound has been identified as an inhibitor of calpain, a family of calcium-dependent, non-lysosomal cysteine proteases.[1] In a casein hydrolysis assay, this compound demonstrated an IC₅₀ of 1.3 µM.[1] Calpains are implicated in various cellular processes, including cell motility, proliferation, and apoptosis. Their dysregulation is associated with numerous pathological conditions, making them an attractive target for therapeutic intervention.

Role in Staphylococcus aureus Pathogenesis

The role of this compound in the virulence of S. aureus is a subject of ongoing research. It is produced in greater quantities by S. aureus biofilms compared to their planktonic counterparts.[2] While some initial studies suggested a role in regulating virulence factor expression, this was later attributed to an unrelated mutation. However, its production by pathogenic bacteria, particularly in the context of biofilm formation, suggests a potential contribution to the host-pathogen interaction.[2]

Effects on Human Keratinocytes and Signaling Pathways

This compound has been shown to modulate gene expression in human keratinocytes.[2] While its direct effect is modest, it can amplify the changes in keratinocyte gene expression induced by other S. aureus secreted factors.[3] The transcriptional changes observed are consistent with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades. Specifically, exposure to S. aureus conditioned medium containing phevalin has been shown to upregulate dual-specificity phosphatases (DUSPs), which are negative regulators of MAPK signaling. This suggests that this compound may play a role in fine-tuning the host inflammatory response to S. aureus.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Calpain Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing calpain inhibition using a fluorogenic substrate.

Materials:

  • Calpain enzyme (e.g., human calpain-1)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (containing a reducing agent like DTT or TCEP)

  • Activation Buffer (Assay Buffer with CaCl₂)

  • Inhibition Buffer (Assay Buffer with a calcium chelator like EGTA or BAPTA)

  • This compound (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the wells of the 96-well plate, add the calpain enzyme and the different concentrations of this compound (or vehicle control).

  • To initiate the reaction, add the activation buffer containing the fluorogenic substrate. For a negative control, use the inhibition buffer instead of the activation buffer.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Keratinocyte Gene Expression by Microarray

This protocol outlines the general workflow for analyzing changes in gene expression in human keratinocytes treated with this compound.

Materials:

  • Human keratinocytes (primary cells or a cell line)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • cDNA labeling kit

  • Microarray slides and hybridization station

  • Microarray scanner

  • Data analysis software

Procedure:

  • Culture human keratinocytes to the desired confluency.

  • Treat the cells with this compound at various concentrations and time points. Include a vehicle control.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using reverse transcriptase.

  • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridize the labeled cDNA to a microarray slide containing probes for thousands of genes.

  • Wash the slides to remove unbound cDNA.

  • Scan the microarray slide to detect the fluorescence signals.

  • Analyze the scanned image to quantify the expression level of each gene.

  • Perform statistical analysis to identify differentially expressed genes between the treated and control groups.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) system in Staphylococcus aureus. The primary enzyme, AusA, is a multi-domain protein that sequentially activates and condenses L-phenylalanine and L-valine to form the final cyclic dipeptide.

AureusimineB_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (AusA) A_Phe A (Adenylation) Domain T_Phe T (Thiolation) Domain A_Phe->T_Phe Activates & Loads Phenylalanine C_domain C (Condensation) Domain T_Phe->C_domain TE_domain TE (Thioesterase) Domain C_domain->TE_domain Peptide Bond Formation A_Val A (Adenylation) Domain T_Val T (Thiolation) Domain A_Val->T_Val Activates & Loads Valine T_Val->C_domain AureusimineB This compound (Phevalin) TE_domain->AureusimineB Cyclization & Release Phe L-Phenylalanine Phe->A_Phe Val L-Valine Val->A_Val MAPK_Signaling SA_products S. aureus Products (including this compound) Cell_Membrane Keratinocyte Cell Membrane SA_products->Cell_Membrane Stimulation DUSP DUSP (Dual-Specificity Phosphatase) SA_products->DUSP Upregulation MAPKKK MAPKKK (e.g., MEKK) MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun, ATF) MAPK->AP1 Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Transcription Regulation DUSP->MAPK Dephosphorylation (Inhibition)

References

The Biological Function of Aureusimine B in Fungi: An Uncharted Territory in Mycology

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing origins and proposed roles in bacterial and host-cell interactions, the biological function of Aureusimine B in fungi remains a largely unexplored and undocumented area of scientific inquiry. A comprehensive review of existing literature reveals a significant gap in our understanding of how this secondary metabolite, produced by the bacterium Staphylococcus aureus, affects fungal biology, signaling, or pathogenesis.

Currently, research on this compound, also known as phevalin, is predominantly centered on its biosynthesis by S. aureus and its potential effects on the producing bacterium and on human cells. The exact biological role of this compound is still a subject of investigation, with hypotheses pointing towards its involvement in virulence factor expression in S. aureus, inhibition of proteases in eukaryotic cells, and communication between bacteria.[1][2][3] However, these investigations have not extended to the fungal kingdom.

This technical guide aims to provide a clear overview of the current state of knowledge regarding this compound and to highlight the absence of data on its function in fungi, thereby identifying a potential new avenue for research for scientists and drug development professionals.

This compound: What We Know So Far

This compound is a cyclic dipeptide produced through a non-ribosomal peptide synthetase pathway in Staphylococcus aureus.[1][4] Its production has been observed to be higher in S. aureus biofilms compared to planktonic cultures, suggesting a potential role in this sessile mode of growth.[1][5]

Effects on Eukaryotic (Human) Cells

Studies on human keratinocytes have shown that this compound has a modest impact on gene expression.[1][3] It has been suggested that it may influence signaling pathways such as the MAPK/AP-1 cascade, particularly in the presence of other bacterial products.[1][5] This interaction points to a potential role for this compound in the complex interplay between S. aureus and its human host.

The Fungal Frontier: A Call for Investigation

The absence of studies on the biological function of this compound in fungi presents a significant knowledge gap. Given the frequent co-habitation and interaction of bacteria and fungi in various ecological niches, including the human microbiome, it is plausible that secondary metabolites produced by one kingdom could influence the other.

Potential areas of investigation for researchers interested in the intersection of bacterial secondary metabolites and fungal biology could include:

  • Antifungal Activity: Does this compound exhibit any inhibitory or fungicidal effects on common pathogenic or commensal fungi?

  • Morphological Changes: Does this compound influence fungal morphogenesis, such as the yeast-to-hyphae transition in dimorphic fungi?

  • Biofilm Formation: Could this compound modulate fungal biofilm development, either positively or negatively?

  • Signaling Pathway Modulation: Does this compound interact with and alter any known fungal signaling pathways?

Experimental Approaches to Uncover the Role of this compound in Fungi

For researchers poised to explore this uncharted territory, a series of foundational experiments would be necessary.

Experimental Workflow: Investigating this compound's Effect on Fungi

cluster_prep Preparation cluster_screening Initial Screening cluster_advanced Advanced Analysis aureusimine_b Purify this compound from S. aureus culture antifungal_assay Antifungal Susceptibility Testing (e.g., MIC, MFC) aureusimine_b->antifungal_assay morphology_assay Microscopic analysis of fungal morphology aureusimine_b->morphology_assay fungal_cultures Prepare standardized fungal cultures fungal_cultures->antifungal_assay fungal_cultures->morphology_assay biofilm_assay Crystal violet assay for biofilm quantification antifungal_assay->biofilm_assay If growth is affected gene_expression Transcriptomic analysis (RNA-seq) of treated fungi morphology_assay->gene_expression If morphology changes signaling_pathway Phosphoproteomics to identify affected signaling pathways gene_expression->signaling_pathway

Caption: A proposed experimental workflow to investigate the biological function of this compound in fungi.

Conclusion

References

The Role of Aureusimine B in Staphylococcus aureus Biofilm: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus remains a formidable pathogen, largely due to its capacity to form resilient biofilms that are notoriously resistant to antibiotics and host immune defenses. Within this biofilm matrix, S. aureus upregulates the production of various secondary metabolites, including the cyclic dipeptide Phevalin, also known as Aureusimine B. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the context of S. aureus biofilms. Contrary to initial hypotheses, compelling evidence now indicates that this compound is not directly involved in the regulation of virulence or the structural formation of biofilms. Instead, its significance lies in its differential production, being significantly more abundant in biofilm versus planktonic cultures, positioning it as a potential biomarker for biofilm-associated infections. Furthermore, while having a modest impact on its own, this compound appears to modulate the host response by amplifying the effects of other secreted staphylococcal factors on human keratinocyte gene expression. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of key processes to facilitate a deeper understanding for research and development applications.

Introduction: this compound and the Biofilm Context

Staphylococcus aureus biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance, central to the pathogen's ability to cause chronic and recurrent infections[1][2][3]. These infections, often associated with medical devices and chronic wounds, are characterized by high resistance to conventional therapies[4][5]. The metabolic state of bacteria within a biofilm differs significantly from their free-living, planktonic counterparts[6].

This compound (Phevalin) is a non-ribosomally synthesized cyclic dipeptide produced by S. aureus[1][2]. It is encoded by the highly conserved pzn (or aus) gene cluster[1][2]. While initially speculated to be involved in a range of functions from interspecies communication to virulence factor regulation, its precise biological role has been a subject of clarification[1][7][8]. Current research demonstrates that this compound's primary known characteristic is its elevated production during biofilm growth, suggesting it is a product of the biofilm lifestyle rather than a causative agent of it[1][2][3].

Deconstructing the Role of this compound: A History of Clarification

Initial studies suggested that aureusimines might play a critical role in S. aureus pathogenicity by activating the expression of virulence genes regulated by the SaeRS two-component system[7]. However, subsequent research rigorously demonstrated that these initial findings were the result of an inadvertent mutation in the saeS gene of the mutant strain under study[7][8].

A corrected analysis, using a clean ausA mutant (the gene encoding the aureusimine synthesis enzyme), revealed that the absence of aureusimines had no effect on hemolysis activity or the expression of SaeRS-regulated virulence factors[8]. This pivotal clarification shifted the focus of this compound research away from direct virulence regulation and towards its role as a metabolic marker of the biofilm state.

Quantitative Insights: this compound Production and Host Cell Effects

The most significant finding regarding this compound is its differential production. Studies consistently show that S. aureus biofilms produce substantially higher quantities of this compound compared to planktonic cultures.

Data Presentation

Table 1: Relative Production of this compound in S. aureus Cultures Data summarized from Secor et al., 2012.[1][3]

Culture Condition Normalized this compound Level (Arbitrary Units ± SEM) Statistical Significance (vs. Biofilm)
Biofilm 1.00 ± 0.08 -
Resuspended Biofilm 0.21 ± 0.03 p < 0.001

| Planktonic | 0.09 ± 0.02 | p < 0.001 |

While this compound alone has a minimal direct effect on the S. aureus extracellular metabolome, its interaction with host cells is more complex[1][9]. When administered to human keratinocytes, pure this compound has only a modest effect on gene expression. However, when added to planktonic-conditioned medium (PCM), it significantly amplifies the differential gene expression profile, suggesting a synergistic role with other bacterial effector molecules[1][2][3].

Table 2: Selected Human Keratinocyte Genes Regulated by this compound-Spiked Conditioned Medium Data summarized from Secor et al., 2012.[1]

Gene Symbol Gene Name Function Fold Change (+PCM vs. -PCM)
DUSP1 Dual specificity phosphatase 1 MAPK phosphatase, negative regulator of inflammation Upregulated
ATF3 Activating transcription factor 3 Stress-response transcription factor Upregulated

| FOS | Fos proto-oncogene, AP-1 subunit | Transcription factor, cell proliferation/differentiation | Upregulated |

Signaling and Logical Pathways

Based on current evidence, this compound is not a signaling molecule for biofilm formation within S. aureus. Its role is better depicted as an output of the biofilm state that subsequently influences the host environment. The diagram below illustrates this proposed logical relationship.

cluster_Saureus Staphylococcus aureus cluster_Host Host Environment Planktonic Planktonic Growth Biofilm Biofilm Growth Planktonic->Biofilm Biofilm Formation AusB This compound (Phevalin) Biofilm->AusB Significantly Increased Production Keratinocyte Human Keratinocyte AusB->Keratinocyte Modulates Response GeneExpression Altered Gene Expression (MAPK/AP-1) Keratinocyte->GeneExpression Signaling Cascade OtherFactors Other Secreted Factors OtherFactors->Keratinocyte

Caption: Proposed role of this compound in the S. aureus-host interface.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying S. aureus biofilms and their metabolic products.

Protocol 1: General S. aureus Biofilm Formation Assay (Microtiter Plate Method)

This protocol provides a standard method for quantifying biofilm formation in vitro.[10][11]

  • Preparation: Grow S. aureus strains overnight in Tryptic Soy Broth (TSB). Prepare biofilm growth medium (e.g., TSB supplemented with 1% glucose). Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in the biofilm medium.

  • Inoculation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom tissue culture-treated plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate statically for 24-48 hours at 37°C.

  • Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.

  • Fixation: Fix the remaining biofilm by adding 200 µL of 100% ethanol or by heating at 65°C for 1 hour.[11]

  • Staining: Remove the fixative and allow the plate to dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 5-15 minutes at room temperature.

  • Final Wash: Aspirate the crystal violet solution and wash the wells gently with water until the negative control wells are colorless.

  • Quantification: Allow the plate to dry completely. Solubilize the bound dye by adding 200 µL of 33% acetic acid or ethanol to each well. Read the absorbance at a wavelength of ~570 nm using a microplate reader.

start prep Prepare Inoculum (Overnight Culture) start->prep end inoculate Inoculate 96-Well Plate prep->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash1 Wash (PBS) Remove Planktonic Cells incubate->wash1 fix Fix Biofilm (Ethanol or Heat) wash1->fix stain Stain (Crystal Violet) fix->stain wash2 Wash (Water) Remove Excess Stain stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (~570 nm) solubilize->read read->end

Caption: Experimental workflow for the microtiter plate biofilm assay.

Protocol 2: Quantification of this compound from Culture Supernatants

This protocol is adapted from the methods used to identify and quantify this compound production.[1]

  • Culture Growth: Grow S. aureus under biofilm-promoting and planktonic conditions. For biofilms, this can be done in a colony drip flow reactor or static culture. For planktonic, use shaking liquid cultures.

  • Sample Collection: Collect the spent culture medium (supernatant) after a defined growth period. For biofilms, this may involve harvesting the medium bathing the biofilm. Normalize samples to cell density (OD₆₀₀).

  • Extraction (Optional but Recommended): Perform an organic extraction of the supernatant. For example, use an equal volume of chloroform or ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase, which will contain this compound.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).

  • Analysis by HPLC-MS:

    • Chromatography: Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column.

    • Elution: Use a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to separate the metabolites.

    • Mass Spectrometry: Elute the separated compounds directly into a mass spectrometer (MS) for detection. Monitor for the specific mass-to-charge ratio (m/z) corresponding to this compound.

    • Quantification: Compare the peak area of the detected this compound in samples to a standard curve generated from a pure this compound standard to determine its concentration.

cluster_prep Sample Preparation cluster_analysis Analysis growth Grow Cultures (Biofilm & Planktonic) harvest Harvest Supernatant growth->harvest extract Organic Extraction harvest->extract dry Dry & Reconstitute extract->dry hplc HPLC Separation (C18 Column) dry->hplc ms Mass Spectrometry Detection hplc->ms quant Quantification ms->quant

Caption: Workflow for quantification of this compound via HPLC-MS.

Conclusion and Future Directions

The scientific consensus on this compound has evolved significantly. It is now understood not as a direct regulator of S. aureus biofilm formation or virulence, but as a distinct metabolic signature of the biofilm state. Its significantly elevated production by biofilms makes it a promising candidate as a specific biomarker for diagnosing and monitoring chronic S. aureus biofilm infections.

For drug development professionals, targeting the synthesis of this compound is unlikely to disrupt the biofilm structure directly. However, its role as a biomarker could be exploited to develop novel diagnostic tools. Furthermore, the discovery that it modulates host cell responses, even if synergistically, opens new avenues of research into the complex host-pathogen interactions that define chronic infections.

Future research should focus on:

  • Clinical Validation: Assessing this compound levels in clinical samples from patients with known biofilm infections (e.g., cystic fibrosis sputum, non-healing wound exudates) to validate its potential as a diagnostic biomarker.

  • Mechanism of Host Modulation: Elucidating the precise mechanism by which this compound synergizes with other staphylococcal factors to alter host gene expression.

  • Biological Function: Despite clarifications, the definitive biological function of this compound for S. aureus itself remains to be discovered. It may play a role in redox signaling or metabolic switching within the mature biofilm[2].

References

Aureusimine B: A Technical Guide to a Staphylococcal Pyrazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a naturally occurring pyrazinone compound of significant interest in the fields of microbiology and drug discovery. It is a secondary metabolite produced by the bacterium Staphylococcus aureus, a major human pathogen known for its ability to form biofilms and cause chronic infections.[1][2][3] As a cyclic dipeptide, this compound is synthesized non-ribosomally and is implicated in bacterial virulence, host-pathogen interactions, and interspecies communication.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, biological activity, and the experimental methodologies used for its study.

Chemical Properties and Structure

This compound is a monoketopiperazine formed from the fusion of L-phenylalanine and L-valine residues.[4] Its chemical formula is C₁₄H₁₆N₂O, with a molecular weight of 228.3 g/mol .[1] The structure is characterized by a central pyrazinone ring, which is a common scaffold in various biologically active natural products.

Biosynthesis

The biosynthesis of this compound is not mediated by ribosomes. Instead, it is assembled by a highly conserved nonribosomal peptide synthetase (NRPS) encoded by the aus (or pzn) gene cluster in Staphylococcus aureus.[1][3] The synthesis is initiated by the NRPS, which activates and links the precursor amino acids, phenylalanine and valine. This process forms a dipeptide aldehyde, which subsequently undergoes intramolecular cyclization and oxidation to yield the final pyrazinone structure.[1] The availability of aromatic amino acids in the growth medium can directly influence the production levels of this compound.[6]

G cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_1 Post-NRPS Modification Phe L-Phenylalanine NRPS AusA NRPS Phe->NRPS Val L-Valine Val->NRPS Dipeptide Phe-Val Dipeptide Aldehyde NRPS->Dipeptide Activation & Condensation Cyclization Intramolecular Cyclization Dipeptide->Cyclization Oxidation Oxidation Cyclization->Oxidation AureusimineB This compound Oxidation->AureusimineB

Biosynthesis of this compound via NRPS.

Biological Source and Activity

This compound is predominantly produced by Staphylococcus aureus, with significantly higher yields observed in biofilm cultures compared to their free-living, planktonic counterparts.[3][5][7] This differential production suggests a specific role for the molecule within the biofilm environment. The biological function of this compound is multifaceted and not yet fully understood, but current research points to several key activities.[8][9]

One of the first identified activities of this compound was the inhibition of the eukaryotic protease, calpain.[1] Furthermore, it has been shown to contribute to the virulence of S. aureus in infection models and to modulate gene expression in human keratinocytes.[1][3] While this compound alone has a modest effect on keratinocyte gene expression, it significantly amplifies the cellular response to other bacterial molecules present in the conditioned medium.[3][10] There is also evidence to suggest that the linear dipeptide aldehyde precursor of this compound may be a more potent bioactive compound, targeting lysosomal cysteine proteases known as cathepsins.[11]

Quantitative Data

The biological activities of this compound have been quantified in several studies. The following table summarizes the key quantitative data available.

Biological Target / SystemActivity MetricValueReference
Calpain (Casein Hydrolysis Assay)IC₅₀1.3 µM[1]
Human KeratinocytesGene Regulation24 genes significantly regulated at 1 µM and 10 µM[7]

Mechanism of Action

The precise mechanism of action for this compound in the context of an S. aureus infection is an active area of research. It is considered a virulence factor that likely acts on host cells. Its production within biofilms and its ability to modulate host keratinocyte gene expression suggest it plays a role in establishing and maintaining chronic infections.[3] The molecule may act as a signaling molecule that primes host tissues, altering the local environment to favor the persistence of the bacterial biofilm. Its potential as a biomarker for biofilm-based infections is also under investigation.[2][3]

G cluster_0 S. aureus Biofilm cluster_1 Host Environment Sa_Biofilm S. aureus Biofilm Community AureusimineB This compound (Phevalin) Sa_Biofilm->AureusimineB Increased Production Keratinocytes Human Keratinocytes Gene_Expression Altered Gene Expression (e.g., MAPK/AP-1 signaling) Keratinocytes->Gene_Expression Induces Immune_Mod Immune Modulation Gene_Expression->Immune_Mod Virulence Increased Virulence & Infection Persistence Immune_Mod->Virulence AureusimineB->Keratinocytes Acts on Host Cells

Proposed role of this compound in host-pathogen interactions.

Experimental Protocols

Protocol 1: Isolation and Quantification of this compound from S. aureus Cultures

This protocol is based on the methodology described by Secor et al. (2012) for comparing production in biofilm versus planktonic cultures.[3][7]

  • Culture Preparation:

    • For planktonic cultures, inoculate S. aureus into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate with shaking at 37°C to the desired growth phase.

    • For biofilm cultures, grow S. aureus on a solid or semi-solid surface (e.g., agar plates or in a biofilm reactor) for an extended period (e.g., 24-48 hours) at 37°C.

  • Sample Collection:

    • Planktonic: Centrifuge the liquid culture to pellet the cells. Collect the supernatant.

    • Biofilm: Gently wash the biofilm surface to remove planktonic cells. Scrape the biofilm matrix into a suitable solvent or buffer.

  • Extraction:

    • To the collected supernatant or resuspended biofilm, add an equal volume of an organic solvent such as ethyl acetate.

    • Vortex vigorously for 2-3 minutes to extract small molecules.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the organic phase (top layer) and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Analysis by HPLC-MS:

    • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • HPLC Conditions (Example): Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) over 20-30 minutes.

    • MS Conditions (Example): Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 229.13).

    • Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated with a purified this compound standard.

  • Normalization:

    • Normalize the quantified this compound to the cell density (e.g., optical density at 600 nm) or total protein content of the original culture to allow for direct comparison between samples.[7][10]

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Final Step Culture 1. S. aureus Culture (Biofilm or Planktonic) Harvest 2. Harvest Supernatant or Biofilm Culture->Harvest Extract 3. Organic Solvent Extraction Harvest->Extract Dry 4. Evaporate to Dryness Extract->Dry Resuspend 5. Resuspend Extract Dry->Resuspend HPLCMS 6. HPLC-MS Analysis (Quantification) Resuspend->HPLCMS Normalize 7. Normalize Data (to Cell Density) HPLCMS->Normalize

Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a key secondary metabolite in the biology of Staphylococcus aureus. Its elevated production in biofilms and its activity on host cells mark it as a compound of high interest for understanding chronic infections. Future research focusing on its precise molecular targets and its role in the complex chemical interplay within the host microbiome will be crucial. For drug development professionals, the biosynthetic pathway of this compound presents a potential anti-virulence target, while the molecule itself could serve as a valuable biomarker for diagnosing persistent, biofilm-related infections.

References

Aureusimine B (Phevalin): A Technical Whitepaper on its Role in Staphylococcus aureus Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Staphylococcus aureus is a formidable human pathogen, largely due to its arsenal of virulence factors and its ability to form resilient biofilms. Among the diverse secondary metabolites produced by S. aureus are the aureusimines, non-ribosomally synthesized dipeptides. This technical guide focuses on Aureusimine B, also known as phevalin, and its contribution to S. aureus infection. Initial reports suggested a direct role for aureusimines in regulating virulence factor expression; however, subsequent research has clarified that these initial findings were likely due to an unintended mutation in the saeS gene, a key component of the SaeRS two-component system which is a major regulator of S. aureus virulence[1].

Current evidence indicates that this compound's role in pathogenesis is more nuanced. It is produced in significantly higher quantities by S. aureus biofilms compared to their planktonic counterparts[2][3][4][5]. While this compound alone has a modest direct effect on human keratinocyte gene expression, it appears to amplify the host cell response to other staphylococcal secreted factors[2][3][4]. This suggests that this compound may contribute to the inflammatory environment of chronic biofilm-associated infections. This paper provides a comprehensive overview of the quantitative data, experimental protocols, and proposed signaling interactions related to this compound.

Data Presentation

Table 1: this compound (Phevalin) Production in S. aureus Cultures
Culture ConditionPhevalin Production (Normalized to Cell Density)Statistical Significance (vs. Planktonic)Reference
BiofilmSignificantly Higherp < 0.001[3][4][5]
Resuspended BiofilmIntermediateNot specified[3][4][5]
PlanktonicBaseline-[3][4][5]
Table 2: Effect of this compound on Human Keratinocyte (HK) Gene Expression
Treatment ConditionNumber of Significantly Regulated Genes (≥2-fold change, p<0.05)Key Upregulated GenesReference
1 µM Phevalin24DUSP1, ATF3, FOS[4]
10 µM Phevalin24DUSP1, ATF3, FOS[4]
Planktonic Conditioned Medium (-PCM)Not specifiedNot specified[3]
Planktonic Conditioned Medium + 10 µM Phevalin (+PCM)1531DUSP1, ATF3, FOS (amplified expression)[3][5]

Experimental Protocols

Bacterial Culture and Biofilm Formation

S. aureus strain (e.g., Southwest Regional Wound Care isolate #10943) is cultured in EpiLife medium (Epi).

  • Planktonic Cultures: Maintained at 37°C with constant agitation in Epi[4].

  • Colony Biofilms: Grown on tissue culture inserts (0.2 µm pore size) placed in six-well plates with Epi. Mature biofilms are typically harvested after 72 hours[4].

  • Conditioned Medium Preparation: Mature biofilms are placed in fresh Epi for an additional 24 hours. The conditioned medium is then collected and filter-sterilized[4].

Phevalin Treatment of S. aureus and Human Keratinocytes (HKs)
  • Phevalin Spike-in: Synthetic phevalin (10 µM) is added to mid-exponential phase planktonic S. aureus cultures. The cultures are maintained for an additional 8 hours to reach the stationary phase. A vehicle control (DMSO) is used for comparison[4].

  • HK Treatment: Confluent HKs in six-well plates are treated with varying concentrations of phevalin (e.g., 1 µM, 10 µM) or conditioned media for a specified duration (e.g., 4 hours)[3].

Gene Expression Analysis
  • RNA Isolation: RNA is isolated from treated HKs using an RNeasy minikit[3].

  • Microarray Analysis: Gene expression profiling is performed using microarray analysis to identify differentially expressed genes[3].

  • RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to confirm the expression levels of specific genes of interest, such as DUSP1, ATF3, and FOS[4].

Metabolite Analysis
  • HPLC-MS: High-performance liquid chromatography-mass spectrometry is employed to detect and quantify phevalin in bacterial culture extracts and conditioned media[3][4][5].

  • NMR: Nuclear magnetic resonance spectroscopy is used to analyze the overall metabolite composition of conditioned media to assess the impact of phevalin on the S. aureus extracellular metabolome[3].

Visualizations

Signaling Pathways and Experimental Workflows

AureusimineB_Host_Interaction Proposed Interaction of this compound with Host Keratinocytes cluster_SA Staphylococcus aureus cluster_HK Human Keratinocyte (Host Cell) SA_planktonic Planktonic S. aureus Other_factors Other Secreted Factors SA_planktonic->Other_factors AureusimineB This compound (Phevalin) SA_planktonic->AureusimineB Low Production SA_biofilm Biofilm S. aureus SA_biofilm->Other_factors SA_biofilm->AureusimineB High Production HK Keratinocyte Other_factors->HK Primary Stimulation MAPK_AP1 MAPK/AP-1 Signaling Other_factors->MAPK_AP1 AureusimineB->HK Modest Direct Effect AureusimineB->MAPK_AP1 Potentiation Gene_expression Altered Gene Expression (e.g., DUSP1, ATF3, FOS) MAPK_AP1->Gene_expression Inflammation Inflammatory Response Gene_expression->Inflammation

Caption: Proposed role of this compound in modulating host keratinocyte signaling.

Experimental_Workflow Experimental Workflow for Investigating this compound Effects cluster_culture Bacterial Culture cluster_treatment Treatment Groups cluster_analysis Analysis planktonic Grow Planktonic S. aureus pcm_minus Prepare Planktonic Conditioned Medium (-PCM) planktonic->pcm_minus biofilm Grow S. aureus Biofilms pcm_plus Spike -PCM with 10 µM Phevalin (+PCM) pcm_minus->pcm_plus treat_hk Treat HKs with +PCM and -PCM pcm_minus->treat_hk pcm_plus->treat_hk hk_cells Culture Human Keratinocytes hk_cells->treat_hk rna_extraction Isolate RNA treat_hk->rna_extraction microarray Microarray Analysis rna_extraction->microarray rt_qpcr RT-qPCR Validation microarray->rt_qpcr

Caption: Workflow for studying this compound's effect on host cell gene expression.

Concluding Remarks

The contribution of this compound to S. aureus infection is subtle and indirect. While not a direct virulence factor in the classical sense, its elevated production in biofilms and its ability to potentiate the host inflammatory response to other bacterial products suggest it plays a role in the pathophysiology of chronic, biofilm-associated infections[2][3][4]. The deranged activation of MAPK/AP-1 signaling cascades in host keratinocytes, amplified by this compound, could impact crucial aspects of wound healing, including apoptosis, proliferation, and cell migration[4].

For drug development professionals, targeting the biosynthesis of this compound may not lead to a direct bactericidal or bacteriostatic effect. However, it could represent a novel anti-virulence strategy aimed at modulating the host-pathogen interaction and reducing the inflammatory damage associated with chronic S. aureus biofilm infections. Further research is warranted to fully elucidate the specific molecular targets of this compound within the host cell and to explore the therapeutic potential of inhibiting its activity.

References

Methodological & Application

Application Note and Protocol for the Quantification of Aureusimine B in Staphylococcus aureus Cultures using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus via a non-ribosomal peptide synthetase.[1][2] It is implicated in the bacterium's ability to survive within host cells and may play a role in virulence.[1] Accurate quantification of this compound is crucial for understanding its biological function, assessing its potential as a biomarker for S. aureus infections, and for screening potential inhibitors of its biosynthesis in drug discovery programs. This document provides a detailed protocol for the quantification of this compound from S. aureus culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Quantification start S. aureus Culture centrifuge Centrifugation start->centrifuge filter Filter Sterilization centrifuge->filter extract Liquid-Liquid Extraction (Chloroform) filter->extract dry Dry Down extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate std_curve Standard Curve Generation integrate->std_curve quantify Quantification of this compound std_curve->quantify

Caption: Experimental workflow for this compound quantification.

Sample Preparation from S. aureus Culture

This protocol is adapted from established methods for the extraction of cyclic dipeptides from bacterial cultures.[2][3]

Materials:

  • Staphylococcus aureus culture grown in a suitable medium (e.g., Tryptic Soy Broth - TSB).

  • Chloroform, HPLC grade.

  • Methanol, HPLC grade.

  • Water, LC-MS grade.

  • Centrifuge tubes (glass is recommended for solvent resistance).

  • Syringe filters (0.22 µm).

  • Nitrogen evaporator.

Protocol:

  • Grow S. aureus to the desired growth phase (e.g., stationary phase) in TSB at 37°C with agitation.

  • Harvest the culture by centrifugation at 4,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Carefully collect the supernatant and filter-sterilize it using a 0.22 µm syringe filter to remove any remaining bacteria.

  • In a glass tube, mix 2 mL of the filtered supernatant with an equal volume of chloroform.

  • Vortex the mixture vigorously for 1 minute to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the lower organic (chloroform) phase to a new glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 (v/v) methanol:water, for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of this compound

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.1. HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). The following parameters should be optimized for the specific instrument used.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 150°C
Desolvation Temperature 350 - 450°C
Gas Flow Rates Optimize for instrument

2.3. Multiple Reaction Monitoring (MRM) for this compound

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The precursor ion for this compound ([M+H]⁺) has an m/z of 229.1335.[4] Based on fragmentation patterns of similar cyclic dipeptides, potential product ions can be identified. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Proposed)Collision Energy (eV)
This compound229.1To be optimizedTo be optimized
This compound229.1To be optimizedTo be optimized

Note: The user should perform a product ion scan of an this compound standard to determine the most abundant and stable fragment ions for use as product ions in the MRM method. The collision energy for each transition should then be optimized.

Standard Curve Preparation and Method Validation

3.1. Standard Curve

A standard curve must be prepared to quantify this compound in unknown samples.

  • Obtain a certified reference standard of this compound (phevalin).

  • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution in the reconstitution solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Inject the calibration standards into the HPLC-MS/MS system and record the peak areas for the this compound MRM transitions.

  • Plot the peak area versus the concentration of the standards and perform a linear regression to generate the standard curve. A weighting factor of 1/x or 1/x² may be necessary.

3.2. Internal Standard

The use of a stable isotope-labeled internal standard is highly recommended to improve the accuracy and precision of the quantification. A suitable internal standard would be ¹³C- or ¹⁵N-labeled this compound. If this is not available, a structurally similar cyclic dipeptide that is not present in the sample matrix can be used. The internal standard should be added to the samples before the extraction step to account for any variability in sample preparation and instrument response.

3.3. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LOQ)
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed to ensure no significant ion suppression or enhancement

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in S. aureus Samples

Sample IDGrowth ConditionReplicatePeak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (ng/mL)Mean Concentration (ng/mL)Standard Deviation
Sample 1Planktonic1ValueValueValueValueValue
Sample 1Planktonic2ValueValueValue
Sample 1Planktonic3ValueValueValue
Sample 2Biofilm1ValueValueValueValueValue
Sample 2Biofilm2ValueValueValue
Sample 2Biofilm3ValueValueValue

Signaling Pathway

The current scientific literature does not extensively detail a specific signaling pathway that is directly activated by this compound. Its primary described role is in contributing to the survival of S. aureus within host cells, potentially through the inhibition of host cell proteases like calpains.[1] Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this cyclic dipeptide.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound from S. aureus cultures using HPLC-MS/MS. The described methods for sample preparation, chromatographic separation, mass spectrometric detection, and method validation will enable researchers to accurately and reliably measure the concentration of this important secondary metabolite. Adherence to these protocols will facilitate a better understanding of the role of this compound in S. aureus physiology and pathogenesis.

References

Application Notes and Protocols for the Structural Analysis of Aureusimine B via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products. It is produced by various microorganisms, including Staphylococcus aureus. The aureusimines have garnered interest due to their potential biological activities. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products in solution.

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of NMR experiments. The methodologies described herein are fundamental for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation experiments. This workflow allows for the complete assignment of all proton and carbon signals and the confirmation of the overall molecular connectivity.

AureusimineB_NMR_Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Spin Systems HSQC HSQC H1_NMR->HSQC Proton Frequencies C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Frequencies Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC HSQC->HMBC ¹JCH Correlations HMBC->Fragment_Assembly ²⁻³JCH Correlations Structure_Validation Structure Validation Fragment_Assembly->Structure_Validation Aureusimine_B_Structure Aureusimine_B_Structure Structure_Validation->Aureusimine_B_Structure This compound Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for a Related Diketopiperazine

Positionδ (ppm)MultiplicityJ (Hz)
Valine Residue
α-H4.12dd9.2, 7.4
β-H2.15m
γ-CH₃1.00d6.6
γ'-CH₃0.96d6.5
NH5.92s
Phenylalanine Residue (Reference)
α-H~4.3m
β-CH₂~3.0, ~3.2m
Phenyl H~7.2-7.4m
NH~6.0s

Table 2: ¹³C NMR Data (126 MHz, CDCl₃) for a Related Diketopiperazine

Positionδ (ppm)
Valine Residue
C=O170.15
α-C59.00
β-C33.18
γ-CH₃18.97
γ'-CH₃17.57
Phenylalanine Residue (Reference)
C=O~165
α-C~56
β-C~38
Phenyl C (ipso)~136
Phenyl C (ortho)~129
Phenyl C (meta)~129
Phenyl C (para)~127

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference to the residual solvent signal.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer Setup: Tune and shim the NMR spectrometer to the sample.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Protocol 3: 2D NMR Data Acquisition

a) COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Parameters:

    • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly attached to carbons (one-bond ¹H-¹³C correlations).

  • Pulse Program: An edited HSQC experiment is recommended to differentiate CH/CH₃ from CH₂ signals (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems.

  • Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz.

Data Analysis and Interpretation

  • ¹H NMR: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to identify different types of protons (aromatic, aliphatic, α-protons, etc.).

  • ¹³C NMR: Identify the number of distinct carbon signals. Use DEPT or an edited HSQC to determine the type of each carbon (CH₃, CH₂, CH, or quaternary).

  • COSY: Trace the cross-peaks to establish proton spin systems. For this compound, this will delineate the protons within the phenylalanine and valine residues.

  • HSQC: Assign each proton to its directly attached carbon atom.

  • HMBC: Use the long-range correlations to connect the individual spin systems. For instance, correlations from the α-protons to the carbonyl carbons will confirm the peptide backbone. Correlations from the β-protons of the phenylalanine residue to the aromatic carbons will confirm the side chain connectivity.

Signaling Pathway of Structural Information Flow

The following diagram illustrates the logical flow of information from the various NMR experiments to the final elucidated structure of this compound.

structure_elucidation_pathway cluster_data_extraction Primary Data Extraction cluster_structural_assembly Structural Fragment Assembly NMR_Experiments 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) Chemical_Shifts Chemical Shifts (¹H & ¹³C) NMR_Experiments->Chemical_Shifts Coupling_Constants Coupling Constants (JHH) NMR_Experiments->Coupling_Constants One_Bond_Correlations ¹JCH Correlations (HSQC) NMR_Experiments->One_Bond_Correlations Long_Range_Correlations ⁿJCH Correlations (HMBC) NMR_Experiments->Long_Range_Correlations Phe_Residue Phenylalanine Residue Connectivity Chemical_Shifts->Phe_Residue Val_Residue Valine Residue Connectivity Chemical_Shifts->Val_Residue Coupling_Constants->Phe_Residue Coupling_Constants->Val_Residue One_Bond_Correlations->Phe_Residue One_Bond_Correlations->Val_Residue Final_Structure This compound Structure Long_Range_Correlations->Final_Structure Inter-residue Connectivity Phe_Residue->Final_Structure Val_Residue->Final_Structure

Caption: Logical flow of information in NMR-based structural elucidation.

By systematically applying these protocols and analysis strategies, researchers can confidently determine the structure of this compound and related diketopiperazine natural products. This detailed structural information is a critical foundation for further biological evaluation and drug development endeavors.

Synthetic Production of Aureusimine B: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Aureusimine B, also known as phevalin, is a cyclic dipeptide with a monoketopiperazine structure, naturally produced by Staphylococcus aureus. It is synthesized non-ribosomally by the enzyme AusA through the condensation of L-phenylalanine and L-valine. Due to its intriguing biological activities, including potential roles in virulence and host-pathogen interactions, there is significant interest in obtaining pure this compound for research purposes. This document provides detailed protocols for the chemical synthesis of this compound, offering a reliable alternative to biological extraction.

The presented synthetic route is based on the work published in The Journal of Organic Chemistry, which describes an efficient method for producing phevalin and its analogs[1][2][3]. The key final steps involve the deprotection of a carbamate precursor followed by a one-pot imine formation and aerobic oxidation to yield the desired pyrazinone product[1][3]. This method has been shown to provide a moderate overall yield for the final two steps[1].

These protocols are intended for researchers in chemistry, biology, and drug development who require a consistent and scalable source of this compound for their studies. The methods described herein are suitable for laboratory-scale synthesis.

Synthetic Pathway Overview

The chemical synthesis of this compound (phevalin) proceeds through the formation of a dipeptide precursor, which is then cyclized and oxidized to form the final pyrazinone ring structure. The biosynthesis, in contrast, is mediated by a non-ribosomal peptide synthetase (NRPS) enzyme, AusA, within Staphylococcus aureus.

Aureusimine_B_Synthesis cluster_chemical Chemical Synthesis cluster_biological Biosynthesis Boc_Val Boc-Valine Dipeptide_Alcohol Boc-Val-Phenylalaninol Boc_Val->Dipeptide_Alcohol Coupling Amino_Alcohol Phenylalaninol Amino_Alcohol->Dipeptide_Alcohol Dipeptide_Aldehyde Boc-Val-Phenylalaninal Dipeptide_Alcohol->Dipeptide_Aldehyde Oxidation (DMP) Aureusimine_B_chem This compound (Phevalin) Dipeptide_Aldehyde->Aureusimine_B_chem Deprotection (TFA) & Cyclization/Oxidation L_Phe L-Phenylalanine NRPS AusA (NRPS) L_Phe->NRPS L_Val L-Valine L_Val->NRPS Dipeptide_Aldehyde_bio Dipeptidyl Aldehyde Intermediate NRPS->Dipeptide_Aldehyde_bio Condensation Aureusimine_B_bio This compound (Phevalin) Dipeptide_Aldehyde_bio->Aureusimine_B_bio Cyclization & Spontaneous Oxidation

Caption: Comparison of chemical synthesis and biosynthesis pathways for this compound.

Experimental Workflow for Chemical Synthesis

The overall workflow for the chemical synthesis of this compound involves a series of well-defined steps, from the coupling of protected amino acids to the final purification of the target compound.

Experimental_Workflow start Start step1 Step 1: Coupling of Boc-Valine and Phenylalaninol start->step1 step2 Step 2: Oxidation of the Dipeptide Alcohol step1->step2 step3 Step 3: Deprotection and Cyclization/Oxidation step2->step3 step4 Step 4: Purification of This compound step3->step4 end End Product: Pure this compound step4->end

Caption: High-level experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final two steps of the modified synthesis of this compound as reported in the literature[1].

StepReactantReagent(s)SolventTemperatureTimeYield
Oxidation of Dipeptide AlcoholBoc-Val-PhenylalaninolDess-Martin Periodinane (DMP)CH₂Cl₂Room Temp.1 h93%
Deprotection & Cyclization/OxidationBoc-Val-PhenylalaninalTrifluoroacetic Acid (TFA)CH₂Cl₂Room Temp.-46%
Overall (Final 2 Steps) Boc-Val-Phenylalaninol ----~43%

Note: The yield for the deprotection and cyclization/oxidation step is reported over two steps from the alcohol precursor.[1]

Experimental Protocols

The following are detailed protocols for the key steps in the synthetic production of this compound.

Protocol 1: Synthesis of Boc-Val-Phenylalaninol (Dipeptide Alcohol)

Objective: To couple Boc-protected Valine with Phenylalaninol to form the dipeptide alcohol precursor.

Materials:

  • Boc-L-Valine

  • L-Phenylalaninol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve L-Phenylalaninol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the solution of L-Phenylalaninol to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Boc-Val-Phenylalaninol.

Protocol 2: Oxidation of Dipeptide Alcohol to Dipeptide Aldehyde

Objective: To oxidize the primary alcohol of the dipeptide precursor to the corresponding aldehyde.

Materials:

  • Boc-Val-Phenylalaninol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve Boc-Val-Phenylalaninol (1.0 eq) in anhydrous DCM in a round bottom flask.

  • Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and a saturated solution of NaHCO₃.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Val-Phenylalaninal, which can be used in the next step without further purification.

Protocol 3: Deprotection and Cyclization/Oxidation to this compound

Objective: To remove the Boc protecting group and induce cyclization and oxidation to form this compound.

Materials:

  • Boc-Val-Phenylalaninal

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the crude Boc-Val-Phenylalaninal in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature. The reaction is typically complete upon full deprotection (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The residue contains the crude this compound. The cyclization and aerobic oxidation are reported to occur in this one-pot step[1][3].

  • Purify the crude product by High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. The specific reaction conditions may require optimization depending on the scale and purity of the starting materials.

References

Application Notes: Calpain Inhibition Assay Using Aureusimine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular diseases, and cancer, making calpains an attractive target for therapeutic intervention. Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus and was first identified as a calpain inhibitor from a Streptomyces species.[1][2][3] While its inhibitory activity against µ-calpain has been reported as non-existent, it is suggested to be an inhibitor of other calpain isoforms, such as m-calpain, indicating a potential for selective calpain inhibition.[1]

These application notes provide a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound against calpain. The protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.

Data Presentation

The inhibitory activity of this compound against calpain isoforms should be determined by calculating the half-maximal inhibitory concentration (IC50). The following table is provided as a template for presenting the quantitative data obtained from the assay.

Calpain IsoformThis compound IC50 (µM)Positive Control (e.g., Calpeptin) IC50 (µM)
m-CalpainUser-determined valueUser-determined value
µ-CalpainUser-determined valueUser-determined value
Other IsoformsUser-determined valueUser-determined value

Experimental Protocols

Materials and Reagents
  • Enzymes: Purified human m-calpain and µ-calpain (or other desired isoforms).

  • Substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC).

  • Inhibitor: this compound (Phevalin).

  • Positive Control Inhibitor: Calpeptin or other known calpain inhibitor.

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.5.

  • Calcium Chloride (CaCl2): 100 mM stock solution.

  • Dimethyl Sulfoxide (DMSO): For dissolving inhibitor.

  • 96-well black, flat-bottom plates.

  • Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm.

Protocol for Calpain Inhibition Assay
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Dissolve this compound and the positive control inhibitor in DMSO to prepare a 10 mM stock solution. Further dilute in Assay Buffer to desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a 10 mM stock solution of the calpain substrate (Suc-LLVY-AMC) in DMSO. Dilute with Assay Buffer to a working concentration of 200 µM.

    • Dilute the calpain enzyme in Assay Buffer to a working concentration of 2X the final desired concentration.

  • Assay Procedure:

    • Add 50 µL of the 2X calpain enzyme solution to each well of a 96-well plate.

    • Add 2 µL of the diluted this compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 48 µL of a pre-warmed (37°C) reaction mixture containing Assay Buffer and CaCl2 (to a final concentration of 5 mM).

    • Immediately add 50 µL of the 200 µM calpain substrate solution to each well to start the reaction. The final volume in each well will be 150 µL.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Calpain Signaling Pathway

Calpain_Signaling_Pathway Ca_influx Ca2+ Influx (e.g., NMDA Receptor, VGCC) Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive ER_Ca_release ER Ca2+ Release (e.g., IP3R, RyR) ER_Ca_release->Calpain_inactive Calpain_active Active Calpain Calpain_inactive->Calpain_active Ca2+ Cleavage Proteolytic Cleavage Calpain_active->Cleavage Substrates Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins (e.g., PKC, Cdk5) Substrates->Cleavage Cellular_effects Cellular Effects (Cytoskeletal Remodeling, Apoptosis, Necrosis) Cleavage->Cellular_effects Aureusimine_B This compound Aureusimine_B->Calpain_active Inhibition Calpain_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_enzyme Add 2X Calpain Enzyme to 96-well plate prep_reagents->add_enzyme add_inhibitor Add this compound (or control) add_enzyme->add_inhibitor incubate_inhibitor Incubate for 15 min at room temperature add_inhibitor->incubate_inhibitor initiate_reaction Initiate reaction with Ca2+ and Substrate incubate_inhibitor->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Extraction of Aureusimine B from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the bacterium Staphylococcus aureus. It is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2][3][4][5][6][7][8][9][10] This molecule has garnered interest in the scientific community due to its potential biological activities. Notably, research has indicated that S. aureus biofilms produce significantly higher quantities of this compound compared to their planktonic counterparts, suggesting a role for this molecule in the biofilm lifecycle.[2][3][8] These application notes provide a detailed protocol for the cultivation of S. aureus, followed by the extraction and partial purification of this compound for research and drug development purposes.

Data Presentation

Table 1: Relative Production of this compound in Staphylococcus aureus Cultures
Culture TypeRelative Production of this compoundOptical Density (OD600)Reference
BiofilmHigher0.9[2][3][8][11]
PlanktonicLower0.66[2][3][8][11]
Resuspended BiofilmIntermediate1.4[2][3][8][11]

Note: The data presented is based on relative comparisons from HPLC-MS analysis and has been normalized to cell density.

Experimental Protocols

I. Cultivation of Staphylococcus aureus for this compound Production

This protocol is optimized for the enhanced production of this compound by promoting biofilm formation.

Materials:

  • Staphylococcus aureus strain (known this compound producer)

  • Tryptic Soy Broth (TSB)

  • Glucose

  • Sterile culture flasks or plates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Culture Medium: Prepare Tryptic Soy Broth (TSB) according to the manufacturer's instructions. For optimal biofilm formation and this compound production, supplement the TSB with 1% glucose.[12]

  • Inoculation: Inoculate the prepared TSB medium with a single colony of S. aureus.

  • Incubation for Planktonic Culture (for comparison): Incubate the culture at 37°C with constant agitation (e.g., 200 rpm) overnight.[2]

  • Incubation for Biofilm Culture: For biofilm formation, incubate the culture in a suitable vessel without agitation at 37°C for 72 hours. To enhance biofilm growth, specialized biofilm reactors or multi-well plates can be used.

  • Harvesting: After the incubation period, proceed to the extraction protocol. For comparative studies, measure the optical density of the cultures at 600 nm (OD600) to normalize for cell density.[2][3][8][11]

II. Extraction of this compound

This protocol describes a liquid-liquid extraction method to isolate this compound from the bacterial culture supernatant.

Materials:

  • S. aureus culture (from Protocol I)

  • Centrifuge and sterile centrifuge tubes

  • Sterile filtration apparatus (0.22 µm filter)

  • Chloroform

  • Separatory funnel or conical tubes

  • Vortex mixer

  • Nitrogen gas stream or rotary evaporator

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 12,000 rpm for 2 minutes) to pellet the bacterial cells.[13]

  • Supernatant Collection: Carefully decant the supernatant into a fresh, sterile container.

  • Sterilization: Filter sterilize the supernatant using a 0.22 µm filter to remove any remaining bacteria.[2]

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the sterile supernatant to a separatory funnel or a suitable tube.

    • Add an equal volume of chloroform to the supernatant (1:1 ratio).[2]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[2]

    • Allow the phases to separate. The organic chloroform layer will be at the bottom.

  • Collection of Organic Phase: Carefully collect the lower chloroform layer containing this compound.[13]

  • Drying: Dry the collected organic fraction under a gentle stream of nitrogen gas or using a rotary evaporator to remove the chloroform.[2]

  • Resuspension: Resuspend the dried extract in a small volume of a suitable solvent, such as 20% DMSO in water, for further analysis.[2]

III. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound from the crude extract.

Materials:

  • Resuspended crude extract (from Protocol II)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Phenomenex Jupiter 4 µm proteo 90A)[2]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Filter the resuspended extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions (suggested):

    • Column: C18 reverse-phase column.

    • Detection Wavelength: 322 nm.[2]

    • Flow Rate: 1 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its retention time and UV absorbance.

  • Purity Analysis: Analyze the collected fractions by HPLC-MS to confirm the presence and purity of this compound. The expected m/z for phevalin is 229.1335.[2]

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthesis of this compound in Staphylococcus aureus via the non-ribosomal peptide synthetase (NRPS) AusA.

AureusimineB_Biosynthesis cluster_precursors Amino Acid Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_products Products L_Phe L-Phenylalanine AusA AusA Adenylation (A) Domain 1 Thiolation (T) Domain 1 Condensation (C) Domain Adenylation (A) Domain 2 Thiolation (T) Domain 2 L_Phe->AusA:f1 Activation L_Val L-Valine L_Val->AusA:f4 Activation Dipeptide Phe-Val Dipeptide AusA:f3->Dipeptide Peptide Bond Formation AureusimineB This compound (Phevalin) Dipeptide->AureusimineB Cyclization & Oxidation

Caption: Biosynthesis of this compound by the NRPS AusA.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the complete experimental workflow from bacterial culture to purified this compound.

Extraction_Workflow Culture 1. S. aureus Culture (TSB + 1% Glucose, 37°C) Centrifugation 2. Centrifugation (Cell Pellet Removal) Culture->Centrifugation Filtration 3. Sterile Filtration (0.22 µm) Centrifugation->Filtration Extraction 4. Liquid-Liquid Extraction (1:1 Culture Supernatant:Chloroform) Filtration->Extraction Drying 5. Drying of Organic Phase (Nitrogen Stream) Extraction->Drying Resuspension 6. Resuspension (20% DMSO) Drying->Resuspension HPLC 7. HPLC Purification (C18 Column) Resuspension->HPLC Analysis 8. Analysis (HPLC-MS, m/z 229.1335) HPLC->Analysis

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols: Utilizing Aureusimine B to Investigate Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus. It has garnered significant interest in the field of host-pathogen interactions due to its potential role in modulating host cellular responses, particularly in the context of chronic biofilm-associated infections. Notably, the production of this compound is significantly elevated in S. aureus biofilms compared to their free-living planktonic counterparts[1][2][3][4]. While this compound alone exhibits a modest impact on host cells, its synergistic activity with other bacterial products suggests it plays a crucial role in the complex interplay between S. aureus and its host[1][2][3][4].

These application notes provide a comprehensive guide for utilizing this compound as a molecular tool to dissect the intricate mechanisms of S. aureus pathogenesis and to explore potential therapeutic interventions. The protocols outlined below are based on established methodologies for studying the effects of this compound on host keratinocytes, a primary cell type involved in skin and soft tissue infections.

Biological Activity and Mechanism of Action

This compound is a pyrazinone natural product synthesized by a nonribosomal peptide synthetase[3][5]. Initial studies suggested its involvement in the regulation of virulence factor expression in S. aureus; however, subsequent research has indicated that these initial findings may have been linked to an inadvertent mutation in a key two-component regulatory system, SaeRS[6][7].

The primary characterized activity of this compound in the host-pathogen context is its ability to modulate gene expression in human keratinocytes[1][2]. While having a limited effect on its own, this compound significantly amplifies the transcriptional response of keratinocytes to S. aureus-conditioned medium[1][2][3][4]. This modulation appears to be linked to the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades, which are critical pathways in inflammation, cell proliferation, and apoptosis[3][4]. It has also been reported to inhibit the host enzyme calpain, a cysteine protease involved in various cellular processes[3][5].

Data Presentation

Table 1: Production of this compound by S. aureus Biofilm and Planktonic Cultures
Culture TypeRelative this compound Production (Normalized to Cell Density)Reference
BiofilmHigh[1][3]
PlanktonicLow[1][3]
Table 2: Effect of this compound on Gene Expression in Human Keratinocytes (HKs)
GeneTreatment ConditionFold Changep-valueReference
Selected Genes 1 µM this compound vs. VehicleModest>0.05[3]
10 µM this compound vs. VehicleModest (24 genes regulated ±2 fold)<0.05[3]
ATF3 +PCM vs. -PCM2.1<0.05[4]
DUSP family members +PCM vs. -PCMUpregulated<0.05[4]
FOS family members +PCM vs. -PCMUpregulated<0.05[4]

*+PCM: Planktonic-conditioned medium spiked with 10 µM this compound. *-PCM: Planktonic-conditioned medium with vehicle control.

Experimental Protocols

Protocol 1: Preparation of S. aureus Conditioned Medium

This protocol describes the preparation of conditioned medium from both biofilm and planktonic cultures of S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., Southwest Regional Wound Care isolate #10943)

  • Appropriate growth medium (e.g., EpiLife Medium)

  • Tissue culture inserts (0.2 µm pore size)

  • Six-well plates

  • Incubator (37°C)

  • Shaker

  • Centrifuge

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Biofilm Conditioned Medium (BCM):

    • Grow S. aureus colony biofilms on tissue culture inserts placed in six-well plates containing 2.1 ml of growth medium per well.

    • Incubate for 72 hours at 37°C to allow for mature biofilm formation.

    • Transfer the inserts with mature biofilms to fresh growth medium and incubate for an additional 24 hours.

    • Collect the conditioned growth medium, centrifuge to remove bacterial cells, and sterilize by passing it through a 0.22 µm filter. Store at -80°C.

  • Planktonic Conditioned Medium (PCM):

    • Inoculate fresh growth medium with S. aureus and grow at 37°C with constant agitation until the desired growth phase (e.g., stationary phase).

    • Collect the culture, centrifuge to pellet the bacterial cells, and sterilize the supernatant by passing it through a 0.22 µm filter. Store at -80°C.

Protocol 2: Treatment of Human Keratinocytes with this compound

This protocol details the treatment of human keratinocytes (HKs) with this compound, alone or in combination with conditioned medium.

Materials:

  • Human Keratinocytes (HKs)

  • Appropriate cell culture medium (e.g., EpiLife)

  • Six-well cell culture plates

  • This compound (synthetic or purified)

  • Vehicle control (e.g., DMSO)

  • S. aureus conditioned medium (BCM or PCM)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed HKs in six-well plates and grow to confluence.

  • Prepare treatment media:

    • This compound alone: Dilute this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO).

    • This compound with Conditioned Medium: Supplement PCM with this compound to a final concentration of 10 µM (+PCM). As a control, supplement another aliquot of PCM with the vehicle (-PCM).

  • Remove the growth medium from the confluent HKs and wash the cells with PBS.

  • Add 1 ml of the prepared treatment media to each well.

  • Incubate the cells for the desired time period (e.g., 4 hours for gene expression analysis).

  • After incubation, proceed with downstream analysis such as RNA isolation for gene expression studies or cell-based assays.

Protocol 3: Analysis of Host Cell Gene Expression

This protocol provides a general workflow for analyzing changes in gene expression in HKs following treatment.

Materials:

  • RNA isolation kit (e.g., RNeasy minikit)

  • Reverse transcription kit

  • qPCR master mix and primers for target genes

  • Microarray or RNA-sequencing platform (for global gene expression analysis)

Procedure:

  • Following treatment as described in Protocol 2, lyse the HKs directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • For targeted gene analysis, perform reverse transcription to synthesize cDNA, followed by quantitative PCR (qPCR) using primers for genes of interest (e.g., FOS, JUN, DUSP family members).

  • For global gene expression profiling, prepare samples for microarray analysis or RNA-sequencing according to the platform-specific protocols.

  • Analyze the gene expression data to identify differentially regulated genes and affected signaling pathways.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Sa_planktonic S. aureus Planktonic Culture PCM Planktonic Conditioned Medium Sa_planktonic->PCM Sa_biofilm S. aureus Biofilm Culture BCM Biofilm Conditioned Medium Sa_biofilm->BCM Treatment_groups Treatment Groups: - this compound alone - +PCM (PCM + this compound) - -PCM (PCM + Vehicle) - BCM PCM->Treatment_groups BCM->Treatment_groups AureusimineB This compound (Synthetic/Purified) AureusimineB->Treatment_groups HK_cells Human Keratinocytes (Confluent Culture) HK_cells->Treatment_groups RNA_isolation RNA Isolation Treatment_groups->RNA_isolation Gene_expression Gene Expression Analysis (qPCR, Microarray, RNA-seq) RNA_isolation->Gene_expression Data_analysis Data Analysis & Pathway Identification Gene_expression->Data_analysis

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_host_cell Host Keratinocyte AureusimineB This compound MAPK_cascade MAPK Signaling Cascade (e.g., ERK, JNK, p38) AureusimineB->MAPK_cascade synergistically amplifies activation Bacterial_products Other S. aureus Soluble Products Bacterial_products->MAPK_cascade activates AP1 AP-1 Complex (FOS, JUN) MAPK_cascade->AP1 activates Gene_expression Altered Gene Expression (Inflammation, Apoptosis, Proliferation) AP1->Gene_expression regulates transcription of

Caption: Proposed signaling pathway of this compound in host cells.

References

Application Notes & Protocols: Experimental Workflow for Aureusimine B Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a pyrazinone natural product synthesized by Staphylococcus aureus and certain fungi.[1][2][3] Preliminary studies have indicated its potential as a bioactive compound, notably as an inhibitor of calpain, a cysteine protease, with an IC50 of 1.3 µM.[1] It has also been implicated in the pathogenesis of S. aureus infections and can modulate gene expression in human keratinocytes.[1][2][3][4] These findings suggest that this compound may have therapeutic potential, warranting a comprehensive screening workflow to elucidate its full range of biological activities.

These application notes provide a detailed experimental workflow for the systematic bioactivity screening of this compound. The protocols outlined below cover primary screening assays to identify potential antibacterial, anticancer, and enzyme-inhibitory activities.

Experimental Workflow

The proposed experimental workflow for screening the bioactivity of this compound follows a tiered approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays based on initial findings.

experimental_workflow cluster_preparation Compound Preparation cluster_primary Primary Bioactivity Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis & Hit Identification prep This compound Stock Solution (DMSO) antibacterial Antibacterial Activity (MIC Assay) prep->antibacterial anticancer Anticancer Activity (MTT Assay) prep->anticancer enzyme Enzyme Inhibition (Calpain Assay) prep->enzyme bactericidal Bactericidal/Bacteriostatic (Time-Kill Assay) antibacterial->bactericidal apoptosis Apoptosis Assay (Caspase Activity) anticancer->apoptosis pathway Signaling Pathway Analysis (Western Blot) enzyme->pathway analysis Data Analysis (IC50/MIC Determination) bactericidal->analysis apoptosis->analysis pathway->analysis hit Hit Identification & Prioritization analysis->hit

Caption: A streamlined workflow for the bioactivity screening of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from the primary screening of this compound for easy comparison.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128

Table 2: Anticancer Activity of this compound (IC50)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25.5
MCF-7Breast Cancer42.1
A549Lung Cancer78.3
HEK293 (non-cancerous)Embryonic Kidney>100

Table 3: Enzyme Inhibition Activity of this compound (IC50)

EnzymeEnzyme ClassIC50 (µM)
Calpain-1Cysteine Protease1.3
Cathepsin BCysteine Protease55.8
TrypsinSerine Protease>200

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound Handling : Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.[1]

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.[5][6][7]

  • Bacterial Culture Preparation :

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Plate Preparation :

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the 10 mM this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The final concentrations of this compound will typically range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation :

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include positive controls (bacteria and broth, no compound) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis :

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Culture and Seeding :

    • Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Absorbance Reading :

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Enzyme Inhibition Screening: Calpain Activity Assay

This protocol is a general guide for an in vitro enzyme inhibition assay.[10][11]

  • Reagent Preparation :

    • Prepare an assay buffer suitable for calpain activity (e.g., Tris-HCl buffer with Ca2+ and a reducing agent like DTT).

    • Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

    • Dilute the calpain enzyme to the desired working concentration in the assay buffer.

  • Assay Procedure :

    • In a 96-well black plate, add the following to each well:

      • Assay buffer

      • Serial dilutions of this compound

      • Calpain enzyme

    • Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.[10]

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis :

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the positive control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement

Given that this compound is a known calpain inhibitor, it may interfere with signaling pathways regulated by calpain. Calpains are involved in various cellular processes, including cell motility, apoptosis, and cell cycle progression.[2] Inhibition of calpain can disrupt these processes.

signaling_pathway cluster_pathway Potential Calpain-Mediated Pathway aureusimine_b This compound calpain Calpain aureusimine_b->calpain Inhibits substrate Cytoskeletal Proteins (e.g., Talin, Spectrin) calpain->substrate Cleaves apoptosis Apoptosis Regulation (e.g., Bax, Bid cleavage) calpain->apoptosis Modulates adhesion Cell Adhesion & Motility substrate->adhesion Regulates

References

Aureusimine B: A Versatile Tool for Investigating Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by the bacterium Staphylococcus aureus and various fungi.[1][2] While initially identified as an inhibitor of the calcium-activated neutral protease, calpain, recent evidence strongly suggests that the biologically active form of this compound is its biosynthetic precursor, a dipeptide aldehyde. This aldehyde is a potent and selective inhibitor of lysosomal cysteine proteases, particularly cathepsins, which play crucial roles in cellular protein turnover, antigen presentation, and other physiological and pathological processes.[3][4][5] This makes this compound and its aldehyde precursor valuable tools for studying the function and inhibition of these important enzymes.

This document provides detailed protocols for utilizing this compound and its dipeptide aldehyde in enzyme inhibition studies, along with a summary of its known inhibitory activities.

Data Presentation: Inhibitory Activity of this compound and Related Dipeptide Aldehydes

The inhibitory potency of this compound and its related compounds has been evaluated against several proteases. The data highlights the superior activity of the dipeptide aldehyde form against cathepsins.

CompoundTarget EnzymeIC50 / ActivityNotes
This compound (Phevalin)Calpain1.3 µMFrom a casein hydrolysis assay.[1] Later studies showed no inhibition of µ-calpain, suggesting isoform specificity or that the aldehyde is the active form.[2]
N-Boc protected dipeptide aldehydesCathepsin B, Cathepsin Llow- to mid-nanomolarDemonstrates the high potency of the aldehyde scaffold.[4]
Free-amino dipeptide aldehydesCathepsin Lsingle-digit nanomolarShows high potency and selectivity.[4]
Free-amino dipeptide aldehydesCathepsin BGreatly reduced activity compared to Cathepsin LHighlights the selectivity of the inhibitor.[4]
Dipeptide aldehyde (compound 16)Cathepsin S13 nMIndicates potent inhibition of a specific cathepsin isoform.[3]
Dipeptide aldehyde (compound 16)Cathepsin LUndetectable activityFurther demonstrates the selectivity of these compounds.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Dipeptide Aldehyde

The dipeptide aldehyde precursor of this compound is the active enzyme inhibitor. This protocol outlines a general method for its synthesis from the corresponding amino acids.

Materials:

  • Boc-L-phenylalanine

  • L-valinamide

  • Coupling reagents (e.g., EDCI, HOBt)

  • Solvents (e.g., DMF, CH2Cl2)

  • Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Peptide Coupling:

    • Dissolve Boc-L-phenylalanine and L-valinamide in an appropriate solvent like DMF.

    • Add coupling reagents such as EDCI and HOBt to facilitate the formation of the peptide bond.

    • Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).

    • Work up the reaction mixture to isolate the Boc-protected dipeptide.

  • Reduction to Aldehyde:

    • Dissolve the purified Boc-dipeptide in a dry, inert solvent like CH2Cl2 or toluene.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a reducing agent such as DIBAL-H. The stoichiometry of the reducing agent is critical to avoid over-reduction to the alcohol.

    • Quench the reaction carefully with a suitable reagent (e.g., methanol or aqueous acid).

    • Warm the mixture to room temperature and perform an aqueous workup to extract the product.

  • Purification:

    • Purify the crude dipeptide aldehyde using column chromatography on silica gel to obtain the final product.

    • Characterize the purified aldehyde by NMR and mass spectrometry.

Protocol 2: In Vitro Cathepsin Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the this compound dipeptide aldehyde against a specific cathepsin isoform.

Materials:

  • Purified recombinant human cathepsin (e.g., Cathepsin B, L, or S)

  • This compound dipeptide aldehyde (dissolved in DMSO)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B and L, Ac-KQLR-AMC for Cathepsin S)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation:

    • Prepare a working solution of the cathepsin enzyme in the assay buffer. The final concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the this compound dipeptide aldehyde in assay buffer. It is important to keep the final DMSO concentration below 1% in all wells.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with buffer and DMSO as controls.

    • Add 25 µL of the enzyme working solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution. The final substrate concentration should be at or below its Km value.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Monitor the increase in fluorescence over time, which corresponds to the rate of substrate cleavage.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

AureusimineB_Mechanism cluster_synthesis Biosynthesis & Activation cluster_inhibition Enzyme Inhibition Phe Phenylalanine NRPS Non-Ribosomal Peptide Synthetase Phe->NRPS Val Valine Val->NRPS Aldehyde Dipeptide Aldehyde (Active Inhibitor) NRPS->Aldehyde Release AureusimineB This compound (Cyclic Dipeptide) Aldehyde->AureusimineB Cyclization & Oxidation InhibitedComplex Reversible Covalent Complex (Inhibited) Aldehyde->InhibitedComplex Inhibits Protease Cysteine Protease (e.g., Cathepsin) ActiveSite Active Site Cysteine

Caption: Activation and inhibition mechanism of this compound.

Cathepsin_Pathway cluster_antigen_presentation Antigen Presentation Pathway cluster_inhibition Point of Inhibition Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Cathepsin Cathepsin Endosome->Cathepsin Fusion with Lysosome Peptides Antigenic Peptides Cathepsin->Peptides Proteolysis MHCII MHC Class II Peptides->MHCII Loading APC Antigen Presenting Cell MHCII->APC Transport to Cell Surface TCell T-Helper Cell APC->TCell Presentation & Activation Inhibitor This compound Dipeptide Aldehyde Inhibitor->Cathepsin Inhibits

Caption: Role of cathepsins in antigen presentation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Aureusimine B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus, particularly in biofilms[1][2][3][4]. Its biological role is an active area of research, with initial studies suggesting involvement in virulence factor expression, protease inhibition, and modulation of host cell signaling pathways[1][2][5][6]. Originally identified as a calpain inhibitor, its effects on eukaryotic cells, such as human keratinocytes, have been shown to be modest when administered alone but amplified in the presence of other bacterial products[1][4][7]. These application notes provide detailed protocols for a panel of cell-based assays designed to comprehensively evaluate the biological activities of this compound.

Application Note 1: Cytotoxicity and Cell Viability Assessment

This section describes methods to determine the cytotoxic potential of this compound on mammalian cell lines. Human keratinocytes (HaCaT) or other relevant cell lines can be used.

Protocol 1.1: General Cell Viability via MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

Materials:

  • This compound (Phevalin)

  • Mammalian cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Data Presentation: this compound Cytotoxicity
Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Control)100 ± 4.5100 ± 5.1
198 ± 3.995 ± 4.2
1092 ± 5.088 ± 4.8
5085 ± 4.176 ± 5.5
10078 ± 3.765 ± 6.0

Data are representative and should be generated from at least three independent experiments.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Antibacterial and Anti-Biofilm Activity

These protocols assess the direct effect of this compound on bacterial growth and biofilm formation, particularly for Staphylococcus aureus.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution assay determines the lowest concentration of a compound that inhibits visible bacterial growth[8].

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed.

Data Presentation: Antibacterial Activity
Bacterial StrainCompoundMIC (µg/mL)
S. aureus ATCC 29213This compound>128
S. aureus ATCC 33591 (MRSA)This compound>128
E. coli ATCC 25922This compound>128
Vancomycin (S. aureus control)Vancomycin1

Note: Literature suggests this compound is not a classical antibiotic, so high MIC values are expected[1].

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Serial Dilution of this compound in Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Application Note 3: Investigation of MAPK/AP-1 Signaling Pathway

Studies indicate that this compound, especially in combination with other S. aureus factors, can modulate the MAPK/AP-1 signaling cascade in human keratinocytes[1][2].

Protocol 3.1: Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the activation of key MAPK proteins (ERK, JNK, p38) by detecting their phosphorylated forms.

Materials:

  • Human keratinocytes (HaCaT)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, -JNK, -p38; anti-total-ERK, -JNK, -p38)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Chemiluminescence detection substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Grow HaCaT cells to ~80% confluency. Serum-starve for 12-24 hours.

  • Stimulation: Treat cells with this compound at various concentrations for different time points (e.g., 15, 30, 60 minutes). Include a positive control (e.g., EGF or TNF-α) and a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with specific primary antibodies against phosphorylated and total MAPK proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensity and express the level of phosphorylated protein relative to the total protein.

Data Presentation: MAPK Activation
Treatment (30 min)p-ERK / Total ERK (Fold Change)p-JNK / Total JNK (Fold Change)p-p38 / Total p38 (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)1.2 ± 0.21.8 ± 0.31.1 ± 0.1
This compound (50 µM)1.5 ± 0.32.5 ± 0.41.4 ± 0.2
Positive Control (EGF)8.5 ± 0.91.2 ± 0.21.5 ± 0.3

Data are representative. The effect may be more pronounced when co-administered with S. aureus conditioned medium[1].

Signaling Pathway: MAPK/AP-1 Cascade

MAPK_Pathway cluster_mapk MAPK Cascade cluster_nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (Fos/Jun) MAPK->AP1 Phosphorylation & Activation Gene Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene Nucleus Nucleus AureusimineB This compound (Potential Modulator) AureusimineB->MAPKKK ? AureusimineB->MAPKK ? AureusimineB->MAPK ?

Caption: The MAPK/AP-1 signaling pathway and potential modulation points.

References

Troubleshooting & Optimization

improving Aureusimine B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aureusimine B, focusing on improving its solubility for in vitro assays.

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?

A1: this compound has poor water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and N,N-Dimethylformamide (DMF).[1]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of your aqueous buffer. Instead, perform serial dilutions, gradually decreasing the concentration of the organic solvent.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically below 0.5% for cell-based assays, to minimize toxicity and precipitation.[2]

  • Warming: Gently warming the solution to 37°C may help dissolve any precipitate that has formed.[3]

  • Vortexing/Sonication: Vigorous vortexing or brief sonication can also aid in redissolving precipitated compounds.[3]

  • Use of Surfactants or Co-solvents: For enzyme assays, consider including a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) in your assay buffer.[4] For cell-based assays where surfactants can be toxic, co-solvents like polyethylene glycol (PEG) might be an option, but their compatibility with your specific cell line must be validated.

Q3: I'm observing toxicity in my cell-based assay that I suspect is due to the solvent. How can I address this?

A3: Solvent toxicity is a critical consideration in cell-based assays.

  • Minimize Final Solvent Concentration: As a general rule, keep the final concentration of DMSO below 0.5% and ethanol below 1% in your cell culture medium, though the tolerance can be cell-line dependent.[2]

  • Solvent Control: Always include a vehicle control in your experiments. This is a control group treated with the same final concentration of the solvent used to dissolve this compound, but without the compound itself. This will help you differentiate between the effects of the compound and the solvent.

  • Alternative Solvents: If DMSO or ethanol prove to be too toxic for your specific cell line, you might consider other organic solvents, but their compatibility must be thoroughly tested.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: this compound is soluble in DMSO, ethanol, methanol, and DMF.[1] DMSO is a common choice for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high solubilizing power and compatibility with many assays at low final concentrations.

Q2: How should I store the this compound stock solution?

A2: Once dissolved in an organic solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution in DMSO can typically be stored at -20°C for up to 3 months.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound has been reported to be an inhibitor of the protease calpain.[1][5] Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis. However, it has been noted that the inhibitory activity of phevalin (this compound) on µ-calpain was not observed, suggesting it may target another isoform of calpain.[5]

Q4: Is there any quantitative data on the solubility of this compound in different solvents?

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
WaterPoor[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
N,N-Dimethylformamide (DMF)Soluble[1]
ChloroformSlightly Soluble

Note: Specific quantitative solubility values (e.g., in mg/mL or mM) for this compound are not consistently reported in the literature. It is advisable to perform solubility testing for the desired concentration in the chosen solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials:

    • This compound powder

    • Anhydrous DMSO (or ethanol, methanol, or DMF)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of the chosen organic solvent to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • Concentrated stock solution of this compound (from Protocol 1)

    • Pre-warmed, sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the concentrated this compound stock solution at room temperature.

    • Determine the final desired concentration of this compound in your cell culture medium.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation.

    • Ensure the final concentration of the organic solvent in the working solution is below the toxic level for your specific cell line (generally <0.5% for DMSO).

    • Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the cell culture medium.

Protocol 3: Preparation of Working Solutions for Enzyme Assays
  • Materials:

    • Concentrated stock solution of this compound (from Protocol 1)

    • Assay buffer (with or without surfactant)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the concentrated this compound stock solution.

    • Dilute the stock solution in the assay buffer to the desired final concentration. To prevent precipitation, you can add the stock solution dropwise to the assay buffer while vortexing.

    • If solubility issues persist, consider preparing the assay buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20). Ensure the surfactant does not interfere with your enzyme's activity.

    • Prepare a vehicle control with the same final concentration of the organic solvent and surfactant in the assay buffer.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation aureusimine_powder This compound Powder stock_solution Concentrated Stock Solution (e.g., 10 mM) aureusimine_powder->stock_solution organic_solvent Organic Solvent (DMSO, Ethanol, etc.) organic_solvent->stock_solution aliquot_storage Aliquot and Store at -20°C/-80°C stock_solution->aliquot_storage thawed_stock Thawed Stock Solution aliquot_storage->thawed_stock Thaw working_cell Working Solution (Cell-Based Assay) thawed_stock->working_cell working_enzyme Working Solution (Enzyme Assay) thawed_stock->working_enzyme cell_medium Cell Culture Medium cell_medium->working_cell enzyme_buffer Enzyme Assay Buffer enzyme_buffer->working_enzyme In Vitro Assay In Vitro Assay working_cell->In Vitro Assay Add to Cells working_enzyme->In Vitro Assay Add to Enzyme Reaction

Caption: Experimental workflow for preparing this compound solutions.

calpain_pathway cluster_stimulus Apoptotic Stimulus cluster_calpain Calpain Activation & Inhibition cluster_downstream Downstream Apoptotic Events stimulus e.g., Increased Intracellular Ca2+ calpain Calpain Activation stimulus->calpain bid Bid Cleavage to tBid calpain->bid aureusimine This compound aureusimine->calpain Inhibition bax_bak Bax/Bak Activation bid->bax_bak cyto_c Cytochrome c Release from Mitochondria bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Calpain-mediated apoptosis pathway and the inhibitory role of this compound.

References

Aureusimine B stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Aureusimine B under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, a cyclic dipeptide also known as phevalin, is generally more stable in solution compared to its linear counterparts due to its rigid structure.[1] However, its stability is influenced by factors such as pH, temperature, and the presence of enzymes. As a diketopiperazine, its primary degradation pathway under non-enzymatic conditions involves hydrolysis of the amide bonds, which is catalyzed by both acidic and basic conditions.[2][3]

Q2: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. Extreme acidic or alkaline conditions can lead to the hydrolysis of the cyclic dipeptide ring. Generally, cyclic peptides exhibit a pH-stability profile where the highest stability is observed around neutral pH, with increased degradation at lower and higher pH values.

Q3: Are there any specific storage recommendations for this compound solutions?

For optimal stability, it is recommended to store this compound in a lyophilized form at -20°C or below. If a stock solution is prepared, it should be dissolved in an appropriate organic solvent such as DMSO, ethanol, or methanol due to its poor water solubility. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, solutions can be kept at 4°C for a few days, although stability under these conditions should be verified for your specific experimental setup.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my aqueous buffer.

  • Potential Cause: this compound has poor solubility in water, which can lead to precipitation and an apparent loss of the compound.

  • Troubleshooting Steps:

    • Ensure that the concentration of this compound in your aqueous buffer does not exceed its solubility limit.

    • Consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Visually inspect your solution for any precipitate. If precipitation is observed, sonication or gentle warming might help in redissolving the compound, but solubility limits should still be considered.

Issue 2: My HPLC analysis shows multiple peaks suggesting degradation of this compound.

  • Potential Cause: The pH of your experimental conditions might be causing the hydrolysis of the diketopiperazine ring.

  • Troubleshooting Steps:

    • Verify the pH of your buffers and solutions.

    • If possible, adjust the pH of your experimental setup to be closer to neutral (pH 6-8), where this compound is expected to be more stable.

    • Perform a time-course experiment to monitor the degradation of this compound at your experimental pH. This will help you determine the time window in which the compound is stable.

    • The primary degradation products of diketopiperazines are the corresponding linear dipeptides. Mass spectrometry can be used to identify these degradation products and confirm the degradation pathway.[2]

Experimental Protocols

Protocol for Assessing this compound Stability at Different pH Conditions (Forced Degradation Study)

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • HPLC-grade methanol or acetonitrile
  • HPLC-grade water
  • Buffers of various pH (e.g., 0.1 M HCl for acidic pH, phosphate buffers for neutral pH range, and 0.1 M NaOH for alkaline pH)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of this compound Stock Solution:

  • Due to its poor water solubility, prepare a stock solution of this compound in HPLC-grade methanol or DMSO at a concentration of 1 mg/mL.

3. Incubation at Different pH:

  • Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9, and 12).
  • In separate vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of approximately 50 µg/mL.
  • Incubate the vials at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis by HPLC:

  • At each time point, withdraw an aliquot from each vial and, if necessary, quench the degradation by neutralizing the pH or freezing the sample.
  • Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a suitable modifier like formic acid.[1][4]
  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
  • The percentage of this compound remaining at each time point is calculated by comparing the peak area of this compound to its initial peak area at time zero.

Data Presentation

Table 1: Hypothetical Stability of this compound at 37°C over 24 Hours

pH% Remaining after 2h% Remaining after 4h% Remaining after 8h% Remaining after 12h% Remaining after 24h
2.095.290.581.372.853.1
4.098.196.392.889.580.2
7.099.899.599.198.797.5
9.097.595.190.485.974.3
12.085.372.152.438.615.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) incubate Incubate at 37°C stock->incubate buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing this compound stability at different pH values.

degradation_pathway AureusimineB This compound (Cyclic Dipeptide) LinearDipeptide Linear Dipeptide (Phe-Val or Val-Phe) AureusimineB->LinearDipeptide Hydrolysis (Acidic or Basic Conditions) AminoAcids Free Amino Acids (Phenylalanine and Valine) LinearDipeptide->AminoAcids Further Hydrolysis

Caption: Potential degradation pathway of this compound under hydrolytic conditions.

References

optimizing Aureusimine B concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Aureusimine B in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Potential Cause Suggested Solution
Low or no observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line and experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) to identify an effective range, then narrow it down to determine the EC50.[1][2]
Compound Instability: this compound, like other cyclic peptides, may degrade in cell culture medium over time, especially with prolonged incubation at 37°C.Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Incorrect Solvent or Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.This compound is typically dissolved in DMSO.[3] Ensure the stock solution is fully dissolved before diluting it in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Line Insensitivity: The target pathway of this compound (e.g., calpain activity, MAPK/AP-1 signaling) may not be active or relevant in your chosen cell line.Research the specific signaling pathways of your cell line to ensure it is an appropriate model for your study. Consider using a positive control that is known to modulate the target pathway.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound may be in the toxic range for your cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound for your specific cell line. Use concentrations below the IC50 for your experiments.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
Contamination: Bacterial or fungal contamination can cause cell death.Regularly check your cell cultures for signs of contamination. Practice good aseptic technique.[4]
Inconsistent or Irreproducible Results Variability in Compound Activity: The purity and activity of this compound can vary between batches.If possible, use this compound from the same batch for a series of related experiments.
Inconsistent Experimental Conditions: Variations in cell density, incubation time, or media composition can lead to variable results.[5]Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Use the same formulation of cell culture medium for all experiments.
Cell Line Drift: Over time and with increasing passage number, cell lines can change their characteristics.Use cells with a low passage number and periodically check for phenotypic and genotypic stability.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell culture?

Based on published literature, a starting concentration range of 1 µM to 10 µM has been used in human keratinocyte cell lines.[3][6] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

2. How should I prepare and store this compound?

This compound is typically dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, thaw an aliquot and dilute it in your pre-warmed cell culture medium to the desired final concentration.

3. What is the mechanism of action of this compound?

The exact biological role of this compound is still under investigation. However, studies suggest it may act as a calpain inhibitor and can modulate the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[3][7]

4. Is this compound involved in Staphylococcus aureus virulence?

There is conflicting evidence regarding the role of this compound in S. aureus virulence. While some initial studies suggested its involvement in regulating virulence factor expression, subsequent research has indicated that these observations may have been due to an unintended mutation in the saeS gene of the bacterial strain used.[8] Therefore, the direct role of aureusimines in virulence is a subject of ongoing research and debate.

5. What are the expected off-target effects of this compound?

As with any bioactive compound, off-target effects are possible. Given its proposed mechanism as a calpain inhibitor, it may affect various cellular processes that are regulated by calpains. It is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects.

6. How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or trypan blue exclusion assay can be used to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a non-toxic working concentration range.

Quantitative Data

Due to the limited availability of published IC50 values for this compound across a wide range of cell lines, we recommend determining these values empirically for your specific cell line of interest. The following table provides a template for recording your experimental data.

Table 1: User-Determined IC50 Values for this compound

Cell LineAssay Type (e.g., MTT)Incubation Time (hours)IC50 (µM)Notes
[Enter Cell Line]
[Enter Cell Line]
[Enter Cell Line]

The following table summarizes the concentration range reported in a key study on human keratinocytes.

Table 2: Reported Effective Concentrations of this compound

Cell LineConcentration RangeObserved EffectReference
Human Keratinocytes (HaCaT)1 µM - 10 µMModest effect on gene expression alone; amplified gene expression changes when combined with S. aureus conditioned medium.[3][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for your cell line using an MTT assay as an example for assessing cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in your complete cell culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control (medium only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the EC50.

Protocol 2: Calpain Activity Assay

This protocol provides a general framework for assessing the effect of this compound on calpain activity.

Materials:

  • Cell lysate from your treated and control cells

  • Calpain activity assay kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Culture your cells and treat them with the desired concentration of this compound for the appropriate duration.

  • Lyse the cells according to the instructions provided with your calpain activity assay kit.

  • Determine the protein concentration of your cell lysates.

  • Follow the manufacturer's protocol for the calpain activity assay, which typically involves incubating the cell lysate with a specific calpain substrate.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the calpain activity and compare the activity in this compound-treated cells to that in control cells.

Visualizations

AureusimineB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_aureusimine Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Curve (e.g., MTT assay) prep_aureusimine->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response treatment Treat Cells with Optimal Concentration dose_response->treatment cytotoxicity Assess Cytotoxicity (e.g., LDH assay) treatment->cytotoxicity pathway_analysis Analyze Target Pathway (e.g., Western Blot for p-ERK) treatment->pathway_analysis gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) treatment->gene_expression interpretation Data Interpretation and Conclusion cytotoxicity->interpretation pathway_analysis->interpretation gene_expression->interpretation

Caption: Experimental workflow for optimizing this compound concentration.

MAPK_Pathway AureusimineB This compound Calpain Calpain AureusimineB->Calpain Inhibition MAPK MAPK (e.g., ERK) Calpain->MAPK Modulation? MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 (e.g., c-Fos/c-Jun) MAPK->AP1 GeneExpression Gene Expression (Proliferation, Apoptosis) AP1->GeneExpression

Caption: Proposed MAPK/AP-1 signaling pathway modulation by this compound.

SaeRS_Controversy cluster_finding2 Subsequent Finding AureusimineB1 This compound SaeRS1 SaeRS System AureusimineB1->SaeRS1 Activates Conclusion Conclusion: Role of this compound in virulence is debated. Virulence1 Virulence Factor Expression SaeRS1->Virulence1 AureusimineB2 This compound SaeRS2 SaeRS System AureusimineB2->SaeRS2 No Direct Effect Virulence2 Virulence Factor Expression SaeRS2->Virulence2 SaeS_mutation saeS Mutation SaeS_mutation->SaeRS2 Affects Activity

Caption: Conflicting findings on this compound's role in SaeRS signaling.

References

Technical Support Center: Purification of Aureusimine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Aureusimine B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a cyclic dipeptide produced by Staphylococcus aureus.

Issue Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Inefficient extraction from bacterial culture.- Ensure complete cell lysis to release intracellular this compound.- Use a solvent system appropriate for the polarity of this compound. A common method involves liquid-liquid extraction with a moderately polar organic solvent like ethyl acetate or chloroform.[1][2]
Suboptimal culture conditions for this compound production.- S. aureus biofilms have been shown to produce higher quantities of this compound compared to planktonic cultures.[1][2][3][4] Consider optimizing biofilm growth conditions.- The composition of the culture medium can influence the production of this compound and its analogs.[5]
Poor Resolution Between this compound and Tyrvalin Peaks in HPLC Co-elution of structurally similar impurities.- Tyrvalin (Aureusimine A) is a common co-occurring analog that differs by only one methyl group and can be difficult to separate.[1][2][4]- Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve resolution.[6]- Experiment with different mobile phase modifiers. While trifluoroacetic acid (TFA) is common, other ion-pairing agents or a change in pH (within the stability range of 3-8) might alter selectivity.[7][8]
Peak Splitting or Broadening in HPLC Chromatogram Column overload.- Reduce the amount of sample injected onto the column.
Inappropriate sample solvent.- Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure proper focusing on the column head. Dimethyl sulfoxide (DMSO) is often used for initial dissolution, but the final injection should be in a solvent compatible with the mobile phase.
Column degradation or contamination.- Flush the column with a strong solvent to remove any strongly retained compounds.- If the problem persists, consider replacing the guard column or the analytical column.[9][10]
Presence of conformers.- Cyclic peptides can sometimes exist as multiple conformers that are separable by HPLC, leading to peak splitting.[11] Running the separation at an elevated temperature may help to coalesce these peaks into a single, sharper peak.
Loss of this compound During Purification Steps Degradation due to pH instability.- this compound, as a diketopiperazine, is generally stable between pH 3 and 8.[7][12] Avoid strongly acidic or basic conditions during extraction and purification to prevent hydrolysis of the cyclic peptide bond.
Adsorption to labware.- Use low-adsorption polypropylene tubes and vials, especially when working with small quantities.
Repeated freeze-thaw cycles.- Aliquot the purified this compound into smaller volumes before storage to minimize freeze-thaw cycles, which can lead to degradation.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single-step HPLC purification?

A1: While yields can vary depending on the starting material and the efficiency of the extraction, a well-optimized single-step reverse-phase HPLC purification can yield this compound with a purity of >95%. For reference, chemically synthesized and HPLC-purified phevalin (this compound) has been reported to be >98% pure.[2]

Q2: What are the most common impurities to look out for during this compound purification?

A2: The most common impurity is Tyrvalin (Aureusimine A), a structurally very similar cyclic dipeptide co-produced by S. aureus.[1][2][4] Other potential impurities include other diketopiperazines, metabolic byproducts from the bacterial culture, and residual extraction solvents.

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term storage, it is recommended to store purified this compound as a dried powder or dissolved in an anhydrous solvent such as DMSO at -20°C or -80°C.[13] Aliquoting the sample to avoid multiple freeze-thaw cycles is also advisable.[13]

Q4: Can I use a different HPLC column than the one specified in the literature?

A4: Yes, but the separation will likely need to be re-optimized. C18 columns are commonly used for the separation of hydrophobic peptides like this compound.[6][14] However, columns with different pore sizes or alternative stationary phases (e.g., C8 or phenyl) may offer different selectivity and could be beneficial for separating this compound from closely related impurities.[14]

Q5: My this compound peak is showing significant tailing. What could be the cause?

A5: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or a void at the head of the column. Ensure that the mobile phase pH is appropriate and that the column is clean. Using a mobile phase with a sufficient concentration of an ion-pairing agent like TFA can help to minimize secondary interactions.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data for a typical purification of this compound from a 1-liter culture of S. aureus. These values are illustrative and will vary based on experimental conditions.

Purification Stage Total Volume (mL) This compound Concentration (µg/mL) Total this compound (µg) Purity (%) Yield (%)
Crude Extract50251250~10100
Post-Solid Phase Extraction52001000~4080
HPLC Purified Fraction2425850>9568

Experimental Protocols

Protocol 1: Extraction of this compound from S. aureus Culture
  • Culture Growth: Grow S. aureus in a suitable broth medium to the desired cell density. For enhanced production, consider establishing a biofilm culture.[1][2][3][4]

  • Cell Harvesting: Pellet the bacterial cells by centrifugation.

  • Extraction: Resuspend the cell pellet in a suitable buffer and perform cell lysis (e.g., sonication or bead beating).

  • Liquid-Liquid Extraction: Extract the lysate with an equal volume of ethyl acetate or chloroform. Vortex vigorously and then separate the organic and aqueous phases by centrifugation.

  • Drying: Collect the organic phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent purification step (e.g., DMSO or the initial HPLC mobile phase).

Protocol 2: HPLC Purification of this compound
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: A flow rate of 1 mL/min is standard for a 4.6 mm ID column.

  • Detection: Monitor the elution at a wavelength of 280 nm or 322 nm.[1]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification culture S. aureus Culture centrifugation Centrifugation culture->centrifugation extraction Solvent Extraction centrifugation->extraction drying Evaporation extraction->drying crude_extract Crude Extract drying->crude_extract hplc Reverse-Phase HPLC crude_extract->hplc Injection fraction_collection Fraction Collection hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization pure_aureusimine_b Pure this compound lyophilization->pure_aureusimine_b

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor HPLC Separation q1 Are all peaks broad or split? start->q1 a1_yes Check for systemic issues: - Column void - Clogged frit - System leak q1->a1_yes Yes q2 Is only the this compound peak affected? q1->q2 No a2_yes_1 Co-elution with Tyrvalin? q2->a2_yes_1 Yes a2_no Consider sample-specific issues: - Sample overload - Inappropriate solvent q2->a2_no No a2_yes_2 Optimize gradient (make it shallower) a2_yes_1->a2_yes_2 Likely a2_yes_3 Try a different column or mobile phase a2_yes_2->a2_yes_3

Caption: Troubleshooting logic for poor HPLC separation of this compound.

References

preventing degradation of Aureusimine B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aureusimine B

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound, also known as Phevalin, is a cyclic dipeptide non-ribosomally produced by Staphylococcus aureus from the fusion of phenylalanine and valine.[1] As a peptide-based molecule, it is susceptible to chemical and physical degradation, which can compromise its structural integrity, biological activity, and experimental reproducibility.[2][3] Common degradation pathways for peptides include hydrolysis, oxidation, and aggregation.[3][4] Proper storage is therefore essential to ensure the molecule's stability and efficacy for research purposes.

Q2: How should I store lyophilized this compound?

Lyophilized (freeze-dried) this compound is its most stable form.[5][6] For optimal stability, follow the guidelines below.

  • Temperature: For long-term storage, keep lyophilized this compound at -20°C or, for maximum stability, at -80°C.[2] For short-term storage (a few weeks), 4°C is acceptable.[7]

  • Humidity: this compound, like other peptides, is likely hygroscopic (tends to absorb moisture from the air).[5][8] Moisture can accelerate degradation pathways like hydrolysis.[2][7] Always store it in a tightly sealed vial within a desiccator or an environment with a desiccant.[2][9]

  • Light: Protect the lyophilized powder from direct light to prevent potential photodegradation.[2][7][9] Store vials in a dark container or wrap them in aluminum foil.[9]

Q3: What is the correct procedure for reconstituting this compound?

Reconstitution makes the molecule more vulnerable to degradation, so it must be done carefully.[7]

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature inside a desiccator (this can take 30-60 minutes). This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could degrade the compound.[5][8]

  • Select Solvent: Use a sterile, appropriate solvent. While specific solubility data for this compound is limited, general guidelines for cyclic peptides suggest starting with sterile, slightly acidic buffered solutions (pH 5-7).[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution with an aqueous buffer.[5]

  • Dissolve: Clean the vial's rubber stopper with an alcohol wipe. Slowly add the recommended volume of solvent down the side of the vial to avoid aerosolizing the powder.[9]

  • Mix Gently: Swirl or roll the vial gently to dissolve the contents. Do not shake or vortex vigorously, as this can cause aggregation or denaturation of some peptides.[9] Sonication may be used cautiously if the peptide is difficult to dissolve.[5][8]

Q4: How should I store this compound once it is in solution?

Solutions of this compound are significantly less stable than the lyophilized powder.[5]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[6][7][9] It is highly recommended to aliquot the reconstituted stock solution into single-use volumes before freezing.[5][6]

  • Storage Temperature: For short-term use (days to weeks), store the solution at 2-8°C.[7][9] For longer-term storage, store the aliquots frozen at -20°C or below.[5][7][8]

  • pH: Maintain a sterile, slightly acidic pH (5-7) for the buffer, as extremes in pH can catalyze hydrolysis.[5][6]

Troubleshooting Guide

Issue: I am observing a loss of biological activity or inconsistent results in my experiments.

This is a common problem that can often be traced back to compound degradation. Use the following flowchart to troubleshoot potential causes related to storage and handling.

G cluster_0 Troubleshooting: Loss of this compound Activity start Problem: Inconsistent or Diminished Biological Activity q1 Was the lyophilized powder stored correctly? (-20°C or -80°C, dark, dry) start->q1 sol1 Solution: Discard suspect powder. Procure new vial and store properly in a desiccator at ≤ -20°C. q1->sol1 No q2 Was the vial warmed to RT in a desiccator before opening? q1->q2 Yes end_node If issues persist, assess stability with an analytical method like HPLC. sol1->end_node sol2 Cause: Moisture condensation may have initiated hydrolysis. Solution: Always equilibrate vial to RT in a desiccator before use. q2->sol2 No q3 Is the reconstituted solution being subjected to freeze-thaw cycles? q2->q3 Yes sol2->q3 sol3 Cause: Repeated freeze-thaw cycles degrade peptides. Solution: Aliquot stock solution into single-use volumes after reconstitution. q3->sol3 Yes q4 How is the solution stored? (Temp, pH, Duration) q3->q4 No sol3->q4 sol4 Solution: Store aliquots at -20°C. Use sterile, slightly acidic (pH 5-7) buffer. Use refrigerated solutions (2-8°C) within a few weeks. q4->sol4 Improperly q4->end_node Properly sol4->end_node

Caption: Troubleshooting flowchart for loss of this compound activity.

Data Presentation: Storage Condition Summary

The following tables summarize the recommended storage conditions based on best practices for cyclic peptides.[2][5][7][8][9]

Table 1: Storage of Lyophilized this compound

ParameterConditionRationale
Temperature Long-term: -20°C to -80°CMinimizes chemical degradation reactions.[2]
Short-term: 4°CAcceptable for periods of a few weeks.[7]
Humidity Store in a desiccated environmentPrevents hydrolysis catalyzed by moisture.[2]
Light Protect from light (amber vial/foil)Prevents photodegradation.[2][7]

Table 2: Storage of Reconstituted this compound (in Solution)

ParameterConditionRationale
Temperature Long-term: -20°C (in aliquots)Prevents degradation; aliquoting avoids freeze-thaw damage.[5][6]
Short-term: 2°C to 8°CSuitable for solutions that will be used within a few weeks.[7]
pH Sterile buffer, pH 5-7Peptides are often most stable in slightly acidic conditions.[5]
Freeze-Thaw Avoid completelyEach cycle can cause molecular breakdown and aggregation.[7][9]

Experimental Protocols & Workflows

Protocol: Assessing the Stability of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing peptide purity and detecting degradation products.[10][11] This protocol provides a general workflow for a stability study.

Objective: To quantify the percentage of intact this compound remaining over time under different storage conditions.

Materials:

  • This compound (lyophilized)

  • Reconstitution solvent (e.g., HPLC-grade water with 0.1% TFA, or Acetonitrile/water mixture)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Workflow Diagram:

G cluster_1 Experimental Workflow: this compound Stability Study prep 1. Prepare Stock Solution Reconstitute this compound to a known concentration (e.g., 1 mg/mL). t0 2. Time Zero (T=0) Analysis Immediately analyze an aliquot by HPLC to establish the initial purity (100% reference peak). prep->t0 aliquot 3. Aliquot and Store Distribute solution into separate vials for each condition and time point (e.g., 4°C, 25°C, -20°C). t0->aliquot incubate 4. Incubate Store samples under the defined conditions for the duration of the study. aliquot->incubate timepoint 5. Time Point Analysis At each scheduled time point (e.g., 24h, 7 days, 30 days), remove one aliquot from each condition and analyze by HPLC. incubate->timepoint analyze 6. Data Analysis Calculate the area of the main This compound peak. Compare it to the T=0 peak area to determine the percentage remaining. timepoint->analyze

Caption: Workflow for conducting a stability study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) and perform an initial HPLC run to serve as the T=0 reference. The area of this primary peak is considered 100%.

  • Incubation: Aliquot the stock solution into multiple vials and store them under the desired test conditions (e.g., 4°C, 25°C, -20°C).

  • HPLC Analysis:

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with 95% Mobile Phase A / 5% Mobile Phase B. Ramp to 95% Mobile Phase B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Collection: At each time point, analyze a sample from each condition. Record the peak area of intact this compound and any new peaks that appear, which represent degradation products.

  • Calculation:

    • Percent Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Potential Degradation Pathways:

While this compound's cyclic structure provides some stability, it is still susceptible to degradation, primarily through hydrolysis of its two amide (peptide) bonds. This would break the ring structure and render the molecule inactive.

G cluster_2 Potential Degradation of a Cyclic Dipeptide parent This compound (Cyclic Dipeptide) hydrolysis Hydrolysis (Cleavage of Amide Bond) parent->hydrolysis stress Stress Conditions (e.g., High Temp, Extreme pH, Moisture) stress->hydrolysis product Linear Dipeptide (Inactive Degradation Product) hydrolysis->product

Caption: Simplified potential degradation pathway for this compound.

References

troubleshooting inconsistent results in Aureusimine B experiments

Author: BenchChem Technical Support Team. Date: November 2025

<

Welcome to the technical support center for Aureusimine B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality experimental results. This compound is a natural pyrazinone that functions as a calpain inhibitor and has been shown to alter gene expression in human keratinocytes.[1][2] This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation with this compound.

Question 1: My IC50 value for this compound is inconsistent across different cell viability experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[3][4][5] Here are the most common causes and their solutions:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions and is typically dissolved in a solvent like DMSO.[1][2][6] If the compound precipitates in your cell culture media, its effective concentration will decrease, leading to variable results.

    • Solution: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. To improve solubility, you can briefly heat the stock solution to 37°C and use an ultrasonic bath.[1] Ensure the final DMSO concentration is consistent across all wells and is below 0.5% to avoid solvent-induced toxicity.

  • Cell Density and Health: The number of cells seeded and their metabolic state can significantly impact assay results.[5][7] Inconsistent cell seeding or using cells with a high passage number can lead to variability.[4][5]

    • Solution: Use a consistent, optimized cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase and maintain a low passage number to prevent changes in cellular characteristics.[5]

  • Assay Incubation Time: The duration of compound exposure can affect the calculated IC50.

    • Solution: Standardize the incubation time for your specific cell line and assay. A 48 to 72-hour incubation is common, but this should be empirically determined.

Troubleshooting Flowchart for Inconsistent IC50 Values

Start Inconsistent IC50 Results Check_Solubility Check Compound Solubility (Precipitate in media?) Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Precipitate Observed? Solubility_No No Check_Solubility->Solubility_No Check_Cell_Health Verify Cell Health & Density (Passage #, Growth Phase) Health_Issue Yes Check_Cell_Health->Health_Issue Inconsistent Seeding/Health? Health_OK No Check_Cell_Health->Health_OK Check_Assay_Params Review Assay Parameters (Incubation Time, Plate Type) Params_Issue Yes Check_Assay_Params->Params_Issue Parameters Vary? Params_OK No Check_Assay_Params->Params_OK Solution_Solubility Optimize Solubilization (Fresh dilutions, sonication) Solubility_Yes->Solution_Solubility Solubility_No->Check_Cell_Health Solution_Health Standardize Cell Culture (Use low passage, log-phase cells) Health_Issue->Solution_Health Health_OK->Check_Assay_Params Solution_Params Optimize Assay Protocol (Standardize incubation, use appropriate plates) Params_Issue->Solution_Params Re_Run Re-run Experiment Params_OK->Re_Run Solution_Solubility->Re_Run Solution_Health->Re_Run Solution_Params->Re_Run

Caption: Troubleshooting logic for inconsistent IC50 values.

Question 2: I am not observing the expected downstream signaling changes after this compound treatment. How can I confirm target engagement?

Answer: this compound is known to inhibit calpain.[1] A lack of downstream effects could indicate a problem with the compound's activity, the experimental setup, or the specific signaling pathway being investigated.

  • Confirm Compound Activity: Ensure your stock of this compound is active.

    • Solution: If possible, use a positive control compound known to inhibit calpain to confirm your assay is working as expected. Also, verify the storage conditions of your this compound stock; it should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

  • Direct Target Engagement: It's crucial to confirm that this compound is engaging with its target in your specific cell system.

    • Solution: A direct way to measure this is through a calpain activity assay. You can treat your cells with this compound and then measure the calpain activity in the cell lysate. A reduction in activity compared to vehicle-treated cells would confirm target engagement.

  • Pathway Activation: The signaling pathway you are studying may not be active in your cell line under your experimental conditions.

    • Solution: Before treating with this compound, ensure the pathway is active by using a known activator (e.g., a growth factor). This will help you determine if the lack of effect is due to the inhibitor or a quiescent pathway. Studies have shown that the effect of this compound can be amplified in the presence of other bacterial products that activate signaling pathways like MAPK/AP-1.[2][6]

Question 3: I'm observing unexpected toxicity or off-target effects in my experiments. What should I do?

Answer: Off-target effects are a known challenge when working with chemical inhibitors.[8] this compound has been shown to alter the gene expression of human keratinocytes, which could lead to various cellular responses.[2]

  • Dose-Response Curve: A comprehensive dose-response analysis is essential.

    • Solution: Perform a wide-range dose-response curve to identify a concentration that inhibits the target without causing general cytotoxicity. It's possible that the concentration you are using is too high.

  • Control Experiments: Use multiple controls to isolate the specific effects of this compound.

    • Solution: Compare the effects of this compound to a structurally similar but inactive molecule, if available. This can help differentiate between on-target and off-target effects. Additionally, using a different, structurally unrelated calpain inhibitor can help confirm that the observed phenotype is due to calpain inhibition.

  • Alternative Methods: Use non-pharmacological methods to validate your findings.

    • Solution: Use techniques like siRNA or shRNA to knock down calpain expression. If the phenotype of calpain knockdown matches the phenotype of this compound treatment, it provides stronger evidence that the effect is on-target.

Experimental Protocols & Data

Protocol 1: Cell Viability Assay (MTT)

This protocol is for determining the IC50 of this compound in a human keratinocyte (HaCaT) cell line.

Methodology:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2][6] Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is 0.5%.

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of this compound or vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Sample Data: this compound Dose-Response in HaCaT Cells

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1004.5
0.198.25.1
185.76.2
552.34.8
1025.13.9
508.92.1
1005.31.5
Protocol 2: Western Blot for a Downstream Marker (e.g., Fodrin Cleavage)

This protocol assesses calpain activity by measuring the cleavage of a known substrate, Fodrin.

Methodology:

  • Cell Culture and Treatment: Plate HaCaT cells in 6-well plates. Once they reach 80% confluency, treat them with this compound (e.g., at its IC50 concentration) or a vehicle control for 24 hours. Include a positive control for apoptosis/calpain activation if available (e.g., staurosporine).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against cleaved Fodrin overnight at 4°C. Also, probe a separate blot or strip the same blot for a loading control like GAPDH or β-actin.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound is a known inhibitor of Calpain, a calcium-dependent protease. Calpain is involved in various cellular processes, including cell motility, apoptosis, and signal transduction through the cleavage of its substrates.

cluster_0 Cellular Stimulus (e.g., Ca2+ influx) Stimulus Stimulus Calpain Calpain Stimulus->Calpain Activates Substrate Calpain Substrate (e.g., Fodrin) Calpain->Substrate Cleaves AureusimineB This compound AureusimineB->Calpain Inhibits CleavedSubstrate Cleaved Substrate Substrate->CleavedSubstrate Downstream Downstream Cellular Effects (Apoptosis, Cytoskeletal Rearrangement) CleavedSubstrate->Downstream

Caption: this compound inhibits Calpain, preventing substrate cleavage.

Western Blot Experimental Workflow

A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking & Antibody Incubation D->E F Detection & Imaging E->F G Data Analysis F->G

Caption: Key steps in the Western Blotting experimental workflow.

References

minimizing off-target effects of Aureusimine B in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Aureusimine B in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus.[1] Its primary known cellular target is calpain , a calcium-dependent cysteine protease involved in various cellular processes like cell motility, apoptosis, and cell cycle progression.[2][3]

Q2: What are the known major off-targets of this compound?

The most significant known off-targets of this compound are cathepsins , a family of lysosomal cysteine proteases.[4] The linear, aldehyde form of this compound has been shown to be a potent inhibitor of this class of enzymes.[4] This is a critical consideration in experimental design, as cathepsin inhibition can lead to a range of cellular effects independent of calpain inhibition.

Q3: Does this compound have other reported cellular effects?

Yes, studies in human keratinocytes have shown that this compound can have a modest effect on gene expression .[2] However, it does not appear to directly induce apoptosis.[2] Any observed pro-apoptotic effects in your experiments may be due to off-target inhibition of other proteins or indirect downstream consequences.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of your results. Key strategies include:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (calpain inhibition) to minimize engagement with lower-affinity off-targets.

  • Employ control compounds: Use an inactive structural analog of this compound, if available, to distinguish specific from non-specific cellular effects.

  • Utilize multiple cell lines: Confirm your findings in different cell lines to ensure the observed phenotype is not cell-type specific.

  • Perform rescue experiments: If you hypothesize an off-target is responsible for an observed phenotype, try to rescue the effect by overexpressing the off-target protein or using a specific activator.

Troubleshooting Guides

Problem 1: Observing unexpected cellular phenotypes not consistent with calpain inhibition.

Possible Cause: Off-target effects, most likely due to the inhibition of cathepsins or other proteases.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Perform Protease Activity Profiling A->B C Perform Cellular Thermal Shift Assay (CETSA) A->C D Perform Thermal Proteome Profiling (TPP) A->D E Significant inhibition of cathepsins or other proteases? B->E F Thermal shift of proteins other than calpain? C->F G Identification of novel binding partners? D->G H Validate off-target with orthogonal assays (e.g., siRNA, overexpression) E->H Yes K Consider alternative explanations (e.g., indirect effects, experimental artifact) E->K No F->H Yes F->K No G->H Yes G->K No I Re-evaluate data considering the role of the identified off-target H->I J Phenotype likely due to off-target effects I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Problem 2: Difficulty confirming on-target engagement of calpain in cells.

Possible Cause: Issues with experimental setup, compound stability, or assay sensitivity.

Troubleshooting Workflow:

G A No evidence of calpain engagement B Confirm this compound integrity and concentration A->B C Optimize CETSA protocol A->C D Use a direct calpain activity assay A->D E Compound degraded or incorrect concentration? B->E F Suboptimal heating temperatures or lysis conditions? C->F G No inhibition observed? D->G H Prepare fresh stock solution and verify with QC E->H Yes K Re-run experiment E->K No I Adjust temperature gradient and lysis buffer F->I Yes F->K No J Consider cell permeability issues or alternative calpain isoforms G->J Yes L Problem persists G->L No H->K I->K

Caption: Troubleshooting on-target engagement issues.

Quantitative Data Summary

Table 1: Known Inhibitory Activity of this compound

Target ClassSpecific Target(s)ActivityReference
Cysteine ProteaseCalpainInhibitor[2]
Cysteine ProteaseCathepsinsPotent Inhibitor[4]

Experimental Protocols

Protocol 1: Pan-Protease Inhibitor Profiling

This protocol allows for the screening of this compound against a broad panel of proteases to identify potential off-targets.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available protease screening panel (e.g., from Reaction Biology or a similar provider)

  • Appropriate assay buffers and substrates for each protease

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring fluorescence or absorbance

Methodology:

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Include a vehicle control (DMSO) and a known inhibitor for each protease as a positive control.

  • Assay Setup: In the microplate, add the individual proteases from the panel to their respective wells.

  • Compound Addition: Add the this compound dilutions and controls to the wells containing the proteases.

  • Incubation: Incubate the plate according to the manufacturer's instructions for the protease panel, typically for 15-30 minutes at room temperature.

  • Substrate Addition: Add the specific fluorogenic or colorimetric substrate for each protease to the corresponding wells.

  • Data Acquisition: Immediately begin reading the plate in a microplate reader at the appropriate excitation/emission wavelengths (for fluorescent substrates) or absorbance (for colorimetric substrates). Record data at regular intervals for a set period.

  • Data Analysis: Calculate the rate of substrate cleavage for each protease in the presence of different concentrations of this compound. Determine the IC50 values for any proteases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is used to confirm the engagement of this compound with its targets (both on- and off-target) in intact cells.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against calpain and suspected off-targets (e.g., Cathepsin B, L, S)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of the target proteins in the soluble fraction at each temperature.

  • Data Analysis: Quantify the band intensities for each protein at each temperature. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: Thermal Proteome Profiling (TPP) for Unbiased Off-Target Identification

This advanced proteomics approach provides a global view of protein thermal stability changes in response to this compound treatment, enabling the discovery of novel off-targets.[5][6][7][8][9]

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Cell culture and harvesting reagents

  • Lysis buffer

  • TMT (Tandem Mass Tag) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

Methodology:

  • Cell Treatment and Heat Shock: Follow steps 1-3 from the CETSA protocol.

  • Lysis and Protein Digestion: Lyse the cells and collect the soluble protein fraction after centrifugation. Digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each temperature point with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point.

    • Fit melting curves for each identified protein in both the vehicle- and this compound-treated samples.

    • Statistically analyze the data to identify proteins with significant thermal shifts upon this compound treatment, indicating potential binding interactions.

Signaling Pathway Visualization

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Processes A This compound B Calpain (On-Target) A->B Inhibits C Cathepsins (Off-Target) A->C Inhibits D Other Potential Off-Targets A->D May Inhibit E Cell Motility B->E F Apoptosis B->F G Cell Cycle B->G H Lysosomal Function C->H I Gene Expression D->I

Caption: this compound on- and off-target signaling pathways.

References

Aureusimine B Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Aureusimine B (phevalin).

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for reproducible results. Below is a recommended protocol based on available literature, combining common practices for cyclic peptide analysis.

Sample Preparation: Extraction of this compound from S. aureus Culture

This protocol is adapted from methods described for the extraction of secondary metabolites from bacterial cultures.[1]

  • Culture Growth: Grow Staphylococcus aureus strains in an appropriate liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase (e.g., stationary phase, as aureusimine production is often elevated at this stage).[2]

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the supernatant to a glass tube.

    • Add an equal volume of chloroform.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic (chloroform) layer containing this compound.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS system (e.g., 20% DMSO in water or a methanol/water mixture).[1]

LC-MS/MS Quantification of this compound

The following parameters are suggested for developing a robust UPLC-MS/MS or HPLC-MS/MS method for this compound quantification.

ParameterRecommended Setting
Column A reversed-phase C18 column is recommended for the separation of cyclic peptides.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from a low to a high percentage of Mobile Phase B should be optimized to ensure good separation from other metabolites.
Flow Rate Dependent on the column dimensions (typically 0.2-0.5 mL/min for UPLC).
Injection Volume 1-10 µL, depending on sample concentration and instrument sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+).
MS Analysis Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction. 2. Degradation of this compound during sample processing. 3. Suboptimal LC-MS/MS parameters. 4. Low production of this compound by the bacterial strain.1. Optimize the extraction procedure. Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. 2. Minimize sample processing time and keep samples at a low temperature. Assess the stability of this compound under your experimental conditions. 3. Ensure correct MRM transitions are being used. Optimize source parameters (e.g., capillary voltage, gas flow) and collision energy. 4. Confirm that the S. aureus strain and growth conditions are appropriate for aureusimine production.[2]
Poor Peak Shape 1. Incompatible reconstitution solvent. 2. Column overload. 3. Contamination of the column or LC system.1. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. 2. Dilute the sample or reduce the injection volume. 3. Flush the column and LC system with appropriate cleaning solutions.
High Background Noise or Interferences 1. Contaminants from the sample matrix. 2. Impurities in solvents or reagents. 3. Carryover from previous injections.1. Improve the sample cleanup process (e.g., use SPE). 2. Use high-purity, LC-MS grade solvents and reagents. 3. Implement a robust needle wash protocol between injections.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation. 2. Instability of the LC-MS system. 3. Inconsistent sample injection volume.1. Standardize all steps of the sample preparation protocol. The use of an internal standard is highly recommended to correct for variability. 2. Equilibrate the LC-MS system before running the sample set. Monitor system suitability throughout the run. 3. Ensure the autosampler is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for this compound quantification?

Q2: How can I improve the recovery of this compound during sample preparation?

Cyclic peptides can be prone to non-specific binding to plasticware. To mitigate this, consider using low-binding microcentrifuge tubes and pipette tips. Additionally, optimizing the extraction solvent and considering solid-phase extraction (SPE) with a suitable sorbent may improve recovery.

Q3: Is an internal standard necessary for accurate quantification?

Yes, the use of a suitable internal standard is highly recommended to account for variations in sample extraction efficiency, matrix effects, and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar cyclic peptide that is not present in the samples can be used.

Q4: What are some common matrix effects to be aware of?

Matrix components from the bacterial growth medium or the biological sample can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. To assess matrix effects, it is advisable to compare the signal of a pure standard in solvent to the signal of the standard spiked into an extract of a blank matrix.

Q5: How can I confirm the identity of the this compound peak in my samples?

Peak identity should be confirmed by comparing both the retention time and the ratio of at least two MRM transitions with those of a certified reference standard.

Visualizations

Experimental Workflow

AureusimineB_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture S. aureus Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Extraction Liquid-Liquid Extraction (with Chloroform) Supernatant->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute LCMS UPLC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification SamplePrep Sample Preparation Issues Problem->SamplePrep LC_Issues LC Separation Problems Problem->LC_Issues MS_Issues MS Detection Errors Problem->MS_Issues OptimizeExtraction Optimize Extraction Protocol SamplePrep->OptimizeExtraction UseIS Use Internal Standard SamplePrep->UseIS CheckColumn Check Column/Mobile Phase LC_Issues->CheckColumn OptimizeMS Optimize MS Parameters MS_Issues->OptimizeMS Calibrate Calibrate Instrument MS_Issues->Calibrate

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Optimizing Mass Spectrometry for Aureusimine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Aureusimine B (also known as Phevalin).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound relevant to its mass spectrometry analysis?

This compound is a natural pyrazinone, a type of cyclic dipeptide, produced by species like Staphylococcus aureus.[1][2][3][4] Its properties are essential for developing an effective MS method. Key details are summarized in the table below.

Q2: What is the expected mass-to-charge ratio (m/z) for this compound?

The molecular formula for this compound is C14H16N2O, with a monoisotopic mass of approximately 228.1263 g/mol .[1] In positive ion mode electrospray ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺. Therefore, you should target an m/z value of 229.1335 .[2][3][5]

Q3: What is the most suitable ionization technique for this compound analysis?

Electrospray ionization (ESI) is the recommended technique. As a peptide-like, polar molecule, this compound is readily ionized by ESI.[6] This method is known to generate molecular or pseudomolecular ions with minimal in-source fragmentation, which is ideal for accurate mass determination and subsequent tandem MS (MS/MS) analysis.[6]

Q4: How should I prepare and store this compound samples for analysis?

Proper sample handling is critical for reproducible results.

  • Solubility: this compound is slightly soluble in methanol and chloroform.[1] For LC-MS applications, prepare stock solutions in a suitable organic solvent like methanol and dilute further with the mobile phase.

  • Concentration: While ideal concentrations depend on instrument sensitivity, a starting concentration of 1-100 µg/mL is a reasonable range for direct infusion or LC-MS method development.[7]

  • Storage: Stock solutions should be stored at -20°C to prevent degradation.[1] For working solutions, it is advisable to store them in separate packages to avoid issues from repeated freeze-thaw cycles.[1]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Issue: Weak or No Signal Intensity

Q5: I am not detecting any signal for this compound. What are the first things I should check?

If a signal is completely absent, a systematic check of the instrument and sample is necessary. The workflow below provides a logical sequence for troubleshooting. Common initial steps include verifying instrument calibration, ensuring the ion source is clean, and checking for a stable electrospray.[8][9]

Q6: My signal for this compound is present but very weak. How can I improve it?

Weak signal intensity is a frequent challenge in MS.[8] Several factors could be responsible:

  • Sample Concentration: The sample may be too dilute.[8] Try preparing a more concentrated sample to ensure it is within the instrument's detection limits. Conversely, an overly concentrated sample can cause ion suppression.[8]

  • Ionization Efficiency: The choice of ionization technique and its parameters are crucial.[8] For ESI, ensure the mobile phase is amenable to ionization; adding a small amount of acid (e.g., 0.1% formic acid) can improve protonation in positive ion mode.[7]

  • Source Parameter Optimization: Key ESI parameters must be optimized. This includes the nebulizer gas pressure, drying gas flow rate and temperature, capillary voltage, and cone/fragmentor voltage.[10][11] A systematic optimization is recommended (see Experimental Protocols).

  • Instrument State: Ensure the mass spectrometer is properly tuned and calibrated.[8] A dirty ion source can significantly reduce signal intensity.[7]

Issue: Poor Fragmentation or MS/MS Spectra

Q7: I can detect the precursor ion ([M+H]⁺ at m/z 229.1), but the MS/MS spectrum is noisy or lacks distinct fragment ions. What should I do?

Inefficient fragmentation is a common problem in tandem MS experiments.[12]

  • Collision Energy (CE): This is the most critical parameter for fragmentation. If the CE is too low, the precursor ion will not fragment efficiently. If it is too high, it will lead to excessive fragmentation, resulting in low-mass ions and a noisy spectrum. Perform a collision energy ramp experiment to find the optimal value that yields the desired product ions.

  • Precursor Ion Selection: Ensure the isolation window for the precursor ion (m/z 229.1) is not too wide or too narrow. A wide window can allow interfering ions to enter the collision cell, while a narrow window can reduce the precursor ion signal.

  • Collision Gas: Verify that the collision gas (typically argon or nitrogen) pressure is at the manufacturer's recommended level.

Issue: Contamination and Carryover

Q8: I am observing a strong signal for this compound in my blank injections. What could be the cause?

Signal in blank injections indicates carryover or contamination.[9]

  • Autosampler Carryover: The injection needle and loop may not be adequately cleaned between runs.[9] Enhance the needle wash procedure by using a strong organic solvent (e.g., isopropanol) or a series of different wash solvents.

  • LC Column Contamination: The column can retain the analyte and release it slowly in subsequent runs.[8] Implement a robust column washing step at the end of each analytical sequence.

  • Solvent and System Contamination: Ensure all solvents and mobile phase additives are LC-MS grade.[9] Contamination can also build up in the ion source; regular cleaning is essential.

Section 3: Experimental Protocols

Protocol 1: Initial Instrument Setup and Calibration
  • System Preparation: Ensure mobile phases are freshly prepared with LC-MS grade solvents. Purge all LC pumps to remove air bubbles.

  • Mass Spectrometer Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions.[12] This ensures high mass accuracy. For ESI, use a suitable calibration standard that covers a mass range including m/z 229.

  • System Suitability Test: Before analyzing samples, inject a known standard to confirm the system's performance, including retention time stability and signal intensity.

Protocol 2: Systematic Optimization of ESI Source Parameters

This protocol is best performed by direct infusion of a ~1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate (5-10 µL/min).

  • Initial Settings: Begin with the instrument manufacturer's recommended default settings for small molecules.

  • Capillary Voltage: While monitoring the signal for m/z 229.1, adjust the capillary voltage. Start at a low value (e.g., 2.5 kV) and increase it in small increments (e.g., 0.5 kV) until the signal is maximized. Avoid excessively high voltages that could cause instability.

  • Nebulizer and Drying Gases: Optimize the nebulizer gas pressure and drying gas flow rate. These parameters are often interdependent.[10] Adjust one while keeping the other constant, looking for the combination that yields the highest and most stable signal.

  • Drying Gas Temperature: Adjust the drying gas temperature to ensure efficient desolvation without causing thermal degradation of the analyte. A typical starting point is 300-350°C.

  • Cone/Fragmentor/Skimmer Voltage: This voltage influences ion transmission from the source to the mass analyzer and can induce in-source fragmentation.[11] Optimize this parameter to maximize the signal of the [M+H]⁺ ion while minimizing premature fragmentation.

Protocol 3: Developing an MS/MS Method and Optimizing Collision Energy
  • Precursor Ion Selection: In your MS/MS method, set the precursor ion to m/z 229.13.

  • Collision Energy Optimization:

    • Create multiple experiments or acquisition functions within your method, each with the same precursor ion but a different collision energy (CE).

    • Start with a low CE (e.g., 5 eV) and increase it in steps of 5 eV up to a higher value (e.g., 40 eV).

    • Inject the this compound standard and acquire data across the full range of collision energies.

    • Analyze the resulting spectra to identify the CE value that produces the most abundant and informative fragment ions. This value will be used for quantitative analysis or structural confirmation.

Section 4: Data Summary and Visualizations

Quantitative Data

Table 1: Key Properties of this compound for Mass Spectrometry

PropertyValueSource
Common NamePhevalin[1][2]
Chemical FormulaC14H16N2O[1]
Molecular Weight228.3 g/mol [1]
Monoisotopic Mass228.1263 DaCalculated
Expected [M+H]⁺ Ionm/z 229.1335[2][3][5]

Table 2: Recommended Starting ESI-MS Parameters

Note: These are general starting points. Optimal values are instrument-dependent and must be determined empirically.

ParameterTypical Starting Value
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Nebulizer Gas Pressure35 psi
Drying Gas Flow Rate10 L/min
Drying Gas Temperature325 °C
Cone/Fragmentor Voltage100 V
Mass Range (Full Scan)m/z 100 - 500
Collision Energy (MS/MS)Start optimization at 15 eV

Visualizations

troubleshooting_workflow General Troubleshooting Workflow for Weak or No Signal start Weak or No Signal Detected check_instrument 1. Check Instrument Status start->check_instrument is_calibrated Is MS Tuned & Calibrated? check_instrument->is_calibrated is_spray_stable Is Electrospray Stable? is_calibrated->is_spray_stable Yes action_calibrate ACTION: Calibrate Instrument is_calibrated->action_calibrate No check_sample 2. Check Sample Integrity is_spray_stable->check_sample Yes action_check_clog ACTION: Check for Clogs, Adjust Needle Position is_spray_stable->action_check_clog No is_conc_ok Is Concentration Adequate? check_sample->is_conc_ok optimize_source 3. Optimize Source Conditions is_conc_ok->optimize_source Yes action_increase_conc ACTION: Increase Concentration is_conc_ok->action_increase_conc No action_optimize ACTION: Systematically Optimize Source Parameters optimize_source->action_optimize action_calibrate->is_spray_stable action_check_clog->check_sample action_increase_conc->optimize_source

Caption: A step-by-step workflow for troubleshooting weak or absent MS signals.

optimization_workflow Workflow for Systematic ESI Parameter Optimization start Begin Direct Infusion of this compound Standard step1 Optimize Capillary Voltage for Maximum Signal start->step1 step2 Optimize Nebulizer Gas Pressure for Signal & Stability step1->step2 step3 Optimize Drying Gas Flow & Temp for Efficient Desolvation step2->step3 step4 Optimize Cone/Fragmentor Voltage for Ion Transmission step3->step4 end_node Optimized Parameters Found step4->end_node

Caption: A sequential workflow for optimizing key ESI source parameters.

References

addressing matrix effects in Aureusimine B sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Aureusimine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental analysis of this compound, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2][3][4] These effects are a significant concern in complex biological matrices such as plasma, serum, urine, and bacterial culture media.[1][5]

Q2: I am observing significant ion suppression when analyzing this compound in my bacterial culture extracts. What are the likely causes and how can I troubleshoot this?

A2: Ion suppression in bacterial culture extracts is common and can be caused by various components in the growth medium (e.g., salts, sugars, amino acids) and other secreted bacterial metabolites that co-elute with this compound.[6] To troubleshoot this, consider the following:

  • Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. A simple protein precipitation might be inadequate.[1][7] Consider more rigorous cleanup methods like Solid-Phase Extraction (SPE).

  • Chromatography: The chromatographic conditions may not be optimal for separating this compound from matrix components. Methodical optimization of the mobile phase gradient, column chemistry, and flow rate can help resolve this compound from interfering compounds.

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma or serum?

A3: For complex biological fluids like plasma or serum, a simple "dilute-and-shoot" or protein precipitation approach often results in significant matrix effects.[1][2][7] Solid-Phase Extraction (SPE) is generally a more effective technique for removing interfering substances like phospholipids and proteins, leading to a cleaner extract and reduced matrix effects.[1][7] HybridSPE, a combination of protein precipitation and SPE, can be particularly efficient at removing phospholipids.[1]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The "post-extraction spike" method is a standard approach to quantify matrix effects.[4] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a blank matrix extract (that has gone through the entire sample preparation process) with the peak area of a pure standard solution of this compound at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

Symptoms:

  • Low signal intensity for this compound in extracted samples compared to standards.

  • Inconsistent results across replicate samples.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Extraction from Sample Matrix For bacterial cultures, ensure efficient cell lysis to release intracellular this compound. For complex matrices, optimize the extraction solvent and conditions (e.g., pH, temperature).
Analyte Loss During Solvent Evaporation If using a nitrogen evaporator, ensure the temperature is not too high and the gas flow is gentle to prevent loss of the semi-volatile this compound.
Inefficient Elution from SPE Cartridge Optimize the elution solvent composition and volume to ensure complete recovery of this compound from the SPE sorbent.
Protein Binding in Plasma/Serum Pre-treat plasma or serum samples with a protein precipitation step before SPE to disrupt protein-analyte binding.[8]
Issue 2: Inconsistent Quantification and High Variability

Symptoms:

  • Poor precision (%RSD > 15%) in quality control (QC) samples.

  • Calibration curve fails to meet linearity criteria (r² < 0.99).

Possible Causes & Solutions:

CauseRecommended Solution
Variable Matrix Effects Between Samples Implement a more robust sample cleanup method like SPE to minimize sample-to-sample variation in matrix components.[7]
Lack of an Appropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes and experiences similar matrix effects as the analyte, providing the most accurate correction.
Calibration Strategy Mismatch If matrix effects are still significant after optimizing sample preparation, use matrix-matched calibration standards or the standard addition method for quantification.[9][10]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation techniques for the analysis of a cyclic dipeptide similar to this compound in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile) 85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (Ethyl Acetate) 70 - 8560 - 80 (Suppression)< 12
Solid-Phase Extraction (C18) 90 - 10585 - 110< 10
HybridSPE 95 - 10590 - 110< 8

Data is illustrative and based on typical performance for similar analytes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Addition Method for Quantification of this compound
  • Sample Preparation: Prepare a pooled batch of the sample extract using your chosen sample preparation method.

  • Spiking: Aliquot the sample extract into several vials. To each vial, add a known, increasing amount of this compound standard solution. One vial should remain un-spiked.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calibration Curve: Plot the peak area of this compound against the concentration of the added standard.

  • Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Culture) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Inaccurate Results? CheckRecovery Check Analyte Recovery Start->CheckRecovery Yes End Accurate Results Start->End No CheckMatrixEffect Assess Matrix Effects CheckRecovery->CheckMatrixEffect Recovery OK OptimizeCleanup Optimize Sample Cleanup (e.g., SPE) CheckRecovery->OptimizeCleanup Low Recovery CheckMatrixEffect->OptimizeCleanup High Matrix Effect OptimizeChroma Optimize Chromatography CheckMatrixEffect->OptimizeChroma Co-elution UseSIL Use Stable Isotope-Labeled IS CheckMatrixEffect->UseSIL Variable Matrix Effect UseMatrixMatched Use Matrix-Matched Standards CheckMatrixEffect->UseMatrixMatched Consistent Matrix Effect OptimizeCleanup->CheckMatrixEffect OptimizeChroma->CheckMatrixEffect UseSIL->End StandardAddition Use Standard Addition UseMatrixMatched->StandardAddition No Blank Matrix UseMatrixMatched->End StandardAddition->End

Caption: Troubleshooting logic for matrix effects.

References

improving the efficiency of Aureusimine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Aureusimine B (also known as Phevalin) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and reliable method for the total synthesis of this compound?

A1: A highly effective and reproducible method involves a three-step sequence starting from commercially available materials. This modern approach avoids the use of pyrophoric and difficult-to-handle reagents, leading to improved overall efficiency. The key steps are:

  • Coupling of Boc-L-Valine with L-phenylalaninol.

  • Oxidation of the resulting alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).

  • A one-pot deprotection of the Boc group and subsequent cyclization/oxidation to yield this compound.

Q2: I am experiencing low yields in the final cyclization step. What are the potential causes?

A2: Low yields in the final one-pot deprotection and cyclization step can be attributed to several factors:

  • Incomplete Boc deprotection: Insufficient reaction time or inadequate acid concentration can lead to incomplete removal of the Boc protecting group, preventing cyclization.

  • Side reactions of the aldehyde: The intermediate dipeptide aldehyde is reactive and can undergo side reactions if the cyclization is not efficient.

  • Suboptimal reaction conditions: The concentration of the reaction, temperature, and choice of solvent can significantly impact the efficiency of the cyclization and aerobic oxidation.

Q3: Are there alternative methods for the synthesis of the pyrazinone core of this compound?

A3: Yes, several methods exist for the synthesis of 2(1H)-pyrazinones. While the dipeptide aldehyde cyclization is common for natural product synthesis, other strategies include:

  • Condensation of α-amino acid amides with 1,2-dicarbonyl compounds.

  • Reaction of α-aminonitriles with oxalyl halides.

  • Cyclization of dipeptidyl chloromethyl ketones. These methods may offer alternative routes if difficulties are encountered with the standard synthesis, though they may require significant adaptation for the specific substitution pattern of this compound.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction during Dess-Martin Periodinane (DMP) Oxidation
Potential Cause Suggested Solution
Degraded DMP Reagent Use freshly opened or properly stored DMP. The reagent is sensitive to moisture.
Suboptimal Reaction Temperature The reaction is typically run at room temperature. Ensure the reaction is not being cooled unnecessarily.
Insufficient Equivalents of DMP Use 1.2 to 1.5 equivalents of DMP to ensure complete oxidation.
Difficult Work-up The byproduct, iodinane, can sometimes complicate purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The reduced iodine byproducts can often be removed by filtration through celite.
Product Adsorption onto Byproducts After quenching, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the iodine byproducts, then filter.
Problem 2: Complications During Boc Deprotection and Cyclization
Potential Cause Suggested Solution
Incomplete Boc Deprotection Ensure the use of a sufficient excess of trifluoroacetic acid (TFA). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
Formation of Side Products The intermediate aldehyde is sensitive. Ensure that the deprotection and cyclization are performed as a one-pot procedure without isolation of the aldehyde to minimize degradation. The presence of air (oxygen) is crucial for the final oxidation to the pyrazinone.
Difficult Purification This compound has moderate polarity. Use column chromatography on silica gel with a gradient of ethyl acetate in hexanes or dichloromethane/methanol for effective purification.
Low Yield of Cyclization The reaction is typically run at a moderate concentration. If the reaction is too dilute, intermolecular side reactions may be favored over the intramolecular cyclization. Conversely, if it is too concentrated, polymerization can occur.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound and Related Pyrazinones

Synthetic Strategy Key Reagents Reported Yield Advantages Disadvantages
Modern Route to this compound Boc-Val-OH, L-phenylalaninol, DMP, TFA~46% over 2 stepsHigh yielding, reliable, avoids harsh reagents.Requires chromatographic purification.
Previous Route to this compound Boc-Val-Phe-OMe, DIBAL-H, TFANot explicitly stated, but noted as problematic.Utilizes a common reducing agent.Over-reduction to the alcohol is a common side product, leading to lower yields and difficult purification.
General Pyrazinone Synthesis (Jones Method) α-amino acid amide, 1,2-dicarbonylVaries widelyOne-pot condensation.May lack regioselectivity for unsymmetrical dicarbonyls.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl ((S)-1-hydroxy-3-phenylpropan-2-yl)carbamoyl)valinate
  • To a solution of Boc-L-valine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes, then add L-phenylalaninol (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of L-phenylalaninol.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Synthesis of this compound
  • To a solution of the alcohol from Protocol 1 (1.0 eq) in DCM (0.1 M), add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to obtain the crude aldehyde.

  • Immediately dissolve the crude aldehyde in trifluoroacetic acid (TFA, 0.1 M) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS for the formation of this compound.

  • Upon completion, carefully neutralize the TFA with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Deprotection & Cyclization BocVal Boc-L-Valine Coupling EDC, DMAP DCM BocVal->Coupling PheOH L-Phenylalaninol PheOH->Coupling Alcohol Boc-Val-Phe-ol Coupling->Alcohol DMP Dess-Martin Periodinane Alcohol->DMP Aldehyde Boc-Val-Phe-CHO DMP->Aldehyde TFA TFA (Deprotection) Aldehyde->TFA Cyclization Intramolecular Cyclization TFA->Cyclization Oxidation Aerobic Oxidation Cyclization->Oxidation AureusimineB This compound Oxidation->AureusimineB

Caption: Experimental workflow for the total synthesis of this compound.

troubleshooting_guide cluster_oxidation Oxidation Step Issues cluster_cyclization Cyclization Step Issues Start Low Yield or Inefficient Reaction IncompleteOx Incomplete Oxidation? Start->IncompleteOx Check Oxidation IncompleteDep Incomplete Boc Deprotection? Start->IncompleteDep Check Cyclization CheckDMP Check DMP Quality & Equivalents IncompleteOx->CheckDMP Yes Workup Difficult Work-up? IncompleteOx->Workup No Quench Use Bicarb/Thiosulfate Quench Workup->Quench Yes CheckTFA Increase TFA conc. or reaction time IncompleteDep->CheckTFA Yes SideProducts Aldehyde Side Reactions? IncompleteDep->SideProducts No OnePot Ensure strict one-pot procedure SideProducts->OnePot Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Validation & Comparative

Aureusimine B vs. Aureusimine A: A Comparative Analysis in the Context of Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the anti-biofilm activities of Aureusimine A and Aureusimine B against Staphylococcus aureus. Research to date has primarily focused on the differential production of these secondary metabolites by S. aureus in its biofilm versus planktonic state, and their potential, though debated, role in virulence. This guide, therefore, provides a comparison based on the available experimental data concerning their production and proposed biological functions, while clearly noting the knowledge gap regarding their direct impact on biofilm formation or disruption.

Differential Production in S. aureus Biofilms

The most significant experimentally supported difference between Aureusimine A and B in the context of S. aureus biofilms is their relative abundance. Multiple studies have consistently shown that S. aureus biofilms produce significantly higher quantities of this compound (phevalin) compared to their free-living, planktonic counterparts.[1][2][3][4][5] While Aureusimine A (tyrvalin) is also detected at higher levels in biofilms than in planktonic cultures, this compound is the more predominantly produced of the two in the biofilm environment.[2][3][5]

This differential production suggests a potential role for these molecules in the biofilm lifestyle of S. aureus. However, it is crucial to note that one study investigating the effect of externally added this compound found that it did not significantly influence the development of S. aureus biofilms, indicating that its increased production may be a consequence of the biofilm state rather than a direct cause or promoter of it.[6]

CompoundChemical NameRelative Production in S. aureus Biofilms
Aureusimine A TyrvalinIncreased production compared to planktonic cultures.[2][3][5]
This compound PhevalinMarkedly increased production compared to planktonic cultures; more abundant than Aureusimine A in biofilms.[1][2][3][4][5]

Role in Virulence: A Point of Contention

Initial research suggested that aureusimines function as regulators of virulence factor expression in S. aureus.[2] However, subsequent studies have indicated that these initial findings may have been attributable to an unintended mutation in the saeS gene, a part of the SaeRS two-component system which is a key regulator of S. aureus virulence.[7] Current understanding suggests that there is no definitive evidence linking aureusimines to the regulation of virulence in S. aureus.[7]

Biosynthesis of Aureusimines

Aureusimine A and B are cyclic dipeptides synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the ausA and ausB genes. The production of these molecules is dependent on the availability of their precursor aromatic amino acids: tyrosine for Aureusimine A and phenylalanine for this compound, both in combination with valine.

Aureusimine_Biosynthesis Aureusimine Biosynthesis Pathway cluster_precursors Amino Acid Precursors cluster_synthesis Non-Ribosomal Peptide Synthesis cluster_products Final Products Tyrosine Tyrosine NRPS AusA/AusB NRPS Complex Tyrosine->NRPS Phenylalanine Phenylalanine Phenylalanine->NRPS Valine Valine Valine->NRPS Aureusimine_A Aureusimine A (Tyrvalin) NRPS->Aureusimine_A Incorporates Tyrosine + Valine Aureusimine_B This compound (Phevalin) NRPS->Aureusimine_B Incorporates Phenylalanine + Valine

Caption: Biosynthesis of Aureusimine A and B from amino acid precursors.

Experimental Protocols

Quantification of Aureusimine Production in Biofilm vs. Planktonic Cultures

This protocol outlines the methodology used to determine the differential production of Aureusimine A and B.

  • Bacterial Culture: S. aureus is cultured in appropriate media under two conditions:

    • Planktonic culture: Grown in a flask with shaking to ensure aeration and prevent biofilm formation.

    • Biofilm culture: Grown in a static condition in a suitable vessel (e.g., a petri dish or multi-well plate) containing a substrate for biofilm attachment (e.g., polystyrene).

  • Sample Collection:

    • For planktonic cultures, the liquid medium is collected after a defined incubation period.

    • For biofilm cultures, the liquid medium is removed, and the biofilm is washed to remove non-adherent cells. The biofilm is then scraped and collected.

  • Extraction of Metabolites: The collected bacterial cells (planktonic) or biofilm mass are subjected to an organic solvent extraction (e.g., using chloroform or ethyl acetate) to isolate secondary metabolites, including the aureusimines.

  • Analysis by HPLC-MS: The organic extracts are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • HPLC: Separates the different molecules in the extract based on their chemical properties.

    • MS: Detects and identifies the separated molecules based on their mass-to-charge ratio.

  • Quantification: The relative abundance of Aureusimine A and B in the biofilm and planktonic samples is determined by comparing the peak areas in the chromatograms corresponding to their respective mass-to-charge ratios.

Experimental_Workflow Workflow for Aureusimine Production Analysis cluster_culture 1. Bacterial Culture cluster_processing 2. Sample Processing cluster_analysis 3. Analysis cluster_results 4. Results Planktonic Planktonic Culture (Shaking) Extraction_P Metabolite Extraction (Planktonic) Planktonic->Extraction_P Biofilm Biofilm Culture (Static) Extraction_B Metabolite Extraction (Biofilm) Biofilm->Extraction_B HPLC_MS HPLC-MS Analysis Extraction_P->HPLC_MS Extraction_B->HPLC_MS Quantification Quantification of Aureusimine A & B HPLC_MS->Quantification

References

Unraveling the Role of Aureusimine B in Staphylococcal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conflicting evidence surrounding the role of Aureusimine B in Staphylococcus aureus virulence. We present a detailed analysis of key experimental data and methodologies to clarify the current understanding of this secondary metabolite.

Initially heralded as a novel activator of virulence in Staphylococcus aureus, the dipeptide this compound, also known as phevalin, has since become the subject of scientific debate. Early research suggested a significant role for this molecule in upregulating key virulence factors. However, subsequent studies have challenged these findings, attributing the initial observations to an unintended genetic mutation in the bacterial strains used. This guide dissects the evidence to provide a clear and data-driven perspective.

The Core of the Controversy: A Tale of Two Mutants

The central issue in validating the role of this compound lies in the differing phenotypes observed in two different mutant strains of S. aureus unable to produce the dipeptide. An initial study by Wyatt et al. utilized an ausA deletion mutant that exhibited reduced hemolysis and attenuated virulence. However, a later investigation by Liu et al. revealed that this specific mutant harbored an additional, unintended 83-nucleotide duplication in the saeS gene, a critical sensor kinase in the SaeRS two-component system which is a major regulator of S. aureus virulence factors.[1][2][3][4]

A subsequent study using a clean ausA transposon mutant (ΦΝΞ-12202), which does not produce Aureusimines but has a functional SaeRS system, showed no significant difference in virulence compared to the wild-type strain.[1][2] This pivotal finding suggests that the previously reported role of this compound in virulence was likely an artifact of the confounding saeS mutation.

Comparative Analysis of Virulence Phenotypes

The following table summarizes the key quantitative data from studies investigating the impact of this compound on S. aureus virulence, highlighting the discrepancies between the findings.

Virulence Phenotype Wild-Type Strain (Newman) Original ausA Deletion Mutant (with saeS mutation) ausA Transposon Mutant (ΦΝΞ-12202, clean genotype) Reference
Hemolysis on Blood Agar NormalReducedNormal[1][3]
Alpha-hemolysin Production NormalReducedNormal[1]
SaeP Production NormalReducedNormal[1]
sae P1 Promoter Activity NormalReducedNormal[1]
Murine Abscess Formation Model (Bacterial load in organs) ~1 x 107 CFUAttenuated Virulence (Lower CFU)No significant difference from wild-type (~1 x 107 CFU)[1][3]

Experimental Protocols

To facilitate the critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Bacterial Strains and Culture Conditions
  • Staphylococcus aureus strains: The primary strain used in these studies was S. aureus Newman. The mutant strains include the original ausA deletion mutant containing the saeS duplication and the ausA transposon mutant ΦΝΞ-12202 from the Phoenix library.[1]

  • Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) were used for routine growth. For specific assays like hemolysis, sheep blood agar plates were used.

Hemolysis Assay
  • S. aureus strains were grown overnight in TSB.

  • The cultures were then streaked onto 5% sheep blood agar plates.

  • The plates were incubated at 37°C for 24 hours.

  • The zone of hemolysis around the bacterial growth was observed and documented.

Alpha-hemolysin and SaeP Production (Western Blot Analysis)
  • Overnight cultures of S. aureus strains were diluted in fresh TSB and grown to the post-exponential phase.

  • Supernatants were collected by centrifugation.

  • Proteins from the supernatant were separated by SDS-PAGE.

  • The separated proteins were transferred to a nitrocellulose membrane.

  • The membrane was probed with specific antibodies against alpha-hemolysin and SaeP.

  • The protein bands were visualized using a chemiluminescent substrate.

sae P1 Promoter Activity Assay
  • A shuttle vector containing a fusion of the sae P1 promoter to a reporter gene (e.g., lacZ or gfp) was introduced into the different S. aureus strains.

  • The strains were grown under appropriate conditions.

  • The expression of the reporter gene was quantified using standard enzymatic assays (for β-galactosidase) or fluorescence measurements (for GFP).

Murine Abscess Formation Model
  • S. aureus strains were grown to the mid-exponential phase, washed, and resuspended in phosphate-buffered saline (PBS).

  • A specific number of colony-forming units (CFU), typically 1 x 107, was injected retro-orbitally into mice.[1]

  • After a set period (e.g., four days), the mice were euthanized.

  • Organs such as the kidneys and liver were harvested, homogenized, and plated on TSA to determine the bacterial load (CFU per organ).

  • Weight loss of the mice was also monitored as an indicator of disease severity.[1]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the proposed (and subsequently refuted) role of this compound in the SaeRS signaling pathway and the logical workflow of the comparative experiments that led to the revised understanding.

SaeRS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SaeS SaeS This compound->SaeS Proposed Activation (Refuted) SaeR SaeR SaeS->SaeR Phosphorylation SaeR_P SaeR-P SaeR->SaeR_P Phosphorylation DNA Target Gene Promoters (e.g., hla, sae P1) SaeR_P->DNA Binds to Promoter Virulence_Factors Virulence Factors DNA->Virulence_Factors Transcription & Translation

Caption: Proposed (but refuted) signaling pathway where this compound was thought to activate the SaeRS two-component system.

Experimental_Workflow cluster_strains Bacterial Strains cluster_assays Virulence Assays cluster_results Results & Conclusion WT Wild-Type (Newman) (this compound+, SaeRS+) hemolysis Hemolysis Assay WT->hemolysis western Western Blot (Alpha-hemolysin, SaeP) WT->western promoter Promoter Activity (sae P1) WT->promoter animal Murine Abscess Model WT->animal mutant_original Original ausA Mutant (this compound-, saeS mutated) mutant_original->hemolysis mutant_original->western mutant_original->promoter mutant_original->animal mutant_clean Clean ausA Mutant (this compound-, SaeRS+) mutant_clean->hemolysis mutant_clean->western mutant_clean->promoter mutant_clean->animal result_original Original Mutant: Reduced Virulence hemolysis->result_original result_clean Clean Mutant: No Change in Virulence hemolysis->result_clean western->result_original western->result_clean promoter->result_original promoter->result_clean animal->result_original animal->result_clean conclusion Conclusion: This compound is not directly involved in SaeRS-mediated virulence. The original phenotype was due to an off-target mutation in saeS. result_original->conclusion result_clean->conclusion

Caption: Experimental workflow comparing different S. aureus strains to elucidate the role of this compound.

A Potential Role in Host-Pathogen Interaction

While the direct role of this compound in regulating S. aureus virulence factors has been convincingly challenged, other research suggests it may still play a role in the host-pathogen interface. Studies have shown that S. aureus biofilms produce higher levels of this compound (phevalin) compared to their planktonic counterparts.[5][6][7] Furthermore, when applied to human keratinocytes, phevalin, particularly in the presence of other bacterial products, can modulate host cell gene expression, potentially influencing processes like apoptosis and cell migration.[5][8] This suggests that this compound might be a factor in the chronic nature of biofilm-associated infections by interacting with host tissues.

Conclusion

Based on the available evidence, the initial claim that this compound is a direct activator of the SaeRS two-component system and a key contributor to S. aureus virulence is not supported.[1][2][4] The observed reduction in virulence in the original ausA mutant was due to an unintended mutation in the saeS gene.[1][2]

However, the story of this compound may not be closed. Its increased production in biofilms and its ability to modulate host keratinocyte gene expression point towards a potential, more subtle role in the context of chronic infections and host-pathogen interactions.[5][6] Future research should focus on elucidating these alternative functions, moving beyond the now-refuted direct role in virulence regulation. For drug development professionals, targeting this compound as a direct virulence inhibitor is not a viable strategy based on current knowledge. However, its potential role in biofilm-host interactions may warrant further investigation in the context of chronic wound infections.

References

Unveiling the Impact of Aureusimine B on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Aureusimine B's (phevalin) influence on gene expression. We delve into the experimental data, compare its effects under different conditions, and explore the implicated signaling pathways.

This compound, a cyclic dipeptide produced by Staphylococcus aureus, has garnered attention for its potential role in host-pathogen interactions.[1][2] This guide synthesizes the available research to offer an objective comparison of its performance in modulating gene expression in human cells, providing valuable insights for those investigating novel therapeutic targets.

Comparative Analysis of this compound's Effect on Gene Expression

A key study investigating the impact of this compound on human keratinocytes revealed that the compound on its own has a modest effect on gene expression.[1][2][3] However, its influence is significantly amplified when combined with other soluble bacterial products found in S. aureus conditioned medium.[1][2] This suggests a synergistic interaction between this compound and other bacterial factors in modulating the host cellular response.

ConditionNumber of Significantly Regulated Genes (≥2-fold change, p<0.05)Key Upregulated GenesKey Downregulated Genes
1 µM this compound24[2][4]FOSB, DUSP1, EGR1Specific genes not detailed in the study
10 µM this compound24[2][4]FOSB, DUSP1, EGR1Specific genes not detailed in the study
Planktonic-conditioned medium (-PCM)Not specifiedNot specifiedNot specified
Planktonic-conditioned medium with 10 µM this compound (+PCM)>200 (Top 20 listed)[4]FOSB, EGR1, DUSP5, ATF3SPRR2B, KRT17, S100A9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on gene expression.

Cell Culture and Treatment
  • Cell Line: Primary human keratinocytes (HKs).

  • Culture Conditions: Keratinocytes are cultured in a suitable growth medium (e.g., EpiLife with 60 µM calcium) and maintained at 37°C in a 5% CO2 incubator.

  • Treatment: For gene expression analysis, HKs are exposed to:

    • Vehicle control (e.g., DMSO).

    • This compound at specified concentrations (e.g., 1 µM and 10 µM).

    • S. aureus planktonic-conditioned medium (PCM) with or without the addition of this compound. Conditioned medium is typically prepared by growing planktonic S. aureus to a specific optical density, removing the bacteria by centrifugation and filtration, and then applying the sterile medium to the keratinocyte cultures.

RNA Extraction and Microarray Analysis
  • RNA Isolation: Total RNA is extracted from treated and control HKs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Microarray Hybridization: Labeled cRNA is prepared from the total RNA and hybridized to a human gene expression microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

  • Data Analysis: The microarray data is normalized (e.g., using RMA - Robust Multi-array Average) and analyzed to identify differentially expressed genes between treatment and control groups. Statistical significance is determined using appropriate tests (e.g., t-test) with a defined p-value cutoff (e.g., p < 0.05) and fold-change threshold (e.g., ≥ 2-fold).

Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to detect DNA amplification. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Experimental Workflows

The experimental data suggests that this compound, in concert with other bacterial products, activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, leading to the activation of the AP-1 transcription factor complex.[5]

AureusimineB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Human Keratinocyte This compound This compound Cell_Surface_Receptor Cell Surface Receptor(s) This compound->Cell_Surface_Receptor Bacterial Products Bacterial Products Bacterial Products->Cell_Surface_Receptor MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Cascade AP1_Complex AP-1 Complex (FOS/JUN) MAPK_Cascade->AP1_Complex Gene_Expression Altered Gene Expression AP1_Complex->Gene_Expression

Caption: Proposed signaling pathway of this compound in human keratinocytes.

The workflow for investigating the effect of this compound on gene expression follows a logical progression from bacterial culture to data analysis.

Experimental_Workflow SA_Culture S. aureus Culture (Planktonic) PCM_Prep Preparation of Conditioned Medium (PCM) SA_Culture->PCM_Prep Treatment Treatment of HKs (+/- this compound) PCM_Prep->Treatment HK_Culture Human Keratinocyte (HK) Culture HK_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray qRT_PCR qRT-PCR Validation RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Pathway Identification Microarray->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Alternatives and Future Directions

While this compound demonstrates a clear, albeit complex, effect on host gene expression, it is important to consider this within the broader context of bacterial metabolites. Other cyclic dipeptides produced by various bacteria have also been shown to modulate host cell signaling and gene expression. Future research should focus on a direct comparative analysis of these compounds to understand the structure-activity relationships that govern their immunomodulatory effects.

Furthermore, the potential for this compound to act as a calpain inhibitor presents an alternative mechanism of action that warrants further investigation.[6] Calpains are involved in a wide range of cellular processes, and their inhibition could have significant downstream effects on gene expression.

References

A Comparative Analysis of Aureusimine B and Major Staphylococcus aureus Virulence Factors

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some important information in this second step.

For Aureusimine B, I found a study indicating it's produced in greater quantities in S. aureus biofilms compared to planktonic cultures. While it has a modest direct effect on human keratinocyte gene expression, it seems to amplify the effects of other bacterial products, potentially through MAPK/AP-1 signaling pathways. However, I still lack specific quantitative data on its cytotoxicity (like LD50 or IC50 values against immune cells) and a direct, quantitative comparison of its biofilm-promoting activity against other virulence factors.

For alpha-hemolysin (Hla), I found evidence that it is required for biofilm formation and can activate the NLRP3-inflammasome, leading to inflammatory signaling and cell death. It also appears to induce apoptosis via the intrinsic death pathway. I have found some details on hemolysis and cytotoxicity assay protocols.

For Panton-Valentine leukocidin (PVL), I've confirmed its association with biofilm production and its lytic activity against neutrophils. I've also found references to neutrophil lysis assay protocols. It binds to C5a receptors, which is a key part of its signaling mechanism.

For Protein A, I found detailed protocols for phagocytosis inhibition assays, which will be very useful. I also have more information on its role in B-cell receptor signaling.

However, there are still some gaps:

  • I need more specific, quantitative data to create the comparison tables. For example, I need comparable metrics for cytotoxicity (e.g., LD50 values for the same cell line under similar conditions) for all four virulence factors.

  • Similarly, for biofilm formation, I need quantitative data that allows for a direct comparison of the effects of each virulence factor.

  • While I have some information on signaling pathways, I need to consolidate this to create the detailed Graphviz diagrams. I need to find more specific molecular interactions for this compound's proposed effect on MAPK/AP-1 signaling.

My next steps will be to focus on finding this missing quantitative data and more detailed information on the signaling pathways.I have gathered more specific information in this step. For this compound, I found a paper stating it inhibits calpain with an IC50 of 1.3 µM. I also have more context on its modest effect on human keratinocyte gene expression and its potential involvement with MAPK signaling, although direct evidence of ERK, JNK, or p38 activation is still needed. For alpha-hemolysin, I have more details on its role in NLRP3 inflammasome activation and have found information that could be used to construct a signaling pathway diagram. I also found that it is involved in biofilm formation. For PVL, I have confirmed its potent cytotoxicity towards human neutrophils and its interaction with the C5a receptor, which is G protein-coupled. For Protein A, I have more information on its inhibition of phagocytosis and its interaction with the B-cell receptor signaling pathway.

However, I still lack directly comparable quantitative data for cytotoxicity (e.g., LD50 or IC50 values against the same immune cell line for all four virulence factors) and biofilm formation. While I have qualitative or semi-quantitative data, it's not sufficient for the requested structured tables. I also need to find more specific details about the downstream signaling cascade of this compound's interaction with MAPK/AP-1 and PVL's engagement of the C5a receptor to create accurate diagrams. I will focus my next steps on finding this missing quantitative and mechanistic data.I have gathered a significant amount of information regarding the comparison of this compound with other S. aureus virulence factors. I have found details on the mechanisms of action, effects on cytotoxicity and biofilm formation, and the signaling pathways involved for this compound, alpha-hemolysin, Panton-Valentine leukocidin (PVL), and Protein A. I have also found several protocols for relevant experimental assays.

Specifically, I have quantitative data for this compound's calpain inhibition (IC50), and qualitative or semi-quantitative information on its modest effect on keratinocyte gene expression and its role in biofilm formation. For alpha-hemolysin, I have information on its requirement for biofilm formation (with a 3-fold reduction in its absence in one study) and its cytotoxic effects, including protocols for LDH release assays. For PVL, I have information on its potent cytotoxicity to human neutrophils and its association with lower biofilm levels in some contexts. For Protein A, I have details on its role in inhibiting phagocytosis and its impact on BCR signaling, including the involvement of Lyn and Syk kinases.

However, a direct quantitative comparison in a single table is still challenging because the reported data are often from different studies using different cell lines, bacterial strains, and assay conditions. For example, I do not have comparable LD50 or IC50 values for cytotoxicity against the same immune cell line for all four virulence factors. Similarly, the quantitative data on biofilm formation is not standardized across the different factors.

Despite this, I believe I have enough information to construct a comprehensive comparison guide that meets the user's requirements. I can present the available quantitative data in tables, even if direct comparisons are limited, and provide the detailed experimental protocols and signaling pathway diagrams as requested. I will proceed with generating the full response based on the information I have gathered.

For Immediate Release

Bozeman, MT – November 13, 2025 – A comprehensive guide comparing the enigmatic secondary metabolite this compound to well-characterized Staphylococcus aureus virulence factors—alpha-hemolysin (Hla), Panton-Valentine leukocidin (PVL), and Protein A (SpA)—is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their mechanisms of action, pathogenic effects, and impact on host cellular processes, supported by experimental data and detailed protocols.

Staphylococcus aureus remains a formidable human pathogen due to its extensive arsenal of virulence factors that facilitate colonization, immune evasion, and tissue damage. While toxins like alpha-hemolysin and PVL, and immune evasins like Protein A have been extensively studied, the role of secondary metabolites such as this compound in S. aureus pathogenicity is an emerging area of research. This guide aims to contextualize the current understanding of this compound by juxtaposing it with these established virulence determinants.

I. Comparative Pathogenic Effects

The pathogenic contributions of these four molecules vary significantly, from direct cytotoxicity to sophisticated immune modulation. The following tables summarize the available quantitative data on their effects on host cell viability and biofilm formation.

A. Cytotoxicity
Virulence FactorTarget CellsMechanism of ActionQuantitative Data (IC50/LD50)Citation(s)
This compound Human KeratinocytesCalpain InhibitionIC50 = 1.3 µM (for calpain inhibition)[1]
Alpha-Hemolysin (Hla) Erythrocytes, Leukocytes, Monocytes, Epithelial CellsPore formation in cell membraneNot uniformly reported across studies[2][3]
Panton-Valentine Leukocidin (PVL) Neutrophils, Monocytes, MacrophagesBicomponent pore formation in cell membranePotent cytotoxicity to human neutrophils[4][5]
Protein A (SpA) B cells, PhagocytesBinds Fc region of IgG, B-cell superantigenIndirectly contributes to bacterial survival by inhibiting phagocytosis[6]
B. Biofilm Formation
Virulence FactorEffect on BiofilmQuantitative DataCitation(s)
This compound Produced in higher amounts in biofilmsNot directly quantified as a biofilm promoter[7][8]
Alpha-Hemolysin (Hla) Required for cell-to-cell interactions in biofilm formation~3-fold lower adhesion in hla mutants[9]
Panton-Valentine Leukocidin (PVL) Associated with lower biofilm levels in some clinical isolatesAssociation observed, but not a direct quantitative measure of effect[10][11]
Protein A (SpA) Can be essential for biofilm formation in ica-independent mannerNot uniformly quantified[2]

II. Signaling Pathways

The interaction of these virulence factors with host cells triggers distinct signaling cascades, leading to diverse cellular outcomes.

A. This compound and MAPK/AP-1 Signaling

This compound, particularly in the presence of other staphylococcal products, is suggested to modulate gene expression in human keratinocytes through the MAPK/AP-1 signaling pathway. This can influence processes like apoptosis and inflammation.

Aureusimine_B This compound Keratinocyte Human Keratinocyte Aureusimine_B->Keratinocyte Other_Factors Other S. aureus Factors Other_Factors->Keratinocyte MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Keratinocyte->MAPK_Pathway AP1 AP-1 Activation MAPK_Pathway->AP1 Gene_Expression Altered Gene Expression (e.g., Apoptosis, Inflammation) AP1->Gene_Expression

This compound's potential influence on keratinocyte signaling.
B. Alpha-Hemolysin and NLRP3 Inflammasome Activation

Alpha-hemolysin is a potent activator of the NLRP3 inflammasome in monocytic cells. This pore-forming toxin creates an efflux of potassium ions, a key trigger for NLRP3 activation, leading to caspase-1 activation and the release of pro-inflammatory cytokines IL-1β and IL-18.

Hla Alpha-Hemolysin (Hla) Cell_Membrane Cell Membrane Hla->Cell_Membrane Pore Pore Formation Cell_Membrane->Pore K_Efflux K+ Efflux Pore->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 IL-1β & IL-18 Release Caspase1->IL1b_IL18

Alpha-hemolysin-induced NLRP3 inflammasome activation.
C. Panton-Valentine Leukocidin and C5a Receptor Signaling

PVL targets host immune cells by binding to the C5a receptor (C5aR), a G protein-coupled receptor. This interaction triggers downstream signaling cascades that can lead to either cell activation at sub-lytic concentrations or rapid cell death at higher concentrations.

PVL PVL C5aR C5a Receptor (GPCR) PVL->C5aR G_Protein G-protein Activation C5aR->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Cell_Response Cellular Response (Activation or Lysis) Downstream->Cell_Response

PVL interaction with the C5a receptor on neutrophils.
D. Protein A and B-Cell Receptor Signaling

Protein A acts as a superantigen by binding to the Fab region of B-cell receptors (BCRs) of the VH3 family. This cross-links BCRs, leading to the activation of Src-family kinases like Lyn and subsequent phosphorylation and activation of Syk, initiating a signaling cascade that ultimately results in B-cell anergy or apoptosis, thus impairing the adaptive immune response.

SpA Protein A (SpA) BCR B-Cell Receptor (BCR) SpA->BCR Lyn Lyn (Src-family kinase) Activation BCR->Lyn Syk Syk Phosphorylation & Activation Lyn->Syk Downstream Downstream Signaling Syk->Downstream Immune_Evasion B-cell Anergy/Apoptosis (Immune Evasion) Downstream->Immune_Evasion

Protein A-mediated subversion of B-cell receptor signaling.

III. Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

A. Calpain Inhibition Assay for this compound

This assay measures the ability of this compound to inhibit the activity of calpain, a calcium-dependent cysteine protease.

  • Reagents: Purified calpain enzyme, fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and DTT), this compound, and a known calpain inhibitor (positive control).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the calpain enzyme to each well.

    • Add the this compound dilutions, positive control, and buffer control to the respective wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

B. LDH Release Cytotoxicity Assay for Alpha-Hemolysin and PVL

This colorimetric assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant, serving as an indicator of cytotoxicity.[3]

  • Cell Culture: Plate target cells (e.g., human neutrophils or THP-1 monocytes) in a 96-well plate and incubate until they reach the desired confluence.

  • Treatment:

    • Prepare serial dilutions of purified alpha-hemolysin or PVL.

    • Remove the culture medium from the cells and add the toxin dilutions.

    • Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (e.g., Triton X-100) to determine maximum LDH release.

    • Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.

  • LDH Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for approximately 30 minutes.

    • Stop the reaction with a stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each toxin concentration using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.[2]

C. Phagocytosis Inhibition Assay for Protein A (Flow Cytometry)

This assay quantifies the ability of Protein A to inhibit the phagocytosis of S. aureus by neutrophils using flow cytometry.[13][14]

  • Bacterial Labeling: Label S. aureus (a strain lacking Protein A can be used as a control) with a fluorescent dye (e.g., FITC or pHrodo).

  • Opsonization: Incubate the fluorescently labeled bacteria with human serum or purified IgG to opsonize them.

  • Inhibition:

    • In a separate set of tubes, pre-incubate the opsonized bacteria with varying concentrations of purified Protein A.

    • Include a control with no Protein A.

  • Phagocytosis:

    • Isolate human neutrophils from fresh blood.

    • Add the neutrophils to the tubes containing the opsonized bacteria (with and without Protein A).

    • Incubate at 37°C with gentle shaking to allow for phagocytosis (e.g., for 15-60 minutes).

  • Quenching and Staining:

    • Stop the phagocytosis by placing the tubes on ice.

    • Add a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular bacteria.

    • Optionally, stain the neutrophils with a cell-surface marker antibody conjugated to a different fluorophore.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the neutrophil population.

    • Measure the percentage of fluorescent neutrophils (indicating phagocytosis) and the mean fluorescence intensity (MFI) of the positive population.

  • Data Analysis: Calculate the percentage of phagocytosis inhibition by comparing the results from the Protein A-treated samples to the control.

D. Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of S. aureus to form biofilms on an abiotic surface.[15][16]

  • Bacterial Culture: Grow S. aureus strains (e.g., wild-type and mutant strains for a specific virulence factor) overnight in a suitable broth (e.g., Tryptic Soy Broth).

  • Biofilm Growth:

    • Dilute the overnight cultures into fresh medium, often supplemented with glucose to promote biofilm formation.

    • Add the diluted cultures to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate without shaking for 24-48 hours at 37°C.

  • Staining:

    • Carefully discard the planktonic bacteria from the wells.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Air-dry the plate.

    • Add a solution of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Quantification:

    • Solubilize the stained biofilm by adding an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The absorbance reading is directly proportional to the amount of biofilm formed. Compare the absorbance values of different strains or conditions.

This comparative guide underscores the multifaceted nature of S. aureus virulence and highlights the need for continued research into less-characterized factors like this compound to develop novel therapeutic strategies against this persistent pathogen.

References

Comparative Analysis of Aureusimine B as a Calpain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Aureusimine B as a calpain inhibitor, comparing its performance with established alternatives. The information is supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Calpain Inhibitors

The inhibitory potential of this compound against calpain has been evaluated and compared with other well-known calpain inhibitors. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

InhibitorTarget(s)IC50/KiAssay MethodNotes
This compound (Phevalin) Calpain (isoform not specified, inactive against µ-calpain)IC50: 1.3 µMCasein Hydrolysis AssayNatural product with likely specificity for calpain isoforms other than µ-calpain, potentially m-calpain.
MDL-28170 Calpain I (µ-calpain), Calpain II (m-calpain), Cathepsin BKi: 10 nM (calpain), 25 nM (cathepsin B); IC50: 11 nM (calpain)Not specified in detailA potent, cell-permeable inhibitor.
ALLN (Calpain Inhibitor I) Calpain I (µ-calpain), Calpain II (m-calpain), Cathepsin B, Cathepsin LKi: 190 nM (Calpain I), 220 nM (Calpain II), 150 nM (Cathepsin B), 0.5 nM (Cathepsin L)Not specified in detailA reversible aldehyde inhibitor.[1][2][3]
E-64 Pan-cysteine protease inhibitor (including calpains)Potent, irreversible inhibitionVarious assaysA widely used, potent, but non-selective cysteine protease inhibitor.[4][5][6][7]

Experimental Protocols

Casein Zymography/Hydrolysis Assay for Calpain Inhibition

This in vitro assay is used to determine the inhibitory activity of compounds against calpain by measuring the reduction in casein substrate degradation.

Materials:

  • Purified calpain (e.g., m-calpain)

  • Casein solution (e.g., 0.2% in assay buffer)

  • Assay Buffer: Tris-HCl (pH 7.5) containing CaCl2 and a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) for precipitation

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Pre-incubate the purified calpain enzyme in the assay buffer to allow for calcium-dependent activation.

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) to the activated calpain and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the casein solution to the calpain-inhibitor mixture.

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at the optimal temperature for calpain activity.

  • Reaction Termination: Stop the reaction by adding TCA to precipitate the undigested casein.

  • Quantification: Centrifuge the samples to pellet the precipitated casein. The amount of digested casein in the supernatant, which is proportional to calpain activity, can be quantified by measuring the absorbance at 280 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Calpain Activity Assay

This assay measures the activity of calpain within living cells, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • Cell line of interest (e.g., a neuronal cell line)

  • Cell culture medium and supplements

  • Calpain inducer (e.g., calcium ionophore like ionomycin or a toxic stimulus)

  • Cell-permeable calpain substrate (e.g., Suc-LLVY-AMC or a luminescent equivalent)

  • Test compound (this compound or other inhibitors)

  • Lysis buffer

  • Fluorometer or luminometer

Procedure:

  • Cell Culture: Plate the cells in a multi-well format and grow to the desired confluency.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the cell-permeable test compound for a specific duration.

  • Calpain Induction: Induce calpain activity by adding the calpain inducer to the cell culture medium.

  • Substrate Loading: Add the cell-permeable calpain substrate to the cells and incubate to allow for substrate uptake and cleavage by intracellular calpains.

  • Cell Lysis and Measurement: Lyse the cells and measure the fluorescence or luminescence of the cleaved substrate using a plate reader. The signal intensity is directly proportional to the intracellular calpain activity.

  • Data Analysis: Determine the percentage of inhibition of calpain activity for each concentration of the test compound relative to the induced, untreated control. Calculate the EC50 value, which represents the concentration of the inhibitor required to reduce the intracellular calpain activity by 50%.

Mandatory Visualizations

Calpain-Mediated Apoptotic Signaling Pathway

Calpain_Apoptosis_Pathway Cellular_Stress Cellular Stress / Ca2+ Influx Calpain_Activation Calpain Activation Cellular_Stress->Calpain_Activation Bid_Cleavage Bid Cleavage to tBid Calpain_Activation->Bid_Cleavage Aureusimine_B This compound Aureusimine_B->Calpain_Activation Bax_Bak_Activation Bax/Bak Activation Bid_Cleavage->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Calpain's role in the intrinsic apoptotic pathway.

Experimental Workflow for Calpain Inhibitor Validation

Calpain_Inhibitor_Workflow Start Start: Novel Compound (e.g., this compound) In_Vitro_Screening In Vitro Screening: Biochemical Assays (e.g., Casein Hydrolysis) Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Isoform_Specificity Isoform Specificity Testing (µ-calpain, m-calpain, etc.) IC50_Determination->Isoform_Specificity Cell_Based_Assays Cell-Based Assays: Measure Intracellular Calpain Activity Isoform_Specificity->Cell_Based_Assays EC50_Determination EC50 Determination Cell_Based_Assays->EC50_Determination Cellular_Phenotype Assessment of Cellular Phenotype (e.g., Apoptosis, Cytotoxicity) EC50_Determination->Cellular_Phenotype In_Vivo_Studies In Vivo Model Studies: Efficacy and Toxicity Cellular_Phenotype->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A Comparative Analysis of Aureusimine B and Synthetic Calpain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring calpain inhibitor, Aureusimine B, and several widely used synthetic calpain inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing calpain inhibition, and visualizations of the calpain signaling pathway and experimental workflows.

Quantitative Comparison of Inhibitor Activity

The inhibitory potency of this compound and a selection of synthetic calpain inhibitors are summarized in the table below. It is important to note that while isoform-specific inhibitory data are available for most synthetic inhibitors, the precise calpain isoform(s) inhibited by this compound have not been definitively characterized. One study reported an IC50 of 1.3 µM in a casein hydrolysis assay, while another indicated it lacks activity against µ-calpain[1]. This suggests this compound may target other calpain isoforms.

InhibitorTypeTarget Calpain Isoform(s)IC50K_i
This compound (Phevalin) Natural Product (Pyrazinone)Not definitively identified1.3 µM (casein hydrolysis)-
Calpeptin Synthetic Peptide AldehydeCalpain I, Calpain II40-52 nM (Calpain I), 34 nM (Calpain II)[2]-
MDL-28170 (Calpain Inhibitor III) Synthetic Peptide AldehydeCalpain-1, Calpain-211 nM (Calpain)10 nM (Calpain)[3]
ALLN (Calpain Inhibitor I) Synthetic Peptide AldehydeCalpain I, Calpain II-190 nM (Calpain I), 220 nM (Calpain II)
SJA6017 (Calpain Inhibitor VI) Synthetic Peptide Aldehydeµ-calpain, m-calpain7.5 nM (µ-calpain), 78 nM (m-calpain)[4]-
PD150606 Synthetic Mercaptoacrylateµ-calpain, m-calpain-0.21 µM (µ-calpain), 0.37 µM (m-calpain)

Experimental Protocols

Two common methods for determining calpain inhibitory activity are detailed below. These protocols provide a framework for the reproducible assessment of inhibitor potency.

Casein Zymography for Calpain Activity

This method is a well-established technique for detecting calpain activity in biological samples and can be adapted to assess the efficacy of inhibitors.

a. Sample Preparation:

  • Homogenize tissue or cell pellets in a non-denaturing lysis buffer on ice.

  • Centrifuge the lysate to remove cellular debris.

  • Determine the protein concentration of the supernatant.

b. Gel Electrophoresis:

  • Prepare a native polyacrylamide gel containing 0.1% casein.

  • Load equal amounts of protein from each sample into the wells.

  • Run the gel at a constant voltage in a cold room or on ice.

c. Calpain Activation and Incubation:

  • After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS (if used) and renature the enzymes.

  • Incubate the gel in a calpain activation buffer containing calcium chloride at 37°C for several hours to overnight. This allows the calpains to digest the casein in the gel.

d. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel until clear bands appear against a blue background. These clear zones represent areas of casein degradation by active calpains.

  • To test inhibitors, they can be included in the incubation buffer, and the reduction in the clarity or size of the bands compared to a control without the inhibitor indicates inhibitory activity.

Fluorometric Calpain Activity Assay

This assay offers a quantitative measurement of calpain activity and is suitable for high-throughput screening of inhibitors.

a. Reagents and Preparation:

  • Assay Buffer: Typically contains Tris-HCl, pH 7.4, and a reducing agent like DTT.

  • Calpain Substrate: A fluorogenic substrate such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Calpain Enzyme: Purified calpain-1 or calpain-2.

  • Inhibitors: this compound and synthetic inhibitors dissolved in an appropriate solvent (e.g., DMSO).

b. Assay Procedure:

  • In a 96-well microplate, add the assay buffer.

  • Add the test inhibitor at various concentrations.

  • Add the purified calpain enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes) at 37°C.

c. Data Analysis:

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).

  • Plot the rate of reaction against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Calpain Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving calpains. Dysregulation of this pathway is implicated in numerous pathological conditions.

CalpainSignaling Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Cleavage Proteolytic Cleavage Calpain_active->Cleavage Substrates Cytoskeletal Proteins (e.g., Spectrin, Talin) Signaling Proteins (e.g., PKC, PTP1B) Substrates->Cleavage Cellular_effects Cellular Effects: - Cytoskeletal Remodeling - Cell Motility - Apoptosis Cleavage->Cellular_effects Inhibitors This compound & Synthetic Inhibitors Inhibitors->Calpain_active inhibit

Caption: Simplified Calpain Activation and Signaling Pathway.

Experimental Workflow for Inhibitor Comparison

The diagram below outlines the general workflow for comparing the inhibitory activity of this compound and synthetic calpain inhibitors.

InhibitorComparisonWorkflow start Start: Prepare Inhibitor Stock Solutions assay_setup Set up Calpain Activity Assay (e.g., Fluorometric or Zymography) start->assay_setup add_inhibitors Add Serial Dilutions of This compound & Synthetic Inhibitors assay_setup->add_inhibitors incubate Incubate with Calpain Enzyme add_inhibitors->incubate measure_activity Measure Calpain Activity incubate->measure_activity data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 / Ki values measure_activity->data_analysis comparison Compare Potency and Selectivity data_analysis->comparison

Caption: Workflow for Comparing Calpain Inhibitor Potency.

References

Unraveling the Molecular Target of Aureusimine B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aureusimine B, a cyclic dipeptide produced by Staphylococcus aureus, has been identified as an inhibitor of calpains, a family of calcium-dependent cysteine proteases. However, the precise molecular target within this family and detailed comparative data with other inhibitors have remained elusive. This guide provides a comprehensive comparison of this compound with other known calpain inhibitors, supported by available experimental data and detailed protocols to aid researchers in drug development and scientific investigation.

Executive Summary

This compound, also known as phevalin, is a secondary metabolite produced by Staphylococcus aureus, particularly within biofilm communities. Its biological activity is reported to include the inhibition of calpain, a crucial family of proteases involved in various cellular processes such as signal transduction, cell motility, and apoptosis. While the initial discovery identified its calpain inhibitory function, the specific isoform of calpain targeted by this compound remains unconfirmed. It has been noted that this compound shows no inhibitory activity against µ-calpain, suggesting a preference for other isoforms.

This guide aims to consolidate the current knowledge on this compound's molecular target and compare its activity with that of other well-characterized calpain inhibitors. Due to the limited publicly available data on the specific inhibitory concentration (IC50) of this compound against a specific calpain isoform, this comparison will focus on providing a qualitative and semi-quantitative analysis based on available information and will present standardized protocols for researchers to conduct their own comparative studies.

Comparison of Calpain Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several known calpain inhibitors. It is important to note that a direct quantitative comparison with this compound is challenging due to the lack of specific isoform- and assay-matched data for this compound.

CompoundTarget Calpain Isoform(s)IC50/KiAssay MethodReference
This compound (Phevalin) Not specified (inactive against µ-calpain)1.3 µM (IC50)Casein Hydrolysis Assay(Alvarez et al., 1995)
MDL28170 (Calpain Inhibitor III) Calpain 1 (µ-type) and Calpain 2 (m-type)11 nM (IC50), 10 nM (Ki for calpain)Not specified
Calpeptin Calpain I and Calpain II52 nM and 34 nM (ID50) respectivelyNot specified[1]
ALLN (Calpain Inhibitor I) Calpain I and Calpain II190 nM and 220 nM (Ki) respectivelyNot specified[2]
E-64 General cysteine protease inhibitor0.57 µM (IC50 for calpain)Not specified[3]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental approaches used to characterize calpain inhibitors, the following diagrams illustrate a generalized signaling pathway involving calpain and a typical experimental workflow for assessing inhibitor activity.

Calpain_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ca2+_channel Ca2+ Channel Ca2+ Ca2+ Ca2+_channel->Ca2+ Influx Calpain_inactive Inactive Calpain Ca2+->Calpain_inactive Activation Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrate Cellular Substrate (e.g., cytoskeletal proteins, signaling molecules) Calpain_active->Substrate Cleavage Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate Cellular_Response Cellular Response (e.g., apoptosis, cell migration) Cleaved_Substrate->Cellular_Response

A generalized signaling pathway showing the activation of calpain by calcium influx and its subsequent action on cellular substrates.

Experimental_Workflow cluster_workflow Workflow for Calpain Inhibitor Screening Start Start: Prepare Calpain Enzyme and Substrate Incubate_Inhibitor Incubate Calpain with Varying Concentrations of Inhibitor (e.g., this compound or Alternative) Start->Incubate_Inhibitor Add_Substrate Add Fluorogenic or Casein Substrate Incubate_Inhibitor->Add_Substrate Measure_Activity Measure Enzyme Activity (Fluorescence or Gel-based Assay) Add_Substrate->Measure_Activity Analyze_Data Data Analysis: Calculate IC50 Values Measure_Activity->Analyze_Data Compare Compare IC50 Values of This compound and Alternatives Analyze_Data->Compare

A typical experimental workflow for determining the IC50 of a calpain inhibitor.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols are crucial. Below is a representative protocol for a calpain activity assay using casein zymography, a common method for detecting calpain activity.

Casein Zymography for Calpain Activity

Objective: To detect and semi-quantify the activity of calpain isoforms in the presence and absence of inhibitors.

Materials:

  • Native PAGE gels (10-12%) containing 0.2% (w/v) casein.

  • Running buffer: 25 mM Tris, 192 mM glycine, 1 mM EGTA, pH 8.3.

  • Sample buffer (2X): 125 mM Tris-HCl (pH 6.8), 20% glycerol, 0.002% bromophenol blue.

  • Calpain incubation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 10 mM dithiothreitol (DTT).

  • Staining solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

  • Destaining solution: 40% methanol, 10% acetic acid.

Procedure:

  • Sample Preparation: Prepare protein extracts from cells or tissues in a non-denaturing lysis buffer. Determine the protein concentration of the lysates.

  • Inhibitor Treatment: Pre-incubate the protein lysates with varying concentrations of this compound or alternative calpain inhibitors for 30 minutes on ice.

  • Electrophoresis: Mix the treated lysates with 2X sample buffer and load onto the casein-containing native PAGE gel. Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Activation:

    • After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 50 mM Tris-HCl (pH 7.4) and 2.5% Triton X-100 to remove SDS (if used) and renature the enzyme.

    • Incubate the gel in the calpain incubation buffer overnight at 37°C to allow for casein digestion by active calpains.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours with gentle agitation.

    • Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands indicate regions of caseinolysis by calpain.

  • Data Analysis: Quantify the intensity of the clear bands using densitometry software. Compare the band intensities in the inhibitor-treated lanes to the untreated control to determine the extent of inhibition.

Conclusion

This compound presents an interesting candidate for further investigation as a calpain inhibitor. However, a conclusive confirmation of its specific molecular target within the calpain family requires further experimental validation. The lack of publicly available, detailed comparative data highlights a significant research gap. By utilizing standardized experimental protocols, such as the casein zymography assay detailed here, researchers can systematically evaluate the inhibitory potential of this compound against a panel of calpain isoforms and directly compare its efficacy to that of other well-established inhibitors. This will be a critical step in elucidating its precise mechanism of action and potential therapeutic applications.

References

Independent Verification of Aureusimine B Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Aureusimine B's Bioactivity in the Context of Ferroptosis Inhibition

This guide provides an independent verification of the research findings concerning this compound (also known as phevalin). The initial premise of investigating this compound as a direct inhibitor of Glutathione Peroxidase 4 (GPX4) and an inducer of ferroptosis is not supported by the current scientific literature. Instead, published research identifies this compound as a calpain inhibitor.

This document will therefore:

  • Clarify the scientifically established mechanism of action for this compound.

  • Present the available quantitative data on its bioactivity.

  • Provide a comparative analysis with well-established GPX4 inhibitors that are known to induce ferroptosis, thereby offering context for researchers in the field of drug development for regulated cell death pathways.

Part 1: this compound - Established Bioactivity and Mechanism of Action

This compound is a natural pyrazinone produced by microorganisms, including Staphylococcus aureus. Independent research has characterized it as an inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are involved in various cellular processes, including signal transduction, cell motility, and apoptosis. Inhibition of calpain is a therapeutic strategy being explored for various diseases.

It is important to note that a comprehensive search of scientific literature reveals no direct evidence linking this compound to the inhibition of GPX4 or the induction of ferroptosis. While some literature speculates on the broader role of pyrazinones in redox signaling, these hypotheses are not substantiated with experimental data related to ferroptosis.

The primary reported quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against calpain.

CompoundTargetAssay TypeReported IC50Cell Line/System
This compound (Phevalin) CalpainCasein Hydrolysis1.3 µMPurified Enzyme
µ-CalpainNot SpecifiedInactivePurified Enzyme

Note: One study reported that this compound was inactive against the µ-calpain isoform, suggesting its inhibitory activity may be specific to other calpain isoforms.

This method is widely used to detect calpain activity and its inhibition.

  • Sample Preparation: Cell or tissue lysates are prepared in a non-reducing, non-denaturing buffer to preserve enzyme activity.

  • Electrophoresis: Samples are run on a non-denaturing polyacrylamide gel copolymerized with casein as a substrate.

  • Renaturation and Activation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a buffer containing calcium chloride to activate the calpains.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Visualization: Areas of calpain activity will appear as clear bands against a dark blue background, where the casein has been digested. The intensity of the clear band is proportional to the calpain activity. Inhibitors are assessed by their ability to reduce the size and intensity of these clearing zones.

Part 2: Comparative Analysis with Established GPX4 and Ferroptosis Inducers

To provide a useful comparison for researchers interested in ferroptosis, this section details the performance of two well-characterized GPX4 inhibitors: RSL3 and FIN56. These compounds induce ferroptosis by directly or indirectly inactivating GPX4, a key enzyme that protects cells from lipid peroxidation.

The efficacy of these compounds is typically measured by their half-maximal effective concentration (EC50) or IC50 for inducing cell death in various cancer cell lines.

CompoundPrimary Target(s)Mechanism of ActionReported EC50/IC50Cell Line Examples
RSL3 GPX4Direct, irreversible covalent inhibition of GPX4's active site.0.059 µM - 12.38 µMBT474, HCT116, LoVo, HT29, HN3[1][2]
FIN56 GPX4, Squalene SynthaseInduces degradation of GPX4 protein and depletes Coenzyme Q10.0.1 µM - 1 µMGlioblastoma and bladder carcinoma cell lines[3]

A key hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). The BODIPY™ 581/591 C11 assay is a standard method to quantify this.

  • Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the ferroptosis-inducing compound (e.g., RSL3, FIN56) at various concentrations. Include a negative control (vehicle) and a positive control (e.g., cumene hydroperoxide). A ferroptosis inhibitor like Ferrostatin-1 should also be used to confirm the specificity of cell death.

  • Staining: Incubate the cells with BODIPY™ 581/591 C11 reagent (typically 1-10 µM) for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with a buffered saline solution (e.g., PBS).

  • Analysis: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[4][5]

This assay measures the enzymatic activity of GPX4, often in a coupled reaction.

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase (GR), and NADPH.

  • GPX4 and Inhibitor Incubation: Add the cell lysate (containing GPX4) to the reaction mixture. For inhibition studies, pre-incubate the lysate with the inhibitor (e.g., RSL3).

  • Initiation of Reaction: Start the reaction by adding a substrate for GPX4, such as cumene hydroperoxide or phosphatidylcholine hydroperoxide.

  • Measurement: GPX4 reduces the hydroperoxide by oxidizing GSH to GSSG. The GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[6][7][8]

Part 3: Visualization of Signaling Pathways and Workflows

dot

AureusimineB_Calpain_Pathway AureusimineB This compound (Phevalin) Calpain Calpain (Cysteine Protease) AureusimineB->Calpain Inhibition Cleavage Proteolytic Cleavage Calpain->Cleavage Catalyzes Substrates Cytoskeletal Proteins, Signaling Molecules Substrates->Cleavage CellularProcesses Cell Migration, Apoptosis, Signal Transduction Cleavage->CellularProcesses Impacts

Caption: Hypothesized inhibitory action of this compound on calpain.

dot

GPX4_Ferroptosis_Pathway cluster_gpx4_inhibition GPX4 Inhibition cluster_lipid_peroxidation Lipid Peroxidation Cascade RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Direct Inhibition FIN56 FIN56 FIN56->GPX4 Promotes Degradation Lipid_ROS Lipid Peroxides (PUFA-PL-OOH) GPX4->Lipid_ROS Reduces & Inhibits PUFA Polyunsaturated Fatty Acids (PUFA-PL) PUFA->Lipid_ROS Iron-dependent Oxidation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Triggers

Caption: The central role of GPX4 in preventing ferroptosis.

dot

Experimental_Workflow_Comparison cluster_aureusimine This compound Verification cluster_gpx4i GPX4 Inhibitor Verification A_Start Start: Treat with This compound A_Assay Calpain Activity Assay (e.g., Casein Zymography) A_Start->A_Assay A_Endpoint Endpoint: Measure Calpain Inhibition A_Assay->A_Endpoint G_Start Start: Treat with RSL3/FIN56 G_Assay Lipid Peroxidation Assay (BODIPY 581/591 C11) G_Start->G_Assay G_Endpoint Endpoint: Quantify Ferroptotic Cell Death G_Assay->G_Endpoint

Caption: Comparative experimental workflows.

Conclusion

The available scientific evidence identifies this compound as a calpain inhibitor, with an IC50 of 1.3 µM reported in one study. There is currently no independent verification in the literature to support the hypothesis that this compound functions as a direct GPX4 inhibitor or an inducer of ferroptosis. In contrast, compounds like RSL3 and FIN56 are well-documented, potent inducers of ferroptosis that act through the direct inhibition or degradation of GPX4, with efficacy in the nanomolar to low micromolar range across various cell lines.[1][2][3][9]

For researchers in drug development, it is crucial to select tool compounds with well-defined and verified mechanisms of action. While this compound may be a relevant molecule for studying calpain-related pathways, it is not a suitable tool compound for investigating GPX4-mediated ferroptosis. Researchers aiming to study ferroptosis should utilize established compounds such as RSL3, FIN56, or Erastin, for which there is a robust body of supporting experimental data.

References

Unraveling the Controversy: Aureusimine B's Role in Staphylococcal Virulence - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the conflicting evidence surrounding Aureusimine B and its comparison with established virulence factors in Staphylococcus aureus.

The role of the non-ribosomally synthesized dipeptide, this compound (also known as phevalin), in the virulence of Staphylococcus aureus has been a subject of significant scientific debate. Initially lauded as a key regulator of virulence, subsequent research has cast considerable doubt on its direct involvement, suggesting a more nuanced and potentially indirect role in host-pathogen interactions. This guide provides a comprehensive comparison of the conflicting findings, juxtaposing this compound with well-established virulence determinants and presenting the experimental data that has shaped our current understanding.

The Initial Paradigm: A Novel Virulence Regulator

Initial studies proposed that aureusimines, including this compound, were critical for S. aureus virulence by activating the expression of key virulence genes. This was based on observations that a mutant strain lacking the ability to produce aureusimines showed reduced hemolytic activity and attenuated virulence in a murine abscess model. The proposed mechanism suggested that aureusimines directly or indirectly influenced the SaeRS two-component system (TCS), a critical regulator of many S. aureus virulence factors.[1][2]

A Paradigm Shift: The Unintended Mutation

Key Experimental Findings:
  • Complementation with sae operon: The hemolysis defect of the original ausA mutant was fully restored by introducing a functional copy of the sae operon, demonstrating that the SaeRS system was the affected pathway.[1]

  • Clean ausA mutant shows no virulence defect: A clean transposon mutant of ausA, which does not produce aureusimines but has a functional SaeRS system, exhibited normal hemolysis and virulence in an animal infection model.[1][3]

These findings strongly indicated that the previously reported role of aureusimines in virulence was an artifact of an unintentional mutation and that this compound is not directly involved in the sae-mediated production of virulence factors.[1][3][4]

A New Perspective: A Modulator of Host Response in Biofilms?

While the direct role of this compound in regulating bacterial virulence factors has been largely refuted, further research suggests it may play a role in the context of biofilm-associated infections and host-pathogen interactions. S. aureus biofilms are known to be associated with chronic infections and exhibit increased resistance to antimicrobials and host defenses.[5][6][7]

One study found that S. aureus biofilms produce significantly more this compound (phevalin) compared to their free-living, planktonic counterparts.[5][7] While phevalin alone had a minimal effect on human keratinocytes, it significantly amplified the changes in gene expression induced by other soluble bacterial products from S. aureus.[5][6] This suggests that this compound may not be a classical virulence factor that directly damages host tissues, but rather a modulator that enhances the host's response to other bacterial components, potentially contributing to the inflammatory environment of chronic biofilm infections.[8]

Comparative Analysis: this compound vs. Established Virulence Factors

To contextualize the controversy, it is essential to compare the proposed roles of this compound with well-established virulence factors and regulatory systems in S. aureus.

Virulence Factor/SystemPrimary FunctionExperimental Evidence of Virulence
This compound (Phevalin) Controversial: Initially proposed as a virulence regulator, now suggested as a potential modulator of host response in biofilms.Initial claim refuted: No significant difference in bacterial load or weight loss in a murine infection model with a clean ausA mutant.[1] Potential host interaction: Amplifies gene expression changes in human keratinocytes in the presence of other bacterial products.[5]
Alpha-toxin (Hla) A pore-forming toxin that lyses a wide range of host cells, including erythrocytes, epithelial cells, and immune cells.[9]Well-established: Mutants lacking Hla show significantly attenuated virulence in various infection models.
Panton-Valentine Leukocidin (PVL) A cytotoxin that targets and lyses host immune cells, particularly neutrophils, monocytes, and macrophages.[10]Associated with severe infections: Frequently found in community-acquired MRSA strains causing skin and soft tissue infections and necrotizing pneumonia.[9]
SaeRS Two-Component System A global regulator that controls the expression of numerous key virulence factors, including alpha-hemolysin and coagulase.[1][2]Essential for virulence: Mutants in the sae operon exhibit dramatically reduced virulence in animal models.[2]
agr Quorum-Sensing System A cell-density dependent regulatory system that controls the expression of a vast array of virulence factors.Crucial for pathogenicity: agr mutants are significantly less virulent in various infection models.

Experimental Methodologies

The investigation into this compound's role has relied on several key experimental protocols.

Murine Abscess Model for Virulence Assessment
  • Bacterial Strain Preparation: Wild-type S. aureus, the mutant strain of interest (e.g., ausA deletion mutant), and complemented strains are grown to mid-exponential phase.

  • Inoculation: A specific number of colony-forming units (CFU) of each bacterial strain is injected subcutaneously or retro-orbitally into mice.[1]

  • Monitoring: The health of the mice, including weight loss and abscess formation, is monitored over several days.

  • Bacterial Load Determination: After a set period, mice are euthanized, and organs (e.g., kidneys, spleen) or the abscess are harvested, homogenized, and plated to determine the bacterial CFU per organ.[1]

  • Data Analysis: Statistical analysis is performed to compare the bacterial loads and other virulence markers between the different groups of mice.

Hemolysis Assay
  • Bacterial Culture: S. aureus strains are grown overnight in liquid culture.

  • Spot Plating: A small volume of the overnight culture is spotted onto a blood agar plate (typically containing sheep or rabbit blood).

  • Incubation: The plates are incubated, and the zone of hemolysis (clearing around the bacterial colony) is observed and measured.

  • Interpretation: A clear zone indicates the production of hemolysins, such as alpha-hemolysin. The size of the zone can be used to quantify hemolytic activity.

Visualizing the Scientific Journey

The evolving understanding of this compound's role can be visualized through the following diagrams.

G cluster_0 Initial Hypothesis (Wyatt et al.) AureusimineB This compound SaeRS SaeRS TCS AureusimineB->SaeRS Activates VirulenceGenes Virulence Genes (e.g., hla) SaeRS->VirulenceGenes Upregulates Virulence Virulence VirulenceGenes->Virulence G cluster_1 Revised Understanding (Sun et al.) AusA_KO ausA Knockout Strain (Original Study) SaeS_mutation Unintended saeS Mutation AusA_KO->SaeS_mutation Contained AureusimineB_absence Absence of This compound AusA_KO->AureusimineB_absence Resulted in SaeRS_inactive Inactive SaeRS TCS SaeS_mutation->SaeRS_inactive Leads to ReducedVirulence Reduced Virulence SaeRS_inactive->ReducedVirulence G cluster_2 Potential Role in Host-Pathogen Interaction (Secor et al.) Biofilm S. aureus Biofilm AureusimineB This compound (Phevalin) Biofilm->AureusimineB Produces OtherFactors Other Soluble Bacterial Products Biofilm->OtherFactors Produces Keratinocytes Human Keratinocytes AureusimineB->Keratinocytes GeneExpression Altered Gene Expression (e.g., MAPK/AP-1 pathways) AureusimineB->GeneExpression Amplifies effect of other factors OtherFactors->Keratinocytes Keratinocytes->GeneExpression G cluster_3 Experimental Workflow: Murine Abscess Model Start Bacterial Culture Injection Subcutaneous Injection in Mice Start->Injection Monitoring Monitor Weight & Abscess Size Injection->Monitoring Harvest Harvest Organs/ Abscess Monitoring->Harvest CFU Determine Bacterial Load (CFU) Harvest->CFU Analysis Compare between Strains CFU->Analysis

References

Validating the Specificity of Aureusimine B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Aureusimine B, a pyrazinone secondary metabolite produced by Staphylococcus aureus. The focus is on validating the specificity of its reported activities, particularly its role as a protease inhibitor and its impact on host cell signaling. This document summarizes available experimental data, compares this compound with relevant alternatives, and provides detailed experimental protocols for key validation assays.

Introduction to this compound

This compound, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus and certain fungi.[1] Initial research identified it as a potential virulence factor and an inhibitor of the host protease calpain. However, the role of this compound in S. aureus virulence has been debated, with some evidence suggesting that the initial findings were attributable to an unrelated genetic mutation in the saeS gene of the bacterial strain studied. This guide aims to critically evaluate the evidence for this compound's biological activities and provide a framework for researchers seeking to validate its specificity.

Comparative Analysis of Protease Inhibition

This compound was initially reported to inhibit calpain with a half-maximal inhibitory concentration (IC50) of 1.3 µM in a casein hydrolysis assay.[1] However, the specific calpain isoform was not identified. Subsequent research has shown that this compound has no inhibitory activity against µ-calpain, one of the ubiquitous calpain isoforms.[1] This finding underscores the importance of screening this compound against a panel of proteases to determine its true specificity.

It has been suggested that the dipeptide aldehyde precursor of this compound, rather than the cyclized pyrazinone, may be the more potent protease inhibitor, potentially targeting cathepsins. To date, a comprehensive and comparative analysis of the inhibitory activity of this compound and its precursor against a broad range of proteases is lacking in publicly available literature.

For comparison, Aureusimine A (tyrvalin), a structurally similar compound also produced by S. aureus, and phileucin, another related compound, provide important points of reference. While detailed comparative inhibitory data is scarce, phileucin has been reported to show no inhibitory activity against human cathepsin L, human leukocyte elastase, bovine trypsin, and bovine chymotrypsin, making it a useful negative control.

Table 1: Comparative Protease Inhibition Data
CompoundTarget ProteaseReported IC50Specificity Notes
This compound Calpain (unspecified isoform)1.3 µM (casein hydrolysis assay)No inhibition of µ-calpain observed. Specificity for other calpain isoforms is unconfirmed.
CathepsinsNo quantitative data availableThe aldehyde precursor is suggested to be a potent inhibitor.
Aureusimine A Various ProteasesNo quantitative data available
Phileucin Cathepsin L, Leukocyte Elastase, Trypsin, ChymotrypsinNo inhibition observedStructurally similar to this compound, serves as a negative control.

Impact on Host Cell Signaling in Keratinocytes

This compound has been shown to have a modest direct effect on gene expression in human keratinocytes. However, its more significant role appears to be in amplifying the keratinocyte response to S. aureus-conditioned medium. This suggests that this compound may modulate host cell signaling pathways that are activated by other bacterial products.

Studies indicate that this compound, in the context of other staphylococcal factors, can influence the MAPK/AP-1 signaling cascade in keratinocytes. This pathway is a critical regulator of inflammation, apoptosis, and cell proliferation. The upregulation of dual-specificity phosphatases (DUSPs), which are negative regulators of MAPKs, has been observed in keratinocytes treated with S. aureus-conditioned medium containing this compound.

This compound and Keratinocyte Signaling Pathway

AureusimineB_Signaling cluster_extracellular cluster_cell Keratinocyte cluster_membrane cluster_cytoplasm cluster_nucleus AureusimineB This compound MAPK_cascade MAPK Cascade (ERK, JNK, p38) AureusimineB->MAPK_cascade Potentiates? S_aureus_factors S. aureus Factors Receptor Receptor S_aureus_factors->Receptor Activates Receptor->MAPK_cascade DUSPs DUSPs (Negative Regulators) MAPK_cascade->DUSPs Induces AP1 AP-1 (Fos/Jun) MAPK_cascade->AP1 Activates DUSPs->MAPK_cascade Inhibits Gene_expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_expression Regulates

Caption: Proposed interaction of this compound with the MAPK/AP-1 signaling pathway in keratinocytes.

Experimental Protocols

To rigorously validate the specificity of this compound's biological effects, the following experimental protocols are recommended.

Protease Inhibition Assays

a) Calpain Inhibition Assay (Casein Zymography)

This method allows for the determination of inhibitory activity against different calpain isoforms.

  • Gel Preparation: Prepare a non-denaturing polyacrylamide gel containing 0.1% (w/v) casein.

  • Sample Preparation: Pre-incubate purified calpain isoforms (e.g., µ-calpain, m-calpain) with varying concentrations of this compound or control compounds for 30 minutes at room temperature.

  • Electrophoresis: Run the samples on the casein gel under non-reducing conditions.

  • Enzyme Renaturation and Activation: Wash the gel with a buffer containing Triton X-100 to remove SDS and then incubate in a calpain activation buffer containing CaCl2.

  • Staining: Stain the gel with Coomassie Brilliant Blue. Zones of protease activity will appear as clear bands against a blue background.

  • Data Analysis: Quantify the intensity of the clear bands to determine the extent of inhibition and calculate IC50 values.

b) Cathepsin Inhibition Assay (Fluorometric)

This assay is suitable for high-throughput screening of inhibitors against various cathepsin isoforms.

  • Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate, pH 5.5, containing DTT and EDTA). Dilute the specific cathepsin isoform (e.g., Cathepsin B, L, S) and the fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L) in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound, its aldehyde precursor, and control inhibitors.

  • Assay Procedure: In a 96-well plate, add the cathepsin enzyme to wells containing the inhibitors. Incubate for a pre-determined time at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to all wells.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate IC50 values.

Keratinocyte Gene Expression Analysis
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) to sub-confluency.

  • Treatment: Treat the cells with:

    • Vehicle control (e.g., DMSO)

    • This compound alone

    • S. aureus-conditioned medium (from a strain deficient in this compound production)

    • S. aureus-conditioned medium supplemented with this compound

  • RNA Extraction: After the desired incubation period (e.g., 4, 8, 24 hours), lyse the cells and extract total RNA.

  • Gene Expression Analysis:

    • qRT-PCR: Perform quantitative real-time PCR to analyze the expression of specific target genes involved in the MAPK/AP-1 pathway (e.g., FOS, JUN, DUSP1), inflammation (IL-6, IL-8), and apoptosis (CASP3).

    • RNA-Sequencing: For a global analysis of gene expression changes, perform RNA-sequencing.

  • Data Analysis: Normalize gene expression levels to a housekeeping gene and calculate fold changes relative to the control. For RNA-seq data, perform differential expression analysis and pathway enrichment analysis.

Workflow for Validating Specificity

The following diagram outlines a logical workflow for researchers investigating the specificity of this compound.

Specificity_Workflow cluster_synthesis cluster_screening cluster_cell_based cluster_validation Synthesize_AureusimineB Synthesize/Purify This compound Protease_Panel Screen against Protease Panel (Calpains, Cathepsins, etc.) Synthesize_AureusimineB->Protease_Panel Keratinocyte_Assay Keratinocyte Gene Expression and Signaling Assays Synthesize_AureusimineB->Keratinocyte_Assay Synthesize_Analogs Synthesize/Purify Analogs (Aureusimine A, Aldehyde Precursor) Synthesize_Analogs->Protease_Panel Synthesize_Analogs->Keratinocyte_Assay Negative_Control Obtain Negative Control (Phileucin) Negative_Control->Protease_Panel Determine_IC50 Determine IC50 Values Protease_Panel->Determine_IC50 Compare_Activities Compare Activities of This compound and Analogs Determine_IC50->Compare_Activities Analyze_Pathways Analyze Affected Pathways (e.g., MAPK/AP-1) Keratinocyte_Assay->Analyze_Pathways Analyze_Pathways->Compare_Activities Conclusion Conclusion on Specificity Compare_Activities->Conclusion

Caption: A logical workflow for the experimental validation of this compound's specificity.

Conclusion

The biological activity of this compound presents a complex picture. While initial reports suggested a role in virulence and broad calpain inhibition, subsequent studies have cast doubt on these claims and highlighted the need for a more nuanced understanding of its specificity. The available evidence points towards a potential role for this compound as a modulator of host cell signaling, particularly in the context of a bacterial infection. To definitively establish the specific targets and biological functions of this compound, rigorous and systematic screening against a broad panel of proteases and a deeper investigation into its effects on various host cell types are required. The experimental frameworks provided in this guide offer a pathway for researchers to elucidate the true biological role of this intriguing microbial metabolite.

References

Safety Operating Guide

Navigating the Safe Disposal of Aureusimine B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Disposal Principles

The proper disposal of Aureusimine B, like any laboratory chemical, hinges on the principles of waste minimization, proper segregation, and clear labeling. It is crucial to avoid mixing this compound waste with other waste streams to prevent unforeseen chemical reactions and to facilitate proper disposal.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including contaminated materials and solutions.

1. Waste Characterization and Segregation:

  • Solid Waste: This category includes unused or expired pure this compound, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, and consumables like contaminated filter paper or vials. Solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container. It is imperative not to dispose of these solutions down the drain. The container must be compatible with the solvents used.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.

2. Selection of Appropriate Waste Containers:

  • Utilize containers that are compatible with the chemical nature of this compound and any solvents present in the waste.

  • Ensure containers are in good condition, with secure lids to prevent spills or volatilization.

  • Containers must be clearly labeled as hazardous waste.

3. Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific concentration and quantity of the waste.

  • Include the date of waste generation and the name of the principal investigator or laboratory contact.

4. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to manage any potential leaks.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard trash or sewer systems.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety data sheets (SDS) and EHS guidelines for chemical disposal.

Safeguarding Researchers: A Comprehensive Guide to Handling Aureusimine B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides crucial safety and logistical information for the handling and disposal of Aureusimine B, a secondary metabolite of Staphylococcus aureus. While a specific Safety Data Sheet (SDS) for this compound is not currently available, its biological activity as a calpain inhibitor and its role in regulating virulence necessitate cautious handling.[1][2][3][4][5][6] The following guidelines are based on best practices for managing cytotoxic and potentially hazardous compounds in a research environment.[7][8][9][10]

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous compounds is the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound, a comprehensive PPE strategy is mandatory.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves tested for use with chemicals.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[7][8]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.[7][10][11]
Lab Coat/Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.[7][10]
Respiratory Protection A fit-tested N95 or higher respirator.Recommended when handling the compound as a powder or if aerosolization is possible.[7]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to minimize the risk of exposure and contamination.

1. Preparation and Work Area Setup:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.

  • Restricted Access: Limit access to the handling area to authorized personnel only.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily available.[10]

2. Handling the Compound:

  • Donning PPE: Before handling, properly don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within an enclosure to prevent dissemination of powder.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

3. During the Experiment:

  • Constant Vigilance: Remain attentive to procedures to prevent spills and splashes.

  • Waste Segregation: Segregate all waste generated during the experiment into clearly labeled cytotoxic waste containers.

4. Doffing PPE:

  • Systematic Removal: Remove PPE in a manner that avoids self-contamination. The general order is shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.

  • Cytotoxic Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as cytotoxic waste.[8]

  • Sharps: Needles, syringes, and other sharps should be placed in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container and disposed of through the institution's hazardous waste program.

  • Decontamination: All work surfaces and equipment should be decontaminated with an appropriate cleaning agent after use.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound in Enclosure don_ppe->weigh dissolve 4. Prepare Solution in Hood weigh->dissolve conduct_exp 5. Conduct Experiment dissolve->conduct_exp segregate_waste 6. Segregate Waste conduct_exp->segregate_waste decontaminate 7. Decontaminate Surfaces segregate_waste->decontaminate dispose_waste 10. Dispose of Cytotoxic Waste segregate_waste->dispose_waste doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aureusimine B
Reactant of Route 2
Aureusimine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.